Aplithianine A

Catalog No.
S12853215
CAS No.
M.F
C13H13N7S
M. Wt
299.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aplithianine A

Product Name

Aplithianine A

IUPAC Name

6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine

Molecular Formula

C13H13N7S

Molecular Weight

299.36 g/mol

InChI

InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18)

InChI Key

IEDDDZFQZKDRBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4

Aplithianine A discovery and isolation from Aplidium sp. tunicate

Author: Smolecule Technical Support Team. Date: February 2026

Bioactive Compounds from Aplidium Species

The following table summarizes several key compounds isolated from various Aplidium species, detailing their chemical class and documented biological activities [1] [2] [3].

Compound Name Aplidium Species Chemical Class Reported Bioactivities
Meridianins A-G Aplidium meridianum [1] Indole-based alkaloids with aminopyrimidine ring [1] Cytotoxic; inhibit multiple protein kinases (CDK1, GSK3, PKA) [1]
Aplicyanins Aplidium cyaneum [1] Indole-based alkaloids with tetrahydropyrimidine ring [1] Cytotoxic [1]
Plitidepsin (Aplidin) Aplidium albicans [2] [3] Cyclic depsipeptide [2] [3] Antitumor, antiviral, immunosuppressive; inhibits VEGF; induces apoptosis; in clinical trials [2] [3]

Experimental Workflow for Marine Natural Product Discovery

The process of discovering and characterizing a bioactive compound from a marine tunicate like Aplidium sp. follows a multi-stage workflow. The diagram below outlines the key stages from collection to clinical development.

Start Sample Collection (Marine Tunicate) A Taxonomic Identification Start->A B Extraction (Organic Solvents) A->B C Bioassay-Guided Fractionation B->C D Compound Isolation (Chromatography: HPLC, ODS) C->D E Structure Elucidation (NMR, HR-MS, Optical Rotation) D->E F Biological Profiling (in vitro and in vivo assays) E->F G Preclinical & Clinical Development (Supply: Synthesis/Fermentation) F->G

Marine natural product discovery and development workflow.

Detailed Methodologies for Key Stages

Here is a deeper look into the experimental protocols for the core stages of discovery and characterization, based on the methodologies cited in the search results.

  • Collection and Identification: Tunicates are often collected from specific marine environments (e.g., the South Atlantic or Antarctic waters) at various depths [1] [4]. The organism is then taxonomically identified by specialists. For example, Aplidium meridianum was collected near the South Georgia Islands [1].

  • Extraction and Isolation: The collected biomass (often freeze-dried) is typically extracted using organic solvents like methanol or ethanol [1]. The crude extract is then subjected to bioassay-guided fractionation, where it is separated into fractions using techniques like reversed-phase HPLC on octadecylsilane (ODS) columns [1]. The biological activity (e.g., cytotoxicity) of each fraction is tested, and active fractions are further purified to isolate the pure compound.

  • Structure Elucidation: The structure of the purified compound is determined using a suite of spectroscopic techniques [1]:

    • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments are crucial for determining the planar structure and stereochemistry.
    • High-Resolution Mass Spectrometry (HR-MS): Provides the exact molecular mass and formula.
    • Specific Optical Rotatory Power: Used to confirm the stereochemical configuration of chiral centers.
  • Biological Activity Testing: Isolated compounds undergo a battery of biological tests. The search results highlight several standard assays [1] [2]:

    • Cytotoxicity Assays: Testing against panels of human tumor cell lines (e.g., HCT-116 colon carcinoma, NSCLC).
    • Enzyme Inhibition Assays: Evaluating inhibition of targets like PLA2 or specific protein kinases.
    • Mechanism-of-Action Studies: Can include tests for inhibition of vascular endothelial growth factor (VEGF), induction of apoptosis, or cell cycle arrest.
    • In Vivo Efficacy and Toxicity: Testing in animal models (e.g., xenografted mice) to determine antitumor activity and therapeutic window [2].
  • Addressing the Supply Challenge: A major hurdle in developing marine natural products is securing a sufficient supply for research and clinical use [5] [6]. Solutions documented include:

    • Total Chemical Synthesis: Developing efficient synthetic routes to the compound and its analogs [6].
    • Fermentation and Biotechnology: Culturing the tunicate's symbiotic bacteria, which are often the true producers of the compound [5] [7].

References

Comprehensive Technical Profile: Aplithianine A as a Serine/Threonine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Aplithianine A represents a novel class of naturally derived kinase inhibitors with distinct selectivity patterns across serine/threonine kinase families. Discovered through systematic screening of marine natural products, this unprecedented alkaloid demonstrates potent inhibition against protein kinase A (PKA) with IC₅₀ values reaching 84 nM, while showing selective activity against CLK and PKG kinase families in the nanomolar range. Its ATP-competitive binding mechanism, confirmed through X-ray crystallography, coupled with its efficient synthetic accessibility, positions this compound as both a valuable chemical probe for kinase biology and a promising lead compound for therapeutic development against kinase-driven pathologies, particularly fibrolamellar hepatocellular carcinoma (FLHCC) driven by the DNAJB1-PRKACA fusion oncogene.

Discovery and Chemical Background

Origin and Identification

This compound was discovered through a targeted natural product screening approach utilizing the NCI Program for Natural Product Discovery (NPNPD) prefractionated library. The active compound was purified from a marine tunicate of the Aplidium species, representing a novel chemical scaffold with previously unrecognized kinase inhibitory properties [1]. The discovery process employed a high-throughput screening assay specifically designed to identify inhibitors of the J-PKAcα kinase, the oncogenic driver of fibrolamellar hepatocellular carcinoma (FLHCC) resulting from the DNAJB1-PRKACA gene fusion [1].

Structural Characteristics

This compound belongs to a novel class of unprecedented alkaloids characterized by:

  • Distinct chemical architecture unlike previously documented kinase inhibitors
  • Low nanomolar potency against specific serine/threonine kinase targets
  • Efficient synthetic accessibility enabling further medicinal chemistry optimization

The discovery team accomplished a four-step total synthesis of this compound, significantly enhancing its potential as a lead compound by ensuring a reliable supply for further biological evaluation and structure-activity relationship studies [1].

Kinase Inhibition Profile and Selectivity

Primary Kinase Targets

This compound demonstrates a distinct target selectivity profile that differentiates it from conventional kinase inhibitors. Through comprehensive kinome screening against a panel of 370 human kinases, researchers established its potent activity against specific serine/threonine kinase families [1].

Table 1: Primary Kinase Targets of this compound

Kinase Target IC₅₀ Value Kinase Family Biological Significance
J-PKAcα (DNAJB1-PRKACA fusion) ~1 μM AGC Primary screening target; oncogenic driver in FLHCC
Wild-type PKA 84 nM AGC Master regulator of cAMP signaling pathway
CLK family kinases 11-90 nM CMGC Regulators of splicing factor phosphorylation
PKG family kinases 11-90 nM AGC Mediators of cGMP signaling in cardiovascular and nervous systems
Selectivity Across Kinome

The human kinome profiling of this compound revealed a remarkable selectivity pattern, with potent inhibition concentrated primarily within the CLK and PKG families, while showing significantly less activity against many other kinase families [1]. This selective profile is particularly valuable for:

  • Reducing off-target effects that plague broader-spectrum kinase inhibitors
  • Minimizing toxicities associated with polypharmacology
  • Enabling precise chemical biology studies of specific signaling pathways
  • Providing insights into structural requirements for targeting these kinase families

Mechanism of Action and Structural Basis

ATP-Competitive Inhibition

This compound functions through a classical competitive mechanism with respect to ATP binding, as confirmed through multiple lines of evidence:

  • X-ray crystallography studies demonstrating direct engagement with the ATP-binding pocket [1]
  • Binding mode analysis showing occupation of the adenine region of the catalytic cleft
  • Enzyme kinetics revealing competition with ATP for binding

This mechanism places this compound in the Type I inhibitor category according to standard kinase inhibitor classification systems, which target the active (DFG-in) conformation of kinases and typically form 1-3 hydrogen bonds with hinge region residues [2].

Structural Insights from Crystallography

The co-crystallization and X-ray diffraction experiments provided atomic-level resolution of the this compound-PKAcα interaction, revealing key structural features:

  • Specific hydrogen bonding patterns with conserved residues in the ATP-binding pocket
  • Complementary hydrophobic interactions with the kinase hinge region
  • Distinct orientation within the active site compared to other PKA inhibitors

These structural insights provide a foundation for rational drug design efforts aimed at enhancing potency, optimizing selectivity, or overcoming potential resistance mechanisms that may emerge from mutations in the ATP-binding pocket [1].

Experimental Protocols for Inhibitory Activity Assessment

Primary Kinase Assay for J-PKAcα Inhibition

The initial screening and characterization of this compound employed a targeted kinase assay specifically designed to identify inhibitors of the J-PKAcα oncogenic fusion kinase:

G A Sample Preparation B Kinase Reaction (30°C, 5-60 min) A->B J-PKAcα kinase ATPγ³²P/³³P Substrate C Reaction Termination (Ice + Laemmli buffer) B->C Phosphorylated product D SDS-PAGE Separation C->D Heat denaturation E Detection & Analysis D->E Autoradiography/ Scintillation counting

Experimental workflow for radioactive kinase assay

4.1.1 Reaction Components and Conditions

Table 2: Standard Kinase Assay Conditions

Component Concentration/Range Purpose
Kinase source Immunoprecipitated J-PKAcα or recombinant PKAcα Enzyme source
ATP 250 μM (including radiolabeled ATPγ³²P/³³P) Phosphate donor
Magnesium ions 10-50 mM MgCl₂ Essential cofactor
Substrate ~5 mg/mL specific peptide/protein Phosphate acceptor
Buffer system HEPES pH 8.0, DTT, protease inhibitors Optimal reaction environment
Reaction temperature 30°C Physiological relevance
Reaction time 5 minutes to 1 hour (time course) Activity determination
4.1.2 Detection and Quantification Methods
  • Radiolabel incorporation measured through scintillation counting or autoradiography following SDS-PAGE separation [3]
  • Phosphorimaging for visual confirmation and quantitative analysis of phosphorylation
  • Dose-response curves generated with multiple data points for accurate IC₅₀ determination
  • Statistical validation through replicate experiments (typically n≥3)

Alternative non-radioactive methods such as fluorescence polarization (FP) or time-resolved FRET (TR-FRET) could be employed for higher-throughput screening, though these methods may require specific antibody detection and are potentially susceptible to compound interference [4].

Kinome-Wide Selectivity Profiling

The comprehensive selectivity assessment of this compound against 370 human kinases followed a standardized kinome screening protocol:

G A Panel Selection B Dose-Response Testing A->B 370 human kinases representing major families B->B Multiple concentrations (typically 10-point series) C Data Analysis B->C IC₅₀ values for each kinase D Selectivity Scoring C->D Kinome tree visualization

Kinome-wide selectivity profiling workflow

4.2.1 Key Methodology Considerations
  • Standardized assay conditions across the entire kinome panel to enable direct comparisons
  • Multiple concentration points (typically 8-10 concentrations) for accurate IC₅₀ determination
  • Control benchmarks including staurosporine as a pan-kinase inhibitor
  • Data normalization to DMSO controls and background subtraction
  • Quality control metrics including Z'-factor assessment for assay robustness

Therapeutic Potential and Research Applications

Relevance to Fibrolamellar Hepatocellular Carcinoma

The discovery of this compound was specifically motivated by the need for targeted therapies against FLHCC driven by the DNAJB1-PRKACA fusion oncogene. This fusion creates a constitutively active kinase that serves as the primary oncogenic driver in this malignancy [1]. This compound's potent inhibition of both the fusion kinase and wild-type PKA positions it as a promising chemical tool for:

  • Pathway validation studies confirming J-PKAcα as a therapeutic target
  • Preclinical efficacy assessment in FLHCC models
  • Combination therapy exploration with other targeted agents
  • Resistance mechanism studies to understand kinase adaptation
Broader Therapeutic Implications

Beyond FLHCC, this compound's unique selectivity profile suggests potential applications in other disease contexts:

  • CLK-family mediated disorders including splicing factor-related diseases
  • PKG-dependent pathologies such as cardiovascular conditions
  • Chemical biology probes for deciphering specific kinase signaling pathways
  • Lead compound for further medicinal chemistry optimization

Comparison with Established Kinase Inhibitor Classes

This compound exhibits both similarities and distinctions compared to FDA-approved kinase inhibitors and other well-characterized kinase-targeting compounds:

Binding Mode Classification

Like most approved kinase inhibitors (71 of 81 FDA-approved agents), this compound employs an ATP-competitive mechanism [5]. However, its unique chemical scaffold distinguishes it from conventional Type I inhibitors that typically feature flat, heteroaromatic ring systems that mimic the adenine ring of ATP [2].

Selectivity Considerations

The kinome-wide profiling of this compound demonstrates a narrower spectrum of activity compared to many first-generation kinase inhibitors, which often exhibit broader polypharmacology [5]. This increased selectivity potentially translates to:

  • Reduced off-target toxicities in therapeutic applications
  • Clearer mechanistic interpretation in biological studies
  • Improved safety profiles in preclinical development

Conclusion and Future Directions

This compound represents a valuable addition to the chemical toolbox for kinase research and drug discovery. Its novel chemical structure, distinct selectivity profile, and well-characterized mechanism position it as both a useful biological probe and a promising lead compound for therapeutic development. Future research directions should include:

  • Comprehensive ADMET profiling to establish pharmaceutical properties
  • In vivo efficacy studies in relevant disease models
  • Structural optimization through medicinal chemistry to enhance potency or pharmacokinetic parameters
  • Combination therapy assessments with other targeted agents
  • Mechanistic studies to understand pathway dependencies and potential resistance mechanisms

References

Summary of Alpinetin's Pharmacological Properties from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Experimental Subject Effective Doses Key Outcomes Proposed Mechanisms Citation
Ischemic Stroke Male Wistar Rats 25, 50, 100 mg/kg (i.p.) ↓ Infarct volume by 30%; ↑ Neuronal density; ↑ Antioxidant enzymes (SOD, GSH-Px); ↓ Inflammation (IL-6, COX-2) Antioxidant; Anti-inflammatory [1] [2]
Alcoholic Liver Disease C57BL/6 Mice Not specified (i.p.) ↓ Serum ALT, AST; ↓ Oxidative stress; ↓ Steatosis & inflammation Antioxidant; Anti-inflammatory; Attenuates ER stress [3]
Spinal Cord Injury Rats / Microglia cells 20, 40, 80 mg/kg (in vivo) ↓ Neuroinflammation; ↓ Neuronal apoptosis; ↑ Axonal regeneration Inhibits JAK2/STAT3 pathway [4]
Sepsis (PICS) C57BL/6 Mice 50 mg/kg (i.v.) Improved survival (53.3% vs 20%); ↓ Inflammation (IL-6, TNF-α); ↓ Oxidative stress Anti-inflammatory; Antioxidant; Anti-apoptotic [5]
Ulcerative Colitis Mice / THP-1 cells 25, 50, 100 mg/kg (i.p.); 50-200 μg/mL (in vitro) Attenuated diarrhea, colonic damage; ↓ MPO activity; ↓ TNF-α, IL-1β Suppresses TLR4/NF-κB & NLRP3 inflammasome [6]

Experimental Protocols for Key Studies

For researchers, the methodology details from pivotal studies are outlined below.

In Vivo Model of Ischemic Stroke [1] [2]
  • Animal Model: Male Wistar rats subjected to Rt.MCAO (right Middle Cerebral Artery Occlusion).
  • Treatment: Alpinetin (25, 50, 100 mg/kg body weight) or vehicle was administered intraperitoneally (i.p.) once daily for 3 consecutive days post-occlusion.
  • Control Groups: Sham-operated group, Rt.MCAO+vehicle group, Rt.MCAO+piracetam (250 mg/kg) group.
  • Key Assessments:
    • Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
    • Neuronal Density: Counted in the cortex, CA1, and CA3 hippocampal regions.
    • Oxidative Stress: Levels of MDA, CAT, GSH-Px, and SOD were measured in cortical and hippocampal tissues.
    • Inflammation: Protein levels of COX-2 and IL-6 were assessed by western blotting.
In Vitro Model of Neuroinflammation [4]
  • Cell Model: Lipopolysaccharide (LPS)-stimulated microglia (BV2 cells or primary microglia).
  • Treatment: Cells were pretreated with Alpinetin (at varying concentrations) for 1-2 hours before LPS stimulation.
  • Key Assessments:
    • Cell Viability: Assessed by MTT or CCK-8 assay.
    • Inflammatory Cytokines: Levels of TNF-α, IL-1β, IL-6 in culture supernatant measured by ELISA.
    • Signaling Pathways: Protein levels of phosphorylated JAK2 and STAT3 were analyzed by western blot.
    • Co-culture: Treated microglia were co-cultured with PC12 neuronal cells to assess neuronal apoptosis (via TUNEL staining, flow cytometry) and ROS production.

Mechanism of Action Visualization

The neuroprotective effect of Alpinetin in ischemic stroke involves a multi-targeted mechanism, as illustrated below.

G IschemicStroke Ischemic Stroke (Rt.MCAO) OxidativeStress Oxidative Stress IschemicStroke->OxidativeStress Inflammation Neuroinflammation IschemicStroke->Inflammation NeuronalDamage Neuronal Apoptosis & Infarct OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Alpinetin Alpinetin Treatment AntioxidantEffect Antioxidant Effect Alpinetin->AntioxidantEffect AntiInflammatoryEffect Anti-inflammatory Effect Alpinetin->AntiInflammatoryEffect UpRegulate ↑ SOD, CAT, GSH-Px AntioxidantEffect->UpRegulate DownRegulate1 ↓ MDA (Lipid Peroxidation) AntioxidantEffect->DownRegulate1 DownRegulate2 ↓ COX-2, IL-6 AntiInflammatoryEffect->DownRegulate2 Neuroprotection Neuroprotection ↓ Infarct Volume ↑ Neuronal Density UpRegulate->Neuroprotection Neutralizes ROS DownRegulate1->Neuroprotection DownRegulate2->Neuroprotection

Interpretation and Further Steps

The data presented here is for Alpinetin, a flavonoid. The compound "Aplithianine" you inquired about remains unidentified in the scientific literature as of early November 2025.

  • Verify the Nomenclature: I recommend double-checking the spelling of "Aplithianine." It could be a rare, newly discovered compound, or there might be a typo in the name.
  • Explore Related Compounds: If your research focuses on alkaloids with similar proposed activities (e.g., anti-inflammatory, neuroprotective), searching for alkaloids from related plant genera, such as Alpinia, might be a productive alternative.
  • Consult Specialized Databases: For a definitive search, please consider using specialized natural product databases like SciFinder, Reaxys, or the Dictionary of Natural Products.

References

Aplithianine A hydrogen bond donors and acceptors profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hydrogen Bond Donors and Acceptors

Before analyzing a specific molecule, it's crucial to understand the components of a hydrogen bond [1] [2] [3]:

  • Hydrogen Bond Donor: A functional group where a hydrogen atom is covalently bonded to a highly electronegative atom, such as Nitrogen (N), Oxygen (O), or Fluorine (F). The hydrogen develops a partial positive charge, allowing it to attract other electron-rich atoms [4] [5]. Common donors include O-H and N-H groups.
  • Hydrogen Bond Acceptor: An electronegative atom that possesses one or more lone pairs of electrons, which can interact with the partially positive hydrogen of a donor. The most common acceptors are also O, N, and F [4] [2]. Carbonyl oxygens (C=O), ether oxygens, and amine nitrogens are typical examples.

The following table summarizes these key concepts:

Concept Description Common Examples in Organic Molecules

| Hydrogen Bond Donor [1] [3] | An H atom covalently bound to an electronegative atom (O, N, F). | -OH (alcohol, phenol, carboxylic acid) -NH (amine, amide) -NH₂ (amine, amide) | | Hydrogen Bond Acceptor [1] [3] | An electronegative atom (O, N, F) with a lone pair of electrons. | C=O (carbonyl) -O- (ether, hydroxyl) -N< (tertiary amine) |

A Framework for Profiling Aplithianine A

To establish a complete donor/acceptor profile for this compound, you would typically follow a multi-step process, from initial structure determination to advanced computational analysis. The workflow below outlines this pathway, from initial structure determination to final quantitative profiling.

Start Start: this compound Step1 1. Obtain 3D Molecular Structure Start->Step1 Step2 2. Identify Potential Donors/Acceptors Step1->Step2 Step3 3. Detailed Computational Analysis Step2->Step3 Step4 4. Quantify Strength (pK_BHX) Step3->Step4 Result Result: Quantitative H-Bond Profile Step4->Result

Research workflow for hydrogen bond profiling

Here is a detailed breakdown of each stage in the workflow:

Obtain the 3D Molecular Structure

The absolute prerequisite for any analysis is an accurate 3D molecular structure.

  • Source the Structure: The structure of this compound may be available in public databases like PubChem, the Cambridge Structural Database (CSD), or in the primary research literature where it was first isolated and characterized.
  • File Format: For computational analysis, a topology file format like PSF, TPR, or PRMTOP is highly recommended, as they contain crucial bonding information that ensures donor-hydrogen pairs are correctly identified [6].
Identify Potential Donors and Acceptors

With the structure in hand, you can perform an initial visual or software-assisted inspection to list all potential sites.

  • Manual Identification: Systematically go through the molecule and flag every atom that fits the donor or acceptor criteria. For example, any O-H or N-H group is a donor; any carbonyl oxygen, ether oxygen, or amine nitrogen is an acceptor [5].
  • Software Tools: Molecular visualization software (e.g., PyMOL, Chimera) and chemistry toolkits (e.g., RDKit) can automate this initial screening by identifying atoms based on their chemical environment [6] [7].
Perform Detailed Computational Analysis

This step moves beyond simple identification to understand the geometry and energy of potential hydrogen bonds.

  • Geometric Criteria: Professional analysis software like MDAnalysis uses specific cutoffs to define a hydrogen bond [6]:
    • Distance (D-A): The distance between the donor (D) and acceptor (A) atoms is typically ≤ 3.0 Å.
    • Angle (D-H-A): The angle formed by the donor, hydrogen, and acceptor atoms should be ≥ 150 degrees.
  • Conformational Search: Molecules are flexible. A robust workflow involves generating multiple low-energy 3D conformers (using algorithms like ETKDG) and analyzing hydrogen bonding in each one to get a comprehensive picture [7].
Quantify Hydrogen Bond Strength

For drug development, knowing the strength of each donor and acceptor is critical for predicting binding affinity.

  • Experimental Proxy (pK₍BHX₎): Acceptor strength is often quantified by the pK₍BHX₎ scale, which is the log of the association constant between the acceptor and a reference donor (like 4-fluorophenol) in a non-polar solvent [7]. A higher pK₍BHX₎ indicates a stronger acceptor.
  • Computational Prediction: Advanced workflows can predict pK₍BHX₎ computationally. This involves:
    • Optimizing the molecule's geometry (e.g., using neural network potentials or DFT).
    • Calculating the electrostatic potential (Vmin) around the lone pairs of the acceptor atoms.
    • Calibrating the Vmin values against a known experimental dataset to predict site-specific pK₍BHX₎ values with high accuracy [7].

Experimental & Computational Protocols

Here are the detailed methodologies for the key techniques mentioned.

Protocol 1: Hydrogen Bond Identification via Geometric Analysis (MDAnalysis)

This protocol is used to find and count hydrogen bonds in a molecular structure or dynamics trajectory [6].

  • 1. System Setup: Load the molecular structure (e.g., a PDB or PSF file) into an MDAnalysis Universe object.
  • 2. Atom Selection: Define selections for donor, hydrogen, and acceptor atoms. This can be done by atom name (e.g., 'name O'), type, or by using the built-in guess_acceptors and guess_hydrogens methods.
  • 3. Parameter Definition: Set the geometric criteria:
    • d_a_cutoff = 3.0 (Donor-Acceptor distance in Ångströms)
    • d_h_a_angle_cutoff = 150 (D-H-A angle in degrees)
  • 4. Execution: Run the HydrogenBondAnalysis routine to scan the structure and return a list of all hydrogen bonds that meet the criteria, including their distances and angles.
Protocol 2: Predicting Acceptor Strength (pK₍BHX₎) via Electrostatic Potential

This advanced protocol predicts the hydrogen bond acceptor strength for different sites in a molecule [7].

  • 1. Conformer Generation & Optimization:
    • Generate an ensemble of low-energy 3D conformers using the ETKDG algorithm in RDKit.
    • Optimize these conformers using a force field (e.g., MMFF94) and then refine with a neural network potential (e.g., AIMNet2) or low-cost DFT method (e.g., r2SCAN-3c).
    • Select the lowest-energy conformer for the main calculation.
  • 2. Electrostatic Potential Calculation:
    • Perform a single Density-Functional Theory (DFT) calculation (e.g., with Psi4) on the optimized geometry to compute the electrostatic potential around the molecule.
  • 3. Vmin Extraction and Scaling:
    • Locate the minimum value of the electrostatic potential (Vmin) in the region of the lone pairs for each hydrogen-bond acceptor atom.
    • Convert these Vmin values to predicted pK₍BHX₎ by applying linear scaling parameters that are specific to each functional group (e.g., carbonyl, amine, ether). These parameters are pre-calibrated against experimental databases.

How to Proceed with Your Research on this compound

Since specific data on this compound is not publicly available in the searched sources, I suggest you take the following steps to acquire it:

  • Locate the Primary Literature: Conduct a thorough search in scientific journals, particularly in the fields of natural product chemistry or marine/aplant biology (given the name's similarity to marine natural products like Aplidin). The first paper to isolate this compound should contain its full structural elucidation, likely via NMR and X-ray crystallography.
  • Check Specialized Databases: Search chemical databases like PubChem, ZINC, or the Cambridge Structural Database (CSD) using the exact name "this compound". If it is not there, the compound may be too novel or go by a different naming convention.
  • Perform the Analysis: If you can obtain or draw the 2D or 3D structure based on literature data, you can apply the frameworks and protocols outlined above using available computational chemistry software.

References

Aplithianine A topological polar surface area and solubility

Author: Smolecule Technical Support Team. Date: February 2026

Polar Surface Area & Solubility: A Quantitative Framework

For macrocyclic drugs and "Beyond Rule of 5" (bRo5) compounds, achieving a balance between aqueous solubility and membrane permeability is a key challenge. This is often resolved through chameleonic properties—the molecule's ability to change conformation to expose polar groups in aqueous solution but bury them in lipid membranes [1] [2].

The quantitative relationship between molecular weight (MW), polar surface area, and these properties is summarized in the table below.

Property Metric Typical Threshold for Good Performance Molecular Basis
Aqueous Solubility [1] Topological PSA (TPSA) TPSA ≥ 0.2 × MW Sufficient polar groups exposed to interact with water.
Passive Membrane Permeability [1] Molecular PSA (MPSA) in nonpolar environments MPSA ≤ 140 Ų Low energy cost for desolvation; minimal polar surface when traversing membrane.

For large, flexible molecules (MW > 600 Da), violating one of these limits is common. Chameleonic behavior allows a molecule to square this circle by adopting a high-PSA conformation in water and a low-PSA conformation within a membrane [1]. The following diagram illustrates this chameleonic behavior and the associated property thresholds.

G cluster_aq Aqueous Environment cluster_lipid Lipid Membrane Environment compound High MW Macrocycle aq_conf Open Conformation (Polar groups exposed) compound->aq_conf Adopts lipid_conf Closed Conformation (Polar groups shielded) compound->lipid_conf Adopts aq_prop High Solvation Good Solubility aq_conf->aq_prop aq_rule TPSA ≥ 0.2 × MW aq_conf->aq_rule lipid_prop Low Desolvation Penalty Good Permeability lipid_conf->lipid_prop lipid_rule MPSA ≤ 140 Ų lipid_conf->lipid_rule

Chameleonic compounds adapt their conformation to the environment to balance solubility and permeability [1] [2].

Experimental Assessment of Solubility & Polarity

Accurately measuring these properties is crucial. The following table compares key experimental methodologies.

Method Measured Property Core Principle Key Application
Shake-Flask / Column Elution [3] Thermodynamic Solubility (Water, Apparent, or Intrinsic) Equilibrium of solute between solid and solvated phases in a defined solvent system. Gold standard for solubility; required for regulatory filing.
Chasing Equilibrium Solubility (CheqSol) [3] Kinetic and Intrinsic Solubility Automated titration with pH adjustment to pinpoint the equilibrium point for the uncharged species. High-accuracy intrinsic solubility for ionizable compounds.
Exposed Polar Surface Area (EPSA) [2] Experimental PSA via Supercritical Fluid Chromatography (SFC) Chromatographic retention time correlates with the polar surface area exposed to the solvent, accounting for IMHBs. Identifying chameleonic properties; screening for permeable bRo5 compounds.

The EPSA assay is particularly valuable for bRo5 compounds because it can detect when a high TPSA is masked by intramolecular hydrogen bonds (IMHBs). For instance, Cyclosporine A has a TPSA of 280 Ų but an EPSA of only 72 Ų, explaining its high permeability [2]. A general workflow for polarity and solubility assessment is as follows.

G start Compound of Interest calc Calculate TPSA (2D Structure) start->calc decision Is TPSA > 140 Ų and MW > 500 Da? calc->decision epsa Measure EPSA (SFC Method) decision->epsa Yes (Likely bRo5) sol Experimental Solubility Measurement decision->sol No assess Assess Chameleonicity epsa->assess assess->sol eval Evaluate Developability sol->eval

A workflow for the solubility and polarity assessment of new chemical entities, integrating EPSA for bRo5 compounds [1] [2] [3].

A Practical Protocol for EPSA Measurement

Exposed Polar Surface Area (EPSA) is an experimental measurement that quantifies the polar surface area a molecule actually exposes in an apolar environment, which is critical for predicting permeability [2].

  • Objective: To experimentally determine the effective PSA of a compound, accounting for intramolecular hydrogen bonding (IMHB) and conformational shielding, and distinguish chameleonic molecules from non-chameleonic ones [2].
  • Core Technology: Supercritical Fluid Chromatography (SFC). The low polarity of the supercritical CO₂ mobile phase does not disrupt IMHBs, simulating a membrane-like environment. A silica-bonded chiral column (e.g., Phenomenex Chirex 3014) serves as the stationary phase [2].
  • Procedure:
    • Run Reference Compounds: A set of rigid compounds that cannot form IMHBs is analyzed to establish a baseline linear relationship between their known TPSA and their SFC retention time (tR) [2].
    • Run Test Compound: The compound of interest (e.g., Aplithianine A) is analyzed under the same SFC conditions, and its retention time is recorded [2].
    • Calculate EPSA: The tR of the test compound is plugged into the reference linear equation. The resulting PSA value is its EPSA [2].
  • Data Interpretation: An EPSA value significantly lower than the calculated TPSA indicates chameleonic behavior. For cyclic peptides, an EPSA < 100 Ų is a typical indicator of moderate-to-good passive permeability [2].

References

Application Notes and Protocols: Allithiamine and Thiamine Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Thiamine (Vitamin B1) is an essential water-soluble nutrient that, in its active form Thiamine Pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in energy metabolism and glucose metabolism [1]. Despite its importance, the clinical application of native thiamine is limited by its poor bioavailability and rapid renal excretion [1] [2].

To overcome these limitations, researchers have developed analogs with improved properties. Allithiamine, a lipid-soluble derivative naturally formed in garlic, exhibits superior intestinal absorption and slower excretion compared to water-soluble thiamine [3] [4]. Synthetic analogs like N3-pyridyl thiamine (N3PT) are also being investigated for targeted therapeutic applications, such as novel anti-malarial agents [5]. These compounds represent a promising strategy for enhancing thiamine's therapeutic potential in metabolic, inflammatory, and infectious diseases.

Synthesis and Analytical Protocols

Synthesis of Allithiamine from Garlic and Grains

This protocol outlines a method for producing allithiamine by reacting high-allicin garlic with thiamine-rich grains [3].

  • Principle: Allicin, a sulfur-containing compound from crushed garlic, reacts with the thiamine from grains to form the more bioavailable allithiamine [3].

  • Materials:

    • Garlic Varieties: Jeju garlic (recommended for high allicin content) [3].
    • Grains: Avena sativa (oats, recommended), Arachis hypogaea, Phaseolus vulgaris, Rhynchosia nulubilis [3].
    • Equipment: Grinder, garlic press, freeze-dryer, centrifuge, HPLC system with UV detector and C18 column [3].
    • Reagents: Thiamine powder, HPLC-grade solvents (water, methanol, acetonitrile), formic acid, phosphoric acid [3].
  • Procedure:

    • Preparation of Grain Mixture: Grind selected grains and mix with thiamine powder in a 1:1 (w/w) ratio [3].
    • Garlic Processing: Mince garlic using a garlic press to release allicin [3].
    • Reaction: Suspend 1 g of the grain-thiamine mixture in water to create a 10% concentration extract. Mix with the minced garlic and incubate at 150 rpm for 24 hours [3].
    • Sample Recovery: Freeze-dry the reacted mixture for storage and analysis [3].
Chemical Synthesis and Purification of Allithiamine

This protocol describes a direct chemical synthesis method for high-purity allithiamine, suitable for precise in vitro studies [4].

  • Principle: Allyl thiosulphate is reacted with thiamine hydrochloride (with an opened thiazole ring) to form various organosulfur compounds, including allithiamine [4].
  • Procedure:
    • Carry out the reaction between allyl thiosulphate and thiamine hydrochloride.
    • Separate the reaction products and purify allithiamine using reversed-phase chromatography (e.g., LaChrom HPLC system with a diode array detector) [4].
    • Verify the synthesis efficiency and molecular identity of the purified allithiamine using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and HPLC-MS/MS fragmentation [4].
Analytical Method: HPLC Quantification of Key Compounds

This method allows for the simultaneous quantification of alliin, thiamine, and allithiamine in synthetic mixtures or plant materials [3].

  • HPLC Conditions:
    • System: Agilent 1260 Infinity II or equivalent, with UV detector [3].
    • Column: YMC Pack Pro C18 (4.6 × 250 mm, 5 μm) or Aegispak C18-L (3.0 × 150 mm, 5 μm) [3].
    • Mobile Phase: MeOH and water (80:20 v/v), pH adjusted to 3.0 with formic acid [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection Wavelength: 208 nm [3].
    • Injection Volume: 10 μL [3].
    • Sample Preparation: Extract 5 mg of sample in 1 mL of mobile phase solvent, sonicate at 40°C for 10 min, and filter through a 0.20 μm PVDF membrane [3].

Quantitative Data on Synthesis and Bioactivity

The tables below summarize key quantitative findings from recent studies.

Table 1: Allicin and Allithiamine Content in Garlic-Grain Mixtures [3]

Garlic Origin (Type) Allicin Content (mg/g) Grain Combined With Garlic Resulting Allithiamine Yield (mg/g)
Jeju 1.04 Avena sativa (Oats) 14.93
Uiseong (Hanji-type) 0.65 Arachis hypogaea (Peanut) 8.64
Yeongcheon (Daeseo-type) 0.73 Phaseolus vulgaris (Bean) 9.71
Namhae (Namdo-type) 0.56 Rhynchosia nulubilis 8.21
Muan (Daeseo-type) 0.48

Table 2: Antiplasmodial Activity and Cytotoxicity of Thiamine Analogs [5]

Compound Antiplasmodial IC50 (P. falciparum) Cytotoxicity to Human Fibroblasts Selectivity Index
N3-Pyridyl Thiamine (N3PT) 10-fold lower than Oxythiamine >17 times less toxic than Oxythiamine High
Oxythiamine (Reference) Baseline Baseline Low

Table 3: Therapeutic Effects of Allithiamine in Disease Models

Experimental Model Treatment Key Findings Citation
HUVEC (Hyperglycemia) Allithiamine Suppressed AGEs, NF-κB activation, & pro-inflammatory cytokines (IL-6, IL-8, TNF-α); Potent antioxidant effect. [4]
Mouse Sepsis (LPS-induced) Allithiamine (10 μM in vitro; 5 mg/kg in vivo) Attenuated tissue damage, organ dysfunction, coagulation; Reduced pro-inflammatory cytokines & metabolic reprogramming. [6]
Mouse Malaria (P. berghei) N3PT (200 mg/kg/day) Reduced parasitemia, delayed symptom onset, appeared non-toxic. [5]

Experimental Protocols for Biological Evaluation

Protocol: Evaluating Anti-inflammatory Effects In Vitro

This protocol uses Bone Marrow-Derived Dendritic Cells (BMDCs) to assess the anti-inflammatory and metabolic effects of allithiamine, relevant to sepsis research [6].

  • BMDC Isolation and Culture:
    • Generate BMDCs from mouse bone marrow using RPMI 1640 medium supplemented with 10% FBS, GM-CSF (20 ng/ml), and IL-4 (20 ng/ml). Harvest cells on day 6 for assays [6].
  • Treatment:
    • Stimulate BMDCs with LPS (100 ng/ml) in the presence or absence of allithiamine (e.g., 10 μM) for 16 hours [6].
  • Flow Cytometry Analysis:
    • Stain cells with fluorescent antibodies against CD11c, CD40, CD80, and CD86 to assess activation and maturation [6].
    • Use MitoTracker dyes (Deep Red and Green) to evaluate mitochondrial membrane potential and BODIPY493/503 to stain lipid droplets [6].
    • Measure ROS production using a DCFDA assay kit [6].
  • Cytokine Measurement:
    • Quantify levels of IL-6, TNF-α, and PGE2 in the culture supernatant using commercial ELISA kits [6].
  • Metabolite Analysis (LC-MS/MS):
    • Culture BMDCs with 13C6-labeled glucose. Extract metabolites and analyze using LC-MS/MS to track metabolic flux, particularly citrate accumulation [6].
Protocol: Assessing Endothelial Protection in Hyperglycemia

This protocol details the use of Human Umbilical Vein Endothelial Cells (HUVECs) to model hyperglycemia-induced damage and test compounds like allithiamine [4].

  • HUVEC Culture:
    • Isolate HUVECs from human umbilical cords by enzymatic digestion. Maintain in M199 medium with 5.6 mMol/L glucose (control) [4].
    • Characterize cells by flow cytometry using antibodies against CD31, CD45, CD54, and CD106 to confirm endothelial phenotype [4].
  • Hyperglycemic Model and Treatment:
    • Induce hyperglycemia by adding glucose to the medium for a final concentration of 30 mMol/L. Co-treat with a non-cytotoxic concentration of allithiamine (determined via MTT and apoptosis/necrosis assays) [4].
  • Viability and Cytotoxicity Assays:
    • MTT Assay: Seed HUVECs in 96-well plates, treat with allithiamine, and measure absorbance at 465 nm to determine cell viability [4].
    • Apoptosis Assay: Use DilC1(5) dye to measure mitochondrial membrane potential as an indicator of early apoptosis [4].
  • Endpoint Measurements:
    • Quantify the formation of Advanced Glycation End-products (AGEs) [4].
    • Assess activation of the pro-inflammatory transcription factor NF-κB [4].
    • Measure the release of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) via ELISA [4].
    • Evaluate the antioxidant capacity by challenging cells with H2O2-induced oxidative stress [4].

Mechanism of Action and Signaling Pathways

The therapeutic effects of allithiamine and N3PT are mediated through distinct mechanisms.

  • Allithiamine: exerts anti-inflammatory and antioxidant effects independent of transketolase activity [4]. It modulates immunometabolism by inhibiting the LPS-induced metabolic shift to glycolysis in dendritic cells. This is achieved by promoting pyruvate entry into the mitochondria via activation of the Pyruvate Dehydrogenase Complex (PDC), thereby reducing citrate accumulation in the cytoplasm. Reduced citrate leads to decreased synthesis of fatty acids, lipid droplets, and pro-inflammatory mediators like PGE2, ultimately suppressing cytokine production and inflammation [6]. The following diagram illustrates this pathway:

G LPS LPS Glycolysis Glycolysis LPS->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Citrate Citrate Pyruvate->Citrate Accumulation AcetylCoA AcetylCoA Pyruvate->AcetylCoA Mitochondria PGE2 PGE2 Citrate->PGE2 Cytokines Cytokines Citrate->Cytokines Allithiamine Allithiamine Allithiamine->Pyruvate Promotes entry via PDC activation OXPHOS OXPHOS AcetylCoA->OXPHOS

  • N3-Pyridyl Thiamine (N3PT): acts as an anti-metabolite. It competes with natural thiamine for phosphorylation by thiamine pyrophosphokinase (TPK). Once converted to its pyrophosphate form inside the parasite, it inhibits TPP-dependent enzymes, disrupting essential metabolic processes and leading to death of the malaria parasite [5].

References

Comprehensive Application Notes and Protocols for Aplithianine A Kinase Selectivity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kinase Selectivity Profiling

Kinase selectivity profiling represents a critical assessment in modern drug discovery, particularly for characterizing novel compounds such as Aplithianine A. Selectivity refers to the tendency of a compound to engage with its intended primary target over other biologically relevant off-targets, which is essential for both efficacy optimization and toxicity mitigation. For chemical probes, having a clearly defined mechanism of action and specific on-target activity is necessary for elucidating the biological function of targets in cells. Similarly, optimizing a drug candidate for on-target potency while reducing off-target interactions is crucial in the drug development process [1]. The high conservation of the ATP-binding site across the human kinome, which comprises over 500 protein kinases, presents a substantial challenge for achieving selective inhibition [2] [3]. Interestingly, small molecule drugs do not necessarily require the same absolute selectivity as chemical probes, since some drugs may benefit from polypharmacology to achieve their desired clinical outcome [1].

Traditional selectivity profiling has relied heavily on biochemical panels assessing compound specificity against established target classes. While these assays are target-specific and often quantitative, enabling direct measurements of compound affinities, they suffer from a significant limitation: biochemical target engagement does not always translate to cellular activity [1]. Selectivity profiles derived from biochemical platforms may not accurately reflect compound behavior in the more physiologically relevant context of live cells [4]. This limitation has driven the development of advanced cellular selectivity profiling methods that better capture the complexity of the cellular environment, including factors such as compound permeability, intracellular ATP concentrations, and protein-complex formation that influence target engagement [1].

Cellular Selectivity Profiling Methods

NanoBRET Target Engagement Assay

The NanoBRET Target Engagement (TE) Assay provides a direct quantitative method for measuring apparent compound affinity and target occupancy in live cells. This approach leverages bioluminescence resonance energy transfer (BRET) between NanoLuc-tagged target proteins and target-binding fluorescent probes. The assay quantitatively measures probe displacement without cell lysis, enabling comparisons of binding for multiple compounds to one target or engagement of one compound to many different targets [1].

Experimental Protocol for NanoBRET TE Assay:

  • Cell Preparation: Seed HEK-293 cells stably expressing NanoLuc-tagged kinases in white 96-well plates at 50,000 cells/well and culture for 24 hours.
  • Probe Incubation: Add BRET-compatible fluorescent tracer at concentrations near its Kd value (typically 0.1-1 µM) to all wells.
  • Compound Treatment: Treat cells with this compound at 11 concentrations (typically from 0.1 nM to 100 µM) in triplicate to generate full dose-response curves. Include controls for total and nonspecific binding.
  • BRET Measurement: Add NanoBRET NanoLuc substrate at 1:500 dilution and measure both donor emission (450 nm) and acceptor emission (610 nm) using a plate reader capable of BRET detection after 5-10 minutes incubation.
  • Data Analysis: Calculate BRET ratio (acceptor emission/donor emission) and normalize to vehicle controls. Fit data to a four-parameter logistic equation to determine IC50 values using software such as GraphPad Prism. Convert IC50 to Kd using the Cheng-Prusoff equation accounting for probe concentration [1] [5].

Table 1: Key Optimization Parameters for NanoBRET TE Assay

Parameter Recommended Condition Purpose
Cell Density 50,000-100,000 cells/well Optimal signal-to-noise ratio
Tag Position C-terminal Preserves catalytic activity
Probe Concentration Near Kd value Maximize dynamic range
Substrate Incubation 5-10 minutes Prevent signal saturation
Assay Temperature 37°C Maintain physiological relevance
Cellular Thermal Shift Assay (CETSA)

Cellular Thermal Shift Assay (CETSA) is a label-free technique that assesses compound binding based on protein thermal stabilization. When a compound binds to a target protein, it often increases the protein's thermal stability, shifting the temperature at which it denatures and aggregates. This method can be applied in both target-specific and proteome-wide formats when coupled with mass spectrometry (CETSA-MS) [1].

Experimental Protocol for CETSA:

  • Compound Treatment: Treat intact cells or cell lysates with this compound at desired concentrations (typically 1-10 µM) or vehicle control for 30-60 minutes at 37°C.
  • Heat Challenge: Aliquot cell suspensions into PCR tubes and subject to a temperature gradient (typically 45-65°C in 2°C increments) for 3-5 minutes using a thermal cycler.
  • Cell Lysis: Rapidly freeze samples on dry ice, then thaw and lyse using freeze-thaw cycles or detergent-based lysis buffers.
  • Protein Separation: Centrifuge at 20,000 × g for 20 minutes to separate soluble protein from aggregates.
  • Detection: For specific targets, quantify soluble protein by Western blotting. For proteome-wide studies, analyze by quantitative mass spectrometry using TMT or label-free approaches [1].

Table 2: CETSA Experimental Conditions and Considerations

Parameter Intact Cells Cell Lysates
Physiological Relevance High Moderate
Membrane Permeability Required Not required
Throughput Lower Higher
Sample Preparation More complex Simplified
Target Accessibility Limited to accessible targets All targets accessible
Chemical Proteomics

Chemical proteomics enables proteome-wide profiling of compound-target interactions using functionalized probes derived from compounds of interest. This approach can enrich and detect proteins bound to the probe directly, with competition by parent compounds validating genuine targets [1].

Experimental Protocol for Chemical Proteomics:

  • Probe Design: Synthesize this compound derivative with bio-orthogonal reactive group (e.g., alkyne) for click chemistry conjugation.
  • Cell Treatment: Treat cells with this compound probe (1 µM) with or without excess parent compound (50 µM) for competition for 2-4 hours.
  • Cell Lysis and Click Chemistry: Lyse cells and conjugate probe to capture handle (e.g., biotin-azide) using copper-catalyzed azide-alkyne cycloaddition.
  • Target Enrichment: Incubate with streptavidin beads overnight at 4°C, wash extensively to remove non-specific binders.
  • Sample Preparation: On-bead digest with trypsin, desalt peptides.
  • Mass Spectrometry Analysis: Analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using data-dependent acquisition.
  • Data Processing: Identify proteins and quantify enrichment in probe-only samples compared to competition samples [1].

Computational and Combination Approaches

Structure-Based Selectivity Prediction

Computational methods can complement experimental approaches for predicting kinase inhibitor selectivity, especially during early discovery phases. The S-Filter method combines sequence and structural information to predict specificity-determining residues for small molecules and their kinase selectivity profiles [4]. This approach identifies residues that distinguish inhibited kinases from non-inhibited kinases based on four key parameters: residue specificity (N-score), solvent accessibility (SA-score), residue size (MW-score), and conservation among inhibited kinases (C-score) [4].

Protocol for S-Filter Analysis:

  • Data Preparation: Collect kinase inhibition data for this compound across a panel of kinases. Categorize kinases as inhibited (IC50 < 100 nM) or non-inhibited (IC50 > 1 µM).
  • Structural Alignment: Obtain 3D structure of this compound in complex with a kinase or generate by homology modeling. Create multiple sequence alignment of kinase ATP-binding domains.
  • Binding Site Definition: Define binding site residues as those within 5Å of the bound inhibitor in the reference structure.
  • S-Filter Execution: Run S-Filter algorithm to identify specificity-determining residues that best explain the inhibition profile.
  • Validation: Manually inspect structural models to verify predicted specificity determinants and plan mutagenesis experiments for confirmation [4].

The KinomeFEATURE database provides an alternative approach for kinase binding site similarity searching by comparing protein microenvironments characterized using diverse physiochemical descriptors. This method has demonstrated >90% accuracy in initial selectivity prediction of known kinase inhibitors and can identify unexpected inhibitor cross-activities [3].

Multi-Compound Multitarget Scoring (MMS)

The Multi-Compound Multitarget Scoring (MMS) method offers an innovative solution to selectivity challenges by combining inhibitors with divergent off-target effects to maximize target inhibition while minimizing off-target inhibition [5]. This approach is particularly valuable for rational polypharmacology, where simultaneous targeting of multiple kinases is desired without inhibiting unrelated off-targets.

Protocol for MMS Analysis:

  • Data Collection: Compile kinase inhibition data for this compound and other kinase inhibitors across a broad kinase panel.
  • Activity Calculation: Convert inhibition data (Kd, IC50) to fractional target occupancy using the equation: Activity = [inhibitor] / ([inhibitor] + Kd).
  • Combination Optimization: Use MMS algorithm to identify optimal combinations of this compound with other inhibitors that maximize on-target activity while minimizing off-target activity.
  • Concentration Optimization: Adjust concentrations of compounds in combination to further improve selectivity while maintaining on-target efficacy [5].

Table 3: Comparison of Computational Selectivity Prediction Methods

Method Approach Data Requirements Advantages
S-Filter Structure-based residue analysis Inhibition profile, kinase structure Identifies specific residues governing selectivity
KinomeFEATURE Binding site similarity Kinase structures, physicochemical descriptors >90% accuracy, robust to conformational changes
MMS Inhibitor combinations Broad kinase profiling data Enables selective multi-targeting

Data Analysis, Interpretation and Profiling Workflow

Selectivity Metrics and Data Interpretation

Proper quantification of selectivity is essential for accurate comparison of this compound with reference compounds. Several selectivity metrics have been developed, each offering different insights into the selectivity profile [6].

Key Selectivity Metrics:

  • Standard Selectivity Score (S): Calculated as the number of kinases inhibited above a specific threshold divided by the total number of kinases tested. While simple to compute, this metric is highly dependent on the chosen activity threshold [6].
  • Window Score (WS): A novel metric that compares the difference in activity between the primary target and the most potent off-target, providing information on the therapeutic window [6].
  • Ranking Score (RS): Another new metric that evaluates the rank of the primary target affinity compared to all other tested kinases, offering a threshold-independent assessment of selectivity [6].
  • Gini Coefficient: Measures the inequality of inhibition across the kinome, with values near 1 indicating high selectivity and values near 0 indicating promiscuous inhibition [6].

Experimental Protocol for Selectivity Assessment:

  • Dose-Response Profiling: Test this compound against a diverse kinase panel (minimum 100 kinases) at 10 concentrations in duplicate to generate full dose-response curves.
  • Data Quality Control: Ensure Z'-factor >0.5 for all assays and include reference inhibitors as controls.
  • Curve Fitting: Fit dose-response data to four-parameter logistic equation to determine IC50 values.
  • Selectivity Calculation: Compute multiple selectivity metrics (S, WS, RS, Gini) to provide comprehensive selectivity assessment.
  • Comparative Analysis: Compare selectivity profile of this compound with clinical kinase inhibitors to contextualize results [6].
Hit Validation and Secondary Assays

Validation of putative targets identified through profiling is essential to confirm biological relevance. Several orthogonal approaches should be employed to verify this compound's mechanism of action.

Secondary Validation Protocol:

  • Cellular Pathway Analysis: Treat relevant cell lines with this compound and assess phosphorylation status of downstream targets of identified kinases by Western blot or phospho-flow cytometry.
  • Genetic Validation: Use RNAi or CRISPR to knock down putative target kinases and determine if sensitivity to this compound is reduced.
  • Resistance Mutations: Generate kinase mutants (particularly gatekeeper mutations) and test whether they confer resistance to this compound.
  • Functional Assays: Assess relevant cellular phenotypes (proliferation, apoptosis, migration) consistent with inhibition of identified kinase targets [1] [5].

Conclusions and Recommendations

Kinase selectivity profiling of this compound requires a multi-faceted approach that combines cellular, biochemical, and computational methods to generate a comprehensive selectivity profile. Based on current methodologies, we recommend an integrated workflow beginning with primary screening using the NanoBRET TE assay against a focused kinase panel, followed by proteome-wide assessment using CETSA-MS or chemical proteomics, and computational analysis using S-Filter or KinomeFEATURE to predict potential off-targets. This should be followed by validation using cellular functional assays and secondary binding assays.

The cellular environment significantly influences compound behavior, making cellular target engagement assays indispensable for accurate selectivity profiling [1]. As demonstrated with Sorafenib, cellular profiling can reveal off-targets missed by biochemical methods while also showing improved overall selectivity profiles due to factors such as compound permeability and intracellular ATP concentrations [1]. For this compound, particular attention should be paid to kinase families with known structural similarities to the primary target, and combination approaches using MMS should be explored if multi-targeting is desired.

Finally, selectivity should be interpreted in the context of the intended application. For target validation studies, high selectivity is paramount, while for therapeutic development, a broader polypharmacology profile may be acceptable or even desirable if the off-target activities contribute to efficacy without causing unacceptable toxicity [1] [6]. The comprehensive profiling approach outlined in these application notes will enable researchers to make informed decisions about the development and application of this compound as either a chemical probe or therapeutic candidate.

Experimental Workflows and Signaling Pathways

Cellular Selectivity Profiling Workflow

The following diagram illustrates the integrated experimental workflow for comprehensive kinase selectivity profiling of this compound:

G Start Start Profiling MethodSelection Method Selection Based on Resources & Goals Start->MethodSelection PrimaryScreen Primary Screening NanoBRET TE Assay MethodSelection->PrimaryScreen SecondaryScreen Secondary Profiling CETSA or Chemical Proteomics PrimaryScreen->SecondaryScreen CompAnalysis Computational Analysis S-Filter or KinomeFEATURE SecondaryScreen->CompAnalysis Validation Orthogonal Validation Cellular & Functional Assays CompAnalysis->Validation DataIntegration Data Integration & Selectivity Scoring Validation->DataIntegration Decision Development Decision DataIntegration->Decision

NanoBRET Target Engagement Mechanism

The following diagram illustrates the molecular mechanism of the NanoBRET Target Engagement Assay:

G Kinase Kinase-NanoLuc Fusion Protein BRET BRET Signal (450 nm → 610 nm) Kinase->BRET Emits at 450 nm Inhibitor This compound Inhibitor->Kinase Binds Tracer Fluorescent Tracer Inhibitor->Tracer Competes Tracer->BRET Accepts Energy Substrate NanoLuc Substrate Substrate->Kinase Binds Detection Signal Detection BRET->Detection Measures Ratio

References

Comprehensive Application Notes & Protocols: Aplithianine A CREB Phosphorylation Inhibition Assays for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

CREB phosphorylation at serine residue 133 (Ser-133) represents a critical regulatory mechanism in intracellular signaling transduction, serving as a convergence point for multiple signaling pathways including cAMP-dependent protein kinase A (PKA), calcium/calmodulin-dependent kinases (CaMKs), and mitogen-activated protein kinases (MAPKs) [1] [2] [3]. This post-translational modification triggers the recruitment of transcriptional coactivators such as CREB-binding protein (CBP) or p300, facilitating the transcription of genes containing cAMP response elements (CRE) in their promoter regions [1] [2]. The CREB signaling pathway regulates diverse cellular processes including proliferation, survival, differentiation, and metabolic adaptation, with dysregulated CREB phosphorylation implicated in various pathological conditions including cancer, inflammatory disorders, and pulmonary hypertension [1] [4] [2].

Aplithianine A is a novel marine-derived alkaloid isolated from an Aplidium sp. tunicate that represents an unprecedented kinase inhibitor scaffold with potent activity against multiple serine/threonine kinases [5]. This compound exhibits a unique structural architecture featuring three heterocyclic systems: a 6-substituted purine, a 5-substituted N-methyl imidazole, and an unfused, unoxidized dihydro-1,4-thiazine moiety—a rare biosynthetic building block among natural products [5]. Initial screening revealed that this compound demonstrates potent inhibition against the chimeric kinase J-PKAcα, a driver of fibrolamellar hepatocellular carcinoma (FLHCC), with an IC₅₀ of approximately 1 μM in primary screening assays and 84 nM against wild-type PKA [5]. Through structure-based design and optimization, researchers have developed analogs with significantly improved potency, achieving biochemical IC₅₀ values in the low nanomolar range [6].

The significance of developing robust assays for monitoring this compound-mediated CREB phosphorylation inhibition stems from the compound's unique binding mechanism and potential therapeutic applications. X-ray diffraction experiments have confirmed that class II aplithianine analogs adopt a novel binding mode to J-PKAcα by interacting with the DFG residue Asp239, distinguishing them from conventional ATP-competitive kinase inhibitors [6]. Furthermore, selected aplithianine analogs have demonstrated the ability to inhibit intracellular phosphorylation of the CREB peptide substrate following stimulation of the J-PKAcα fusion kinase in NIH/3T3 cells, and exhibit antiproliferative/cytotoxic activities against select cancer cell lines from the NCI-60 panel at nanomolar concentrations [6]. These findings underscore the importance of standardized, reproducible assays for quantifying the effects of this compound on CREB phosphorylation pathways in both basic research and drug discovery contexts.

Key Experimental Findings

Quantitative Profiling of this compound

Extensive profiling of this compound has revealed its potent inhibitory activity against multiple kinases and its effects on cellular processes. The table below summarizes the key experimental findings from biochemical and cellular studies:

Table 1: Summary of Key Experimental Findings for this compound

Parameter Value/Result Experimental Context
J-PKAcα inhibition IC₅₀ ~1 μM Primary screening assay [5]
Wild-type PKA inhibition IC₅₀ 84 nM Kinome screening [5]
Kinase family selectivity CLK, PKG families IC₅₀ ∼11–90 nM [5]
CREB phosphorylation inhibition Significant reduction NIH/3T3 cells with J-PKAcα stimulation [6]
Antiproliferative activity Nanomolar concentrations NCI-60 cancer cell line panel [6]
Binding mode Novel DFG interaction X-ray diffraction with Asp239 [6]
Aplithianine analogs synthesized >150 across 3 classes Structure-based design [6]
Optimized analog potency Low nanomolar IC₅₀ values Biochemical assays [6]
CREB Phosphorylation Dynamics

The temporal dynamics of CREB phosphorylation involve multiple signaling pathways with distinct kinetics:

Table 2: CREB Phosphorylation Pathways and Kinetics

Signaling Pathway Key Mediators Onset of Activity Duration Cellular Context
CaMKIV-dependent Ca²⁺, calmodulin, CaMKIV Immediate (0-5 min) Transient (declines by 30-60 min) Hippocampal neurons [3]
Ras/MAPK-dependent Ras, MEK, ERK, RSK Delayed (10-20 min) Sustained (>60 min) Hippocampal neurons [3]
PKA-dependent cAMP, PKA Rapid (within 5 min) Variable Multiple cell types [2]
PKC-dependent DAG, PKC Rapid (within 5 min) Transient Multiple cell types [1]

The biphasic nature of CREB phosphorylation revealed through pharmacological inhibition studies demonstrates that the CaMK pathway dominates early signaling (0-10 minutes), while the MAPK pathway contributes significantly to sustained phosphorylation at later time points (30-60 minutes) [3]. This temporal regulation has important implications for experimental design when assessing this compound-mediated inhibition, as compound effects may vary depending on the dominant signaling pathway active at the time of assessment.

Detailed Experimental Protocols

CREB Phosphorylation Inhibition Assay

This protocol describes a comprehensive approach for evaluating the effects of this compound on CREB phosphorylation in cell-based systems, adapting elements from established phosphorylation detection methods [7] [8]. The assay can be performed in 96-well plate format for medium-throughput screening of this compound and its analogs.

Materials and Reagents:

  • Cell line: NIH/3T3 cells expressing J-PKAcα fusion kinase or relevant cellular model
  • This compound (prepared as 10 mM stock in DMSO, stored at -20°C)
  • Forskolin (10 mM stock in DMSO) or other CREB phosphorylation inducers
  • Phospho-CREB (Ser133) antibody [7] [3]
  • Total CREB antibody for normalization
  • Cell lysis buffer (containing protease and phosphatase inhibitors) [8]
  • ELISA detection reagents or Western blot materials [7]
  • 96-well cell culture plates (poly-D-lysine coated for adhesion)

Procedure:

  • Cell Seeding and Culture:

    • Seed NIH/3T3 cells expressing J-PKAcα in poly-D-lysine coated 96-well plates at a density of 1.5×10⁴ cells per well in complete growth medium.
    • Incubate cells for 24 hours at 37°C, 5% CO₂ to reach 70-80% confluence.
  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (typically from 1 nM to 10 μM final concentration).
    • Pre-treat cells with this compound or vehicle control (DMSO, not exceeding 0.1%) for 2 hours.
    • Stimulate CREB phosphorylation by adding forskolin (10-50 μM final concentration) or other appropriate activators for 30 minutes.
  • Cell Lysis and Protein Extraction:

    • Aspirate medium carefully and wash cells once with ice-cold PBS.
    • Add 100 μL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
    • Incubate plates on orbital shaker (500-700 rpm) for 30 minutes at 4°C.
    • Centrifuge plates at 3,700×g for 20 minutes at 4°C to remove insoluble material [8].
  • Phospho-CREB Detection by ELISA:

    • Transfer 60 μL of each lysate to two corresponding wells of a 96-well assay plate for parallel detection of phosphorylated and total CREB.
    • Follow standard ELISA protocol using phospho-specific CREB (Ser133) antibody for detection of phosphorylated CREB and total CREB antibody for normalization [7].
    • Incubate with HRP-conjugated secondary antibody and develop with appropriate substrate.
    • Measure optical density at recommended wavelength (e.g., 405 nm).
  • Alternative Detection by Western Blot:

    • For Western blot analysis, mix 20-30 μg of protein lysate with Laemmli buffer, separate by SDS-PAGE, and transfer to PVDF membrane.
    • Incubate with phospho-CREB (Ser133) antibody overnight at 4°C, followed by appropriate secondary antibody.
    • Detect bands using chemiluminescent substrate and image with digital imaging system.
    • Strip membranes and re-probe with total CREB antibody to normalize for loading variations [7].
Kinase Selectivity Profiling

Understanding the selectivity of this compound across the kinome is essential for evaluating potential off-target effects and interpreting cellular phenotypes.

Procedure:

  • Kinase Panel Screening:

    • Utilize commercial kinase profiling services or in-house platforms screening against 370 human kinases.
    • Test this compound at multiple concentrations (typically 1 nM, 10 nM, 100 nM, and 1 μM) against each kinase.
    • Employ standard kinase activity assays measuring phosphorylation of specific substrates in the presence of ATP.
  • Data Analysis:

    • Calculate percent inhibition for each kinase at all tested concentrations.
    • Determine IC₅₀ values for kinases showing >50% inhibition at 1 μM compound concentration.
    • Generate kinome tree visualization to identify potential selectivity patterns.

The experimental workflow for assessing this compound effects on CREB signaling integrates multiple components from cellular treatment to quantitative readouts:

G cluster_1 CREB Phosphorylation Inhibition Assay Workflow A Cell Seeding & Culture (NIH/3T3 J-PKAcα) B This compound Treatment (2 hours, 1 nM - 10 µM) A->B C CREB Phosphorylation Induction (Forskolin, 30 min) B->C D Cell Lysis & Protein Extraction (With protease/phosphatase inhibitors) C->D E Phospho-CREB Detection D->E F ELISA Method E->F Quantitative G Western Blot Method E->G Semi-quantitative H Data Analysis & Normalization (IC₅₀ calculation) F->H G->H

Figure 1: CREB Phosphorylation Inhibition Assay Workflow

Data Analysis and Interpretation

Calculation of Results

Normalization and Quantification: For accurate interpretation of CREB phosphorylation inhibition data, proper normalization is essential:

  • Background Subtraction:

    • Subtract the mean optical density (OD) of blank wells (no primary antibody) from all experimental values.
  • Normalization to Total CREB:

    • Calculate the normalized phospho-CREB signal using the formula: Normalized Signal = (Phospho-CREB OD - Background) × (Mean Total CREB OD / Sample Total CREB OD)
    • This approach accounts for variations in total protein content and CREB expression between samples.
  • Dose-Response Curve Fitting:

    • Plot normalized phospho-CREB signals against log-transformed this compound concentrations.
    • Fit data to a four-parameter logistic curve using nonlinear regression: Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) × Hill Slope)
    • Calculate IC₅₀ values from the curve fit, representing the concentration causing 50% inhibition of CREB phosphorylation.
  • Statistical Analysis:

    • Perform experiments with at least three independent replicates.
    • Express data as mean ± SEM and assess significance using appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing).
Interpreting Kinase Selectivity Data

The kinase selectivity profile of this compound reveals its potential applications and limitations as a chemical probe or therapeutic lead:

Table 3: Kinase Selectivity Profile of this compound

Kinase Family Representative Kinases Inhibited IC₅₀ Range (nM) Potential Therapeutic Implications
PKA PKAcα 84 Fibrolamellar hepatocellular carcinoma [5]
PKG PKG1, PKG2 11-90 Cardiovascular diseases [5]
CLK CLK1, CLK2, CLK3 11-90 Alternative splicing modulation [5]
DYRK DYRK1A, DYRK1B 11-90 Neurodevelopmental disorders, cancer [5]

The selectivity profile indicates that this compound demonstrates potent inhibition against a defined set of kinase families while sparing many others, suggesting its utility as a targeted therapeutic agent. However, researchers should exercise caution when interpreting cellular data, as observed phenotypes may result from inhibition of multiple kinase targets rather than solely PKA/CREB pathway modulation. For probe development efforts, further medicinal chemistry optimization may be necessary to improve selectivity for individual kinase family members.

Troubleshooting and Optimization

Common Issues and Solutions

Assay development for kinase inhibition studies often encounters specific technical challenges. The table below outlines common problems and recommended solutions:

Table 4: Troubleshooting Guide for CREB Phosphorylation Assays

Problem Potential Causes Recommended Solutions
High background signal Non-specific antibody binding, insufficient washing Optimize antibody concentrations; increase wash stringency; include appropriate blocking agents
Low signal-to-noise ratio Inadequate phosphorylation induction, low antibody sensitivity Test multiple CREB phosphorylation inducers; validate antibody sensitivity; extend development time
High well-to-well variability Inconsistent cell seeding, uneven compound distribution Standardize cell seeding protocol; use electronic multichannel pipettes; include technical replicates
Poor dose-response curve fit Insufficient concentration range, compound solubility issues Widen tested concentration range; verify compound solubility in assay buffer; include more data points
Inconsistent IC₅₀ values Cellular permeability variations, compound instability Include intracellular concentration measurements; use fresh compound preparations; check compound stability in assay medium
Assay Optimization Considerations

Critical Parameters:

  • Temporal Dynamics: Given the biphasic nature of CREB phosphorylation with early CaMKIV-dependent and delayed MAPK-dependent phases [3], timing of compound addition relative to phosphorylation induction is crucial. Pre-incubation with this compound for 2-4 hours before stimulation is generally recommended.

  • Cellular Context: CREB phosphorylation regulation varies significantly between cell types. For example, in pulmonary artery smooth muscle cells (PASMCs), CREB phosphorylation contributes to proliferation in pulmonary hypertension [4], while in neurons, it regulates synaptic plasticity and long-term memory formation [2] [3]. Researchers should validate assay conditions in their specific cellular models.

  • Signal Normalization: Always include parallel measurements of total CREB to account for potential effects of this compound on CREB expression levels. Additionally, housekeeping proteins (e.g., GAPDH, β-actin) should be monitored to ensure equal loading.

The molecular mechanism of this compound and its effect on the CREB signaling pathway can be visualized as follows:

G cluster_1 This compound Inhibition of CREB Signaling Pathway ExtSignal Extracellular Signals (e.g., Forskolin, Hormones) PKA PKA Activation ExtSignal->PKA CAMK CaMK Activation ExtSignal->CAMK MAPK MAPK Pathway ExtSignal->MAPK CREB_inactive CREB (Inactive) PKA->CREB_inactive Phosphorylation CAMK->CREB_inactive Phosphorylation MAPK->CREB_inactive Phosphorylation CREB_active pCREB (Ser133) Transcriptionally Active CREB_inactive->CREB_active Ser133 CBP CBP/p300 Recruitment CREB_active->CBP Transcription Target Gene Transcription (e.g., IL-2, IL-6, TNF-α) CBP->Transcription Aplithianine This compound Aplithianine->CREB_inactive Inhibits

Figure 2: this compound Inhibition of CREB Signaling Pathway

Applications and Conclusions

Therapeutic Applications

The unique kinase inhibition profile of this compound suggests several potential therapeutic applications:

  • Fibrolamellar Hepatocellular Carcinoma (FLHCC): As a potent inhibitor of the J-PKAcα chimeric kinase that drives FLHCC pathogenesis, this compound represents a promising therapeutic candidate for this rare liver cancer with limited treatment options [6] [5]. The compound's novel binding mode interacting with Asp239 of the DFG motif may provide enhanced selectivity against this specific kinase target.

  • Inflammatory Disorders: Given CREB's role in regulating immune-related genes including IL-2, IL-6, IL-10, and TNF-α [1], and its ability to inhibit NF-κB activation through competition for CBP/p300 [1], this compound may modulate inflammatory responses. This suggests potential applications in autoimmune diseases or inflammatory conditions.

  • Pulmonary Hypertension: CREB pathway overactivation contributes to pulmonary artery smooth muscle cell proliferation in pulmonary hypertension [4]. This compound-mediated CREB phosphorylation inhibition may therefore represent a novel therapeutic strategy for this condition.

  • Neurological Disorders: With CREB's well-established role in neuronal plasticity, long-term memory formation, and neuronal survival [2] [3], this compound analogs with optimized blood-brain barrier penetration could potentially target CREB-related neurological conditions.

Conclusion and Future Directions

This compound represents a novel kinase inhibitor scaffold with a unique mechanism of action and potent activity against multiple serine/threonine kinases, particularly the J-PKAcα fusion kinase relevant to FLHCC pathogenesis. The protocols and application notes presented here provide researchers with comprehensive methodologies for evaluating this compound's effects on CREB phosphorylation—a critical regulatory node in multiple signaling pathways.

The future development of this compound as a therapeutic agent or chemical probe will benefit from continued optimization through structure-activity relationship studies, with over 150 analogs already synthesized showing significantly improved potency to low nanomolar IC₅₀ values [6]. Additionally, further investigation into the compound's pharmacokinetic properties, tissue distribution, and in vivo efficacy will be essential for translational development.

As research progresses, this compound and its optimized analogs may not only provide new therapeutic options for specific cancers but also serve as valuable chemical tools for elucidating the complex roles of CREB signaling in physiology and disease. The assays and protocols described herein will facilitate these investigations and support the continued development of this promising class of natural product-derived kinase inhibitors.

References

Aplithianine A antiproliferative activity NCI-60 cell panel

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of the NCI-60 Screening Platform

The NCI-60 Human Tumor Cell Lines Screen is a high-throughput platform used for over 20 years to profile compounds for potential anticancer activity [1]. It tests agents against 60 different human tumor cell lines derived from nine distinct cancer types [2]:

  • Leukemia
  • Non-small cell lung (NSCLC)
  • Colon
  • Central nervous system (CNS)
  • Melanoma
  • Ovarian
  • Renal
  • Prostate
  • Breast

This panel is one of the most molecularly profiled sets of cell lines in the world, with extensive data on mutations, gene expression, proteomics, and more, allowing for the deep investigation of a compound's mechanism of action [3] [4].

Detailed Protocol: The NCI-60 Antiproliferative Assay

The standard experimental protocol used by the NCI Developmental Therapeutics Program (DTP) is summarized below [2] [4].

1. Cell Culture and Seeding:

  • Cell Lines: The 60 cell lines are maintained in RPMI-1640 medium supplemented with 5% fetal bovine serum (FBS) and 2 mmol/L L-glutamine.
  • Quality Control: Cell lines are authenticated using short tandem repeat (STR) profiling and are typically used within 20 passages.
  • Seeding: Cells are inoculated into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, optimized for the doubling time of each individual line. Plates are then incubated at 37°C in 5% CO₂ for 24 hours prior to compound addition.

2. Compound Treatment:

  • Formulation: Test compounds are typically dissolved in DMSO.
  • Dosing: After the 24-hour pre-incubation, compounds are added to the plates over a 5-log concentration range and incubated with the cells for 48 hours [2] [4].

3. Cell Viability and Endpoint Calculation:

  • Staining: Following compound exposure, cells are fixed and stained with sulforhodamine B (SRB), a dye that binds to cellular proteins.
  • Measurement: The absorbance is read at 515nm. Using the absorbance measurements from the time-zero control (Tz), the no-drug control (C), and the test wells (Ti), three primary activity endpoints are calculated for each cell line:
    • GI₅₀ (Growth Inhibition 50): The concentration that causes a 50% reduction in net protein increase compared to the control.
    • TGI (Total Growth Inhibition): The concentration that causes total cytostasis (no net growth over the assay period).
    • LC₅₀ (Lethal Concentration 50): The concentration that kills 50% of the cells that were present at the time of drug addition [4].

The following diagram illustrates this experimental workflow:

G NCI-60 Screening Protocol Workflow A Cell Culture & Seeding B 24-hour Pre-incubation A->B C Compound Addition (5-log concentration range) B->C D 48-hour Incubation C->D E Cell Fixation & SRB Staining D->E F Absorbance Measurement (515 nm) E->F G Data Analysis (GI50, TGI, LC50) F->G

Data Interpretation and Analysis Methods

The raw GI₅₀, TGI, and LC₅₀ values are just the beginning. The true power of the NCI-60 screen lies in the analysis of the response patterns.

1. The Mean Graph: This is a classic visualization tool for NCI-60 data. It is a bar graph where a center line represents the average sensitivity of all 60 cell lines. The response of each individual cell line is plotted as a deviation from this average, creating a unique "fingerprint" for the compound [2].

2. The COMPARE Algorithm: This algorithm uses the Pearson correlation coefficient to calculate the similarity between the mean graph patterns of different compounds. A high correlation (typically >0.7) suggests that two compounds may share a similar mechanism of action [2] [4]. The following diagram illustrates how this analysis works:

G COMPARE Analysis Principle cluster_1 Input cluster_2 NCI-60 Analysis cluster_3 COMPARE Algorithm cluster_4 Output & Hypothesis A Compound A (Unknown Mechanism) C Generate Mean Graphs for A and B A->C B Compound B (Known Mechanism, e.g., Topoisomerase Inhibitor) B->C D Calculate Pearson Correlation Coefficient C->D Pattern Data E High Correlation (>0.7) Suggests Shared Mechanism D->E Correlation Score

3. Key Activity Parameters: The table below summarizes the standard activity parameters measured in the NCI-60 assay [4].

Parameter Full Name Definition
GI₅₀ Growth Inhibition 50 Concentration for 50% reduction in net protein increase vs. control.
TGI Total Growth Inhibition Concentration for total cytostasis (no net growth).
LC₅₀ Lethal Concentration 50 Concentration that kills 50% of the cells present at treatment start.

In Silico Prediction and Data Resources

Several computational tools have been developed to leverage the vast public database of NCI-60 results.

  • The Antiproliferative Activity Predictor (AAP): This is a ligand-based tool integrated into the free DRUDIT web service. It uses molecular descriptors and NCI data to predict the GI₅₀ values of new input structures against the NCI-60 panel. The tool has been validated to show high reliability, with prediction errors of less than ±1 unit for a test set of 99 structures [1] [5].
  • Investigational Oncology Agents (IOA) Database: The NCI has established a public resource containing NCI-60 screening data for over 1,000 compounds, including FDA-approved drugs and clinical and investigational agents. This database, available at [Link], allows researchers to compare their compounds against agents with known mechanisms and targets [2].
  • Access to Physical Compounds: The NCI/DTP makes many of its tested compounds available to researchers as plated sets or vialed samples for non-clinical research at no cost (excluding shipping). These include the Approved Oncology Drugs Set, the Diversity Set, and the Mechanistic Set [6].

Moving Forward with Aplithianine A

To proceed with the characterization of this compound, I suggest the following steps:

  • Submit for Screening: The primary step would be to submit the compound to the NCI/DTP for screening in the NCI-60 panel. The procedures for compound submission and data sharing agreements can be found on the DTP website [6].
  • Generate a Hypothesis with AAP: While awaiting experimental data, you can use the Antiproliferative Activity Predictor (AAP) on the DRUDIT web service to obtain an initial in silico prediction of its potential activity profile across the 60 cell lines [1].
  • Analyze and Compare: Once the experimental data is obtained, use the COMPARE analysis on the DTP website to correlate this compound's response pattern with those of other compounds in the database. A high correlation with agents of known mechanism can provide a strong, testable hypothesis for its mode of action [2] [4].

References

Proposed Experimental Plan for Cytotoxicity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Phase Key Objective Description & Methodology
1. Preliminary Screening Identify cytotoxic potential Test Aplithianine A against a panel of human cancer cell lines from different tissues (e.g., breast, lung, colon, prostate) and normal cell lines to determine initial potency (IC₅₀) and selectivity [1].

| 2. Mechanism of Action Studies | Understand how the compound kills cells | • Apoptosis Analysis: Measure caspase-3/7 activation, phosphatidylserine externalization (Annexin V assay), and changes in levels of Bcl-2, Bax proteins [2] [3]. • Cell Cycle Analysis: Use flow cytometry with PI staining to identify phase arrest (e.g., G1, S, G2/M) [4]. | | 3. Signaling Pathway Investigation | Identify molecular targets and pathways | Use techniques like western blotting to analyze key pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) to see if this compound alters phosphorylation or expression of key proteins [5] [6]. | | 4. In-vivo Validation | Confirm efficacy in a live model | Evaluate the compound's ability to inhibit tumor growth in mouse xenograft models, monitoring tumor volume and weight over time [6]. |

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments outlined above.

Protocol 1: Determination of IC₅₀ using the MTT Assay

This protocol is used to measure the half-maximal inhibitory concentration (IC₅₀) of this compound, which indicates its potency [4].

  • Materials:
    • Cancer cell lines (e.g., MCF-7, A549, PC-3) and a normal cell line (e.g., HLMEC, BALB/3T3) [1].
    • This compound, dissolved in DMSO (ensure final DMSO concentration is ≤0.1%).
    • Cell culture plates (96-well), CO₂ incubator, microplate reader.
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
    • Lysis buffer: Acidified isopropanol or DMSO.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours [4].
    • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Add 100 µL of each concentration to the wells. Include a negative control (medium with vehicle) and a blank (medium without cells). Perform all treatments in triplicate.
    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
    • Solubilization: Carefully remove the medium and add 150 µL of lysis buffer to each well to dissolve the formed formazan crystals. Shake the plate gently for 15 minutes.
    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis:
    • Calculate the percentage of cell viability: (Absorbance of treated sample / Absorbance of control) × 100.
    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC₅₀ value.
    • Calculate the Selectivity Index (SI) for promising results: SI = IC₅₀ for normal cell line / IC₅₀ for cancerous cell line. An SI > 1 indicates selective toxicity toward cancer cells [1].
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells [3].

  • Materials:
    • Annexin V binding buffer, FITC-conjugated Annexin V, Propidium Iodide (PI) solution.
    • Flow cytometer and corresponding analysis software.
  • Procedure:
    • Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
    • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
    • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
    • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Measure FITC fluorescence at 530 nm and PI fluorescence at 575 nm.
  • Data Analysis:
    • Viable cells: Annexin V negative / PI negative.
    • Early apoptotic cells: Annexin V positive / PI negative.
    • Late apoptotic cells: Annexin V positive / PI positive.
    • Necrotic cells: Annexin V negative / PI positive. An increase in the population of early and late apoptotic cells indicates that this compound induces programmed cell death.

Experimental Workflow for Cytotoxicity Profiling

The diagram below visualizes the key stages of the experimental process.

Start Start: Novel Compound This compound Phase1 Phase 1: Preliminary Screening • MTT/Viability Assay • IC50 Determination • Selectivity Index (SI) Start->Phase1 Phase2 Phase 2: Mechanism of Action • Annexin V/PI Apoptosis Assay • Cell Cycle Analysis • Caspase Activity Assay Phase1->Phase2 Phase3 Phase 3: Pathway Investigation • Western Blotting • Key Pathway Analysis (e.g., PI3K/Akt/mTOR) Phase2->Phase3 Phase4 Phase 4: In-vivo Validation • Mouse Xenograft Models • Tumor Growth Inhibition Phase3->Phase4 Result Result: Comprehensive Cytotoxicity Profile Phase4->Result

Suggested Next Steps for Your Research

  • Expand Literature Search: Conduct a comprehensive search using specialized scientific databases like SciFinder, Reaxys, or Scopus. These platforms often index more niche journals and natural product chemistry literature that may contain the initial discovery or isolation reports of this compound.
  • Conduct Preliminary Screening: If you have access to the compound, begin with the MTT Assay (Protocol 1) against a small panel of cancer cell lines. This will provide the foundational data needed to plan more complex experiments.
  • Investigate Mechanism of Action: Once cytotoxicity is confirmed, the Annexin V/PI Staining (Protocol 2) is an excellent next step to determine if the cell death is apoptotic.

References

Comprehensive Application Notes and Protocols: Aplithianine A Protein Binding and Permeability Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Characterizing Aplithianine A's binding interactions and cellular permeability represents a critical step in its development as a therapeutic candidate. These properties directly influence both efficacy and pharmacokinetics, providing essential data for lead optimization. This document provides detailed protocols and methodological frameworks for assessing this compound's binding affinities for specific protein targets and its ability to traverse biological membranes. The assays described herein integrate established binding theory with advanced permeability assessment techniques to generate quantitative data that can guide development decisions. For drug development professionals, understanding these fundamental properties enables informed compound prioritization and provides insights necessary for addressing potential development challenges in later stages.

The integration of binding and permeability data creates a comprehensive profile of this compound's biophysical and biological behavior. While binding affinity indicates how tightly a compound interacts with its intended target, permeability assessment predicts its ability to reach that target in living systems. Together, these assays form a cornerstone of modern drug characterization, allowing researchers to balance potency with bioavailability considerations. The following sections detail standardized protocols that can be adapted to various throughput requirements and experimental settings, from early discovery to preclinical development stages.

Protein Binding Assays

Theoretical Foundations of Binding Affinity

Equilibrium binding affinity quantifies the strength of interaction between this compound and its protein target, defined by the dissociation constant (Kd). This fundamental parameter is derived from the law of mass action, which describes the dynamic equilibrium between bound and unbound states of interacting molecules. The basic binding reaction follows the equation: L + R LR, where L represents the free ligand (this compound), R represents the unbound receptor (protein target), and LR represents the bound complex [1]. At equilibrium, the relationship between these components is defined by the equation: Kd = [L][R]/[LR], where Kd has units of molarity (M) [1].

The fraction of receptor bound by this compound at a given concentration provides a practical way to determine Kd. This relationship is described by the equation: f = [L]/(Kd + [L]), where f represents the fraction of bound receptor [1]. When plotted, this equation generates a sigmoidal curve on a semilogarithmic axis, with the ligand concentration [L] on the log-scale abscissa and fraction bound on the ordinate. The Kd value can be directly extrapolated from this curve, as it equals the ligand concentration at which 50% of receptors are bound [1]. Understanding these fundamental relationships ensures proper experimental design and accurate interpretation of binding data for this compound.

Experimental Design Considerations

Critical factors must be addressed to ensure accurate determination of this compound's binding affinity. Time to equilibrium represents a primary consideration, as binding reactions must reach steady-state conditions for Kd values to be valid. The time required to achieve equilibrium depends on the concentration of this compound used and the strength of the binding interaction, potentially requiring incubation periods from several hours to days [1]. The half-time of equilibrium can be mathematically estimated using the equation: t₁/₂ = ln(2)/[koff(1 + [L]/Kd)], where koff represents the dissociation rate constant [1]. For practical purposes, the reaction reaches 97% of equilibrium after approximately five half-times [1].

Ligand depletion presents another significant experimental challenge that can distort binding measurements. This phenomenon occurs when a substantial fraction of this compound is bound to the receptor, effectively reducing the free concentration in solution [1]. To minimize this effect, receptor concentration should be maintained significantly below the Kd value whenever possible. Additionally, proper controls for nonspecific binding must be incorporated, typically measured in the presence of a large excess of unlabeled competitor. For cell-based binding assays, surface receptor density and viability throughout the experiment represent additional considerations that require monitoring [1].

Direct Saturation Binding Protocol

Table 1: Preparation of this compound dilution series for saturation binding assays

Tube Number This compound Concentration (nM) Volume of Stock (μL) Volume of Buffer (μL) Radioactive Ligand (cpm)
1 0.1 0.5 1499.5 200,000
2 0.5 2.5 1497.5 200,000
3 1 5 1495 200,000
4 5 25 1475 200,000
5 10 50 1450 200,000
6 50 250 1250 200,000
7 100 500 1000 200,000
8 500 1000 500 200,000

The direct saturation binding assay quantifies this compound's interaction with its target by measuring binding across a concentration gradient. Begin by preparing a dilution series of radiolabeled or fluorescently labeled this compound as outlined in Table 1. Add a constant concentration of protein target (typically 0.1-1 nM for high-affinity interactions) to each tube and incubate under appropriate conditions until equilibrium is reached [1]. For separation of bound and free ligand, employ filtration through glass fiber filters, followed by rapid washing with ice-cold buffer. Quantify bound ligand using scintillation counting (for radioactive detection) or fluorescence measurement (for fluorescent detection) [1].

For data analysis, subtract nonspecific binding (measured in parallel tubes containing excess unlabeled competitor) from total binding to obtain specific binding. Plot specific binding against this compound concentration and fit the data to the one-site binding equation: Y = Bmax*X/(Kd + X), where Bmax represents maximum binding capacity and X represents this compound concentration [1]. This analysis yields both the Kd (binding affinity) and Bmax (receptor density) parameters. For quality control, ensure that the coefficient of determination (R²) exceeds 0.90 and that the confidence intervals for fitted parameters are reasonably narrow.

Competitive Binding Assay Protocol

Table 2: Experimental setup for this compound competitive binding assays

Component Total Binding Wells Nonspecific Binding Wells Test Compound Wells
Binding Buffer 150 μL 150 μL 130 μL
Protein Preparation 50 μL 50 μL 50 μL
Unlabeled Competitor - 20 μL (100× Kd) -
This compound (varying concentrations) - - 20 μL
Labeled Reference Ligand 50 μL (Kd concentration) 50 μL (Kd concentration) 50 μL (Kd concentration)
Final Volume 250 μL 250 μL 250 μL

Competitive binding assays evaluate this compound's ability to displace a known reference ligand from the target protein, providing information about binding affinity and mechanism. Prepare the reaction mixtures according to Table 2, maintaining a constant concentration of labeled reference ligand while varying this compound concentration across a suitable range (typically 0.1× to 100× estimated Ki). Include appropriate controls for total binding (no competitor) and nonspecific binding (saturating unlabeled competitor) [1]. Incubate the reactions to equilibrium under optimized conditions, then separate bound from free ligand using appropriate methods (filtration, centrifugation, or scintillation proximity assays).

For data analysis, calculate percentage inhibition for each this compound concentration using the formula: % Inhibition = 100 × [1 - (Bound - Nonspecific)/(Total - Nonspecific)]. Fit the inhibition data to a sigmoidal dose-response curve using four-parameter logistic regression to determine the IC50 value (concentration producing 50% inhibition) [1]. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50/(1 + [L]/Kd), where [L] represents the concentration of reference ligand and Kd represents its dissociation constant [1]. This protocol provides a robust method for comparing this compound's affinity relative to other compounds and assessing interactions at known binding sites.

G A Prepare this compound dilution series B Incubate with protein target to equilibrium A->B C Separate bound from free ligand B->C D Measure bound ligand (scintillation/fluorescence) C->D E Calculate specific binding D->E F Fit data to binding curve equation E->F G Determine Kd and Bmax values F->G

Permeability Assessment

Membrane Permeability Mechanisms

Cellular permeability determines this compound's ability to traverse biological barriers, a critical factor for oral bioavailability and tissue distribution. Compounds primarily cross cell membranes through three principal mechanisms: passive diffusion, carrier-mediated transport, and transcytosis [2]. Passive diffusion occurs when molecules move across membranes down their concentration gradient without energy expenditure, either through the lipid bilayer (transcellular) or between cells (paracellular) [2]. Transcellular passive diffusion represents the most common pathway for drug absorption and depends largely on a compound's lipophilicity, molecular size, and hydrogen bonding capacity [2].

Carrier-mediated transport involves specific membrane proteins that facilitate molecule translocation across biological barriers. These systems include influx transporters that enhance cellular uptake and efflux transporters that actively remove compounds from cells [2]. The presence of efflux transporters like P-glycoprotein can significantly limit this compound's intestinal absorption and tissue penetration. Transcytosis involves vesicular transport of molecules across cells, typically relevant for larger entities like proteins and nanoparticles [2]. Understanding which mechanisms dominate this compound's permeability informs formulation strategies and potential drug-drug interaction assessments.

Caco-2 Permeability Assay Protocol

The Caco-2 cell model represents a gold standard for predicting intestinal permeability in humans. These human colorectal adenocarcinoma cells spontaneously differentiate into enterocyte-like monolayers with tight junctions and express relevant transporters [2]. Begin by seeding Caco-2 cells on semipermeable membrane supports at high density (e.g., 100,000 cells/cm²) and culture for 18-21 days to allow complete differentiation. Confirm monolayer integrity before assays by measuring transepithelial electrical resistance (TEER) values exceeding 300 Ω·cm² [2].

On the day of experimentation, prepare this compound in transport buffer (HBSS or similar) at test concentrations (typically 1-100 μM). Pre-warm both compound solutions and transport buffers to 37°C. For apical-to-basolateral (A-B) transport, add this compound to the apical compartment and blank buffer to the basolateral compartment. For basolateral-to-apical (B-A) transport, reverse the configuration. Include reference compounds with known permeability (e.g., high-permeability propranolol, low-permeability atenolol) as assay controls [2]. Sample from both donor and receiver compartments at appropriate timepoints (e.g., 30, 60, 90, 120 minutes) and analyze this compound concentration using validated analytical methods (LC-MS/MS preferred).

Calculate the apparent permeability coefficient: Papp = (dQ/dt)/(A × C₀), where dQ/dt represents the transport rate (mol/s), A represents the membrane surface area (cm²), and C₀ represents the initial donor concentration (M) [2]. Compare this compound's Papp values to established reference standards to classify its permeability potential. Additionally, calculate the efflux ratio: ER = Papp(B-A)/Papp(A-B) to identify potential efflux transporter involvement, with ER > 2 suggesting active efflux [2].

Macromolecule Permeability Assessment

Novel assessment methods enable evaluation of this compound's permeability to larger molecules, particularly relevant for macrocyclic compounds or peptide conjugates. The streptavidin-based permeability assay provides a robust approach for determining size-dependent membrane penetration [3]. This method utilizes the strong interaction between streptavidin (52 kDa) and intrinsically biotinylated cellular components as an internalization marker [3]. For this compound conjugates or analogs, this approach can determine the optimal permeabilization conditions required for cellular uptake.

The protocol involves treating cells with this compound in the presence or absence of selected permeabilization agents (e.g., saponin, digitonin, Triton X-100). After treatment, cells are incubated with streptavidin-conjugated reporters (e.g., streptavidin-Cy5 for 60 kDa molecules or streptavidin-phycoerythrin for 360 kDa molecules) [3]. Internalization is quantified using flow cytometry to detect fluorescence increases resulting from streptavidin-biotin binding within permeabilized cells. This method can establish molecular weight cut-offs for this compound derivatives and identify permeabilization conditions that optimize intracellular delivery while maintaining cell viability [3].

G A Culture Caco-2 cells on permeable supports B Confirm monolayer integrity (TEER > 300 Ω·cm²) A->B C Apply this compound to donor compartment B->C D Sample receiver compartment at timed intervals C->D E Analyze samples by LC-MS/MS D->E F Calculate apparent permeability (Papp) E->F G Determine efflux ratio (B-A/A-B) F->G

PAMPA and Artificial Membrane Assays

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free approach for assessing this compound's passive diffusion potential. This method utilizes artificial membranes coated with phospholipids in organic solvent to simulate the lipid bilayer environment [2]. Prepare the lipid solution by dissolving phospholipids (e.g., phosphatidylcholine) in dodecane (typically 1-2% w/v). Add this solution to multiwell filter plates to form the artificial membrane barrier.

Add this compound in buffer to the donor compartment and blank buffer to the acceptor compartment. Include reference compounds with known permeability to validate each assay run. After incubation (typically 2-6 hours at 25°C), sample both compartments and quantify this compound concentrations using UV spectrometry or HPLC. Calculate permeability using the same Papp equation as for cell-based assays. While PAMPA exclusively measures passive transcellular diffusion without transporter influences, it offers advantages for high-throughput screening early in development when compound availability may be limited [2].

Table 3: Permeability classification based on experimental models

Permeability System High Permeability Moderate Permeability Low Permeability Efflux Substrate
Caco-2 Papp (×10⁻⁶ cm/s) >10 1-10 <1 Efflux Ratio >2
PAMPA Papp (×10⁻⁶ cm/s) >8 2-8 <2 Not Applicable
Human Fraction Absorbed >90% 50-90% <50% Variable

Data Integration and Application

Strategic Application in Lead Optimization

Integrating binding and permeability data creates a powerful framework for this compound lead optimization. The relationship between these parameters guides structural modifications to enhance both target engagement and delivery properties. When this compound demonstrates high binding affinity but poor permeability, consider strategic molecular modifications such as reducing hydrogen bond donors/acceptors, modulating lipophilicity, or introducing prodrug moieties [2]. Conversely, when permeability is adequate but affinity requires improvement, focus on structural modifications that enhance complementary interactions with the target binding site.

The Lipinski Rule of Five provides preliminary guidance for optimizing oral bioavailability, with violations (MW >500, LogP >5, HBD >5, HBA >10) signaling potential permeability challenges [2]. However, many successful drugs deviate from these rules, particularly natural products like this compound which may utilize active transport mechanisms [2]. Advanced quantitative structure-property relationship (QSPR) models can identify specific structural features of this compound that influence both binding and permeability, enabling more targeted optimization strategies [2]. These computational approaches benefit from consistent, high-quality experimental data to build robust prediction models.

Troubleshooting Common Challenges

Experimental variability represents a significant challenge in generating reliable binding and permeability data for this compound. For binding assays, inaccurate Kd determinations often result from insufficient equilibrium time or ligand depletion effects [1]. Ensure incubation periods exceed five half-times for the binding reaction and maintain receptor concentrations below the Kd value when possible. For permeability assays, inconsistent results may stem from monolayer integrity issues, excessive DMSO concentrations, or compound precipitation [2]. Include appropriate reference compounds in each experiment to validate system performance.

Discrepancies between different assay formats sometimes occur when measuring this compound's properties. For example, binding affinity measured in cell-based systems may differ from purified protein assays due to membrane accessibility, receptor dimerization, or accessory proteins in cellular environments [1]. Similarly, permeability values from Caco-2 models may not fully predict in vivo absorption if this compound is subject to extensive metabolism or region-specific transport in the actual human intestine [2]. Understanding these limitations helps establish appropriate correlations between experimental systems and physiological outcomes.

Conclusion

The comprehensive characterization of this compound's protein binding interactions and membrane permeability provides essential data for advancing this compound through the drug development pipeline. The protocols outlined in this document offer standardized approaches for generating reliable, reproducible measurements of these critical properties. By implementing rigorous experimental designs, accounting for potential confounding factors, and properly interpreting resulting data, researchers can make informed decisions regarding this compound's therapeutic potential and optimization strategy.

Integrated analysis of binding and permeability data enables a holistic assessment of this compound's developability profile. Compounds exhibiting an optimal balance of high target affinity and adequate membrane penetration represent promising candidates for further development. The methodologies described herein can be adapted to various stages of the discovery process, from initial screening to detailed mechanistic studies. As this compound progresses through development, these fundamental assays will continue to inform formulation strategies, dosage regimen design, and potential drug interaction assessments, ultimately contributing to the successful development of this promising therapeutic agent.

References

Application Notes and Protocols: Structure-Based Design of Aplithianine A Derivatives Targeting J-PKAcα for Fibrolamellar Hepatocellular Carcinoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fibrolamellar hepatocellular carcinoma (FLHCC) is a rare liver cancer primarily affecting adolescents and young adults without underlying liver cirrhosis. A central molecular event in FLHCC pathogenesis is the formation of the chimeric kinase J-PKAcα, created by a DNAJ-PKAcα fusion gene. This molecular driver presents a promising therapeutic target for structure-based drug design. Aplithianine A, a marine-derived natural product, serves as a starting point for developing potent and selective J-PKAcα inhibitors. These application notes outline a comprehensive structure-based protocol for designing, synthesizing, and evaluating aplithianine derivatives, integrating computational and experimental approaches to accelerate hit-to-lead optimization [1].

The workflow employs structure-based drug design (SBDD) methodologies, leveraging the three-dimensional structural information of J-PKAcα to guide compound optimization. This approach has become a fundamental tool in industrial drug discovery projects, enabling more efficient identification and optimization of lead compounds compared to traditional methods. The protocol detailed herein encompasses target analysis, molecular docking, chemical synthesis, biological evaluation, and ADME/Tox profiling to develop promising therapeutic candidates for FLHCC treatment [2].

Background and Significance

J-PKAcα chimera exhibits constitutive kinase activity that dysregulates critical cellular signaling pathways, promoting tumorigenesis in FLHCC. The unique structure of the chimeric protein, particularly the fusion region, presents opportunities for developing selective inhibitors that minimize off-target effects on other kinases. This compound initially demonstrated inhibitory activity against J-PKAcα but required optimization to achieve sufficient potency and drug-like properties for therapeutic application [1].

Structure-based drug design has revolutionized modern drug discovery by leveraging three-dimensional structural information of biological targets to guide compound design and optimization. This approach contrasts with traditional methods by providing atomic-level insights into ligand-target interactions, enabling more rational and efficient drug development. SBDD methods consider key features of the binding cavity, including cavities, clefts, and allosteric pockets, to design efficient ligands with improved affinity and specificity [2].

The success of SBDD is evidenced by numerous FDA-approved drugs, including HIV-1 protease inhibitors and thymidylate synthase inhibitors. The approach is particularly valuable in kinase inhibitor development, where achieving selectivity among closely related kinases remains challenging. For FLHCC, an orphan disease with limited treatment options, SBDD offers a promising path to develop targeted therapies with potentially improved efficacy and reduced toxicity [2].

Computational Design Protocols

Target Structure Preparation

Objective: Obtain and prepare the 3D structure of J-PKAcα for molecular docking studies.

Experimental Protocol:

  • Source the Target Structure: Retrieve the crystal structure of J-PKAcα from the Protein Data Bank (PDB). If an experimental structure is unavailable, employ homology modeling using PKAcα (e.g., PDB ID: 1ATP) and DNAJ components as templates.
  • Structure Preparation:
    • Remove water molecules and co-crystallized ligands, except those involved in critical interactions.
    • Add hydrogen atoms and assign appropriate protonation states to acidic and basic residues (Asp, Glu, His, Lys) using molecular visualization software (e.g., Maestro, MOE).
    • Optimize hydrogen bonding networks.
  • Binding Site Identification: Define the ATP-binding pocket using site mapping tools (e.g., Q-SiteFinder). The pocket typically includes key residues such as Val96, Arg101, and Glu144 in PKAcα, which are unique compared to other kinases and can confer selectivity [3].
  • Structure Validation: Validate the homology model by checking stereochemical quality using a Ramachandran plot and verify overall structure integrity [2].
Molecular Docking and 3D-QSAR

Objective: Predict binding modes of aplithianine analogs and construct quantitative models correlating structural features with biological activity.

Experimental Protocol:

  • Ligand Preparation:
    • Generate 3D structures of aplithianine derivatives using chemical sketching software (e.g., ChemBioOffice).
    • Perform conformational analysis and energy minimization using appropriate force fields (e.g., XED force field) [4].
    • Determine probable tautomeric and ionization states at physiological pH (7.4).
  • Molecular Docking:
    • Conduct docking simulations using software such as Glide, GOLD, or AutoDock.
    • Focus on the ATP-binding site, allowing flexible ligand docking while typically treating the protein as rigid.
    • Prioritize poses that form key interactions with Val96, Arg101, Glu144, and Asp239 (DFG motif) [3] [1].
  • 3D-QSAR Model Development:
    • Align docked conformations of training set molecules using the maximum common substructure (MCS) method.
    • Calculate molecular interaction fields (steric, electrostatic, hydrophobic) [4].
    • Build a Partial Least Squares (PLS) regression model correlating field descriptors with experimental IC₅₀ values.
    • Validate model robustness using cross-validation (leave-one-out or leave-group-out) and external test sets. Acceptable models typically exhibit q² > 0.5 and r² > 0.8 [4] [5].

Table 1: Key Computational Tools and Parameters

Step Software/Tool Key Parameters Validation Metrics
Target Preparation Maestro, MOE, SWISS-MODEL Protonation at pH 7.4, H-bond optimization Ramachandran plot outliers <2%
Molecular Docking Glide, GOLD, AutoDock Vina Flexible ligand, grid box centered on ATP site RMSD of pose reproduction <2.0 Å
3D-QSAR Forge, SYBYL Field points: steric, electrostatic, hydrophobic q² > 0.5, r² > 0.8
Virtual Screening ZINC, eMolecules Lipinski's Rule of Five, synthetic accessibility Enrichment factor >10
Virtual Screening and ADME/Tox Prediction

Objective: Identify and prioritize novel aplithianine analogs with favorable predicted activity and drug-like properties.

Experimental Protocol:

  • Virtual Screening:
    • Apply the validated 3D-QSAR model to screen large chemical libraries (e.g., ZINC, eMolecules).
    • Filter results based on predicted IC₅₀ values (e.g., <5 µM) and visual inspection of binding modes.
  • In silico ADME/Tox Profiling:
    • Use computational tools (e.g., Volsurf, QikProp, admetSAR) to predict key properties listed in Table 2.
    • Apply filters for drug-likeness (e.g., Lipinski's Rule of Five), lead-likeness, and absence of structural alerts (e.g., PAINS, Brenk) [4].
    • Predict metabolites and assess their pharmacokinetic and toxicity profiles.

Table 2: Key ADME/Tox Parameters for Prioritization

Parameter Target Profile Methodology
Solubility >50 µM (pH 7.4) Kinetic solubility assay
Plasma Protein Binding <95% (moderate) Equilibrium dialysis
CYP Inhibition No strong inhibition (CYP3A4, 2D6) Fluorescent or LC-MS/MS probe assay
hERG Inhibition IC₅₀ >10 µM (low risk) Patch-clamp electrophysiology
Hepatotoxicity No structural alerts In vitro cell viability (HepG2)
Permeability (Caco-2) >5 x 10⁻⁶ cm/s Caco-2 cell monolayer assay
Microsomal Stability Half-life >30 min (human/rat) NADPH-fortified liver microsomes

Chemical Synthesis and Structural Analysis

Synthesis of Aplithianine Analogs

Objective: Synthesize designed aplithianine derivatives (Classes I, II, and III) for biological evaluation.

Experimental Protocol:

  • Scaffold Diversification:
    • Class I analogs: Modify substituents on the core scaffold, focusing on regions indicated by 3D-QSAR contour maps to enhance steric and electrostatic complementarity.
    • Class II analogs: Introduce structural features capable of forming additional hydrogen bonds with the DFG motif (Asp239), as suggested by X-ray crystallography [1].
    • Class III analogs: Explore alternative core modifications to improve metabolic stability and solubility.
  • Synthetic Chemistry:
    • Employ solution-phase or solid-phase synthesis techniques as appropriate.
    • Purify intermediates and final compounds using flash chromatography or preparative HPLC.
    • Characterize all compounds using analytical HPLC, NMR (¹H, ¹³C), and high-resolution mass spectrometry to confirm identity and purity (>95%).
Structural Characterization by X-ray Crystallography

Objective: Determine high-resolution crystal structures of J-PKAcα in complex with lead aplithianine analogs to validate docking predictions and guide further optimization.

Experimental Protocol:

  • Protein Crystallization:
    • Express and purify recombinant J-PKAcα protein.
    • Set up crystallization trials using commercial screens (e.g., Hampton Research) via vapor diffusion methods.
    • Optimize initial hits to obtain diffraction-quality crystals.
  • Ligand Soaking/Co-crystallization:
    • Soak apo-crystals in cryo-solutions containing 1-5 mM of lead compound or set up co-crystallization.
  • Data Collection and Structure Determination:
    • Collect X-ray diffraction data at synchrotron sources.
    • Solve structures by molecular replacement using PKAcα coordinates as a search model.
    • Refine structures to R-work/R-free values of <20%/25% and analyze ligand-protein interactions, particularly with Asp239 of the DFG motif [1].

Biological Evaluation Protocols

Biochemical Kinase Assays

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of analogs against J-PKAcα.

Experimental Protocol:

  • Assay Setup:
    • Use recombinant J-PKAcα enzyme in a radioactivity-based or fluorescence-based kinase assay.
    • Include known ATP-competitive CDK4 inhibitors (e.g., Abemaciclib, Palbociclib) as reference controls [3].
  • IC₅₀ Determination:
    • Test compounds at 8-10 concentrations in triplicate (e.g., 1 nM to 100 µM).
    • Incubate enzyme, test compound, and ATP (at Km concentration) with an appropriate peptide substrate.
    • Quantify phosphorylated product and fit dose-response data to determine IC₅₀ values using a four-parameter logistic equation. Target low nanomolar IC₅₀ values (<100 nM) for lead compounds [1].
Kinome-Wide Selectivity Profiling

Objective: Evaluate selectivity of lead analogs across the human kinome to identify off-target effects.

Experimental Protocol:

  • Utilize commercial kinase profiling services (e.g., Eurofins KinaseProfiler) or in-house platforms.
  • Test compounds at a single concentration (e.g., 1 µM) against a panel of >100 human kinases.
  • Calculate % inhibition for each kinase and focus on kinases showing >80% inhibition for follow-up IC₅₀ determination.
  • Aim for a selectivity score (S(10)) of <0.01, indicating high selectivity for J-PKAcα [1].
Cellular Efficacy and Mechanism

Objective: Assess the ability of lead compounds to inhibit J-PKAcα signaling and proliferation in cancer cell lines.

Experimental Protocol:

  • Cell Culture:
    • Maintain NIH/3T3 cells expressing J-PKAcα and relevant cancer cell lines from the NCI-60 panel in appropriate media [1].
  • Intracellular Signaling:
    • Treat cells with compounds for 4-24 hours.
    • Measure phosphorylation of downstream substrates (e.g., CREB) via Western blotting or ELISA.
  • Anti-proliferative Activity:
    • Seed cells in 96-well plates and treat with compounds for 72 hours.
    • Assess cell viability using ATP-based assays (e.g., CellTiter-Glo). Calculate GI₅₀ values.

cellular_workflow start Start Treatment cell_culture Cell Culture NIH/3T3 J-PKAcα NCI-60 Panel start->cell_culture compound_treatment Compound Treatment (4-72 hours) cell_culture->compound_treatment signaling_analysis Signaling Analysis pCREB Western Blot compound_treatment->signaling_analysis proliferation Viability Assay CellTiter-Glo compound_treatment->proliferation data_analysis Data Analysis GI₅₀ Calculation signaling_analysis->data_analysis proliferation->data_analysis end Results data_analysis->end

Diagram 1: Cellular Efficacy Assessment Workflow - This workflow outlines the key steps for evaluating the cellular efficacy of Aplithianine analogs, from cell culture and compound treatment to signaling and viability analysis.

Experimental Design and Data Analysis

Data Interpretation Guidelines

Biochemical Potency vs. Cellular Activity:

  • Correlate biochemical IC₅₀ values with cellular GI₅₀ values. Discrepancies may indicate poor cellular permeability or efflux by transporters.
  • Utilize the structure-activity relationship (SAR) data from 3D-QSAR models to rationalize potency differences and plan subsequent synthesis cycles.

Selectivity Profile Analysis:

  • Identify kinases with >80% inhibition at 1 µM for counter-screening.
  • Prioritize compounds with minimal off-target inhibition, particularly against kinases associated with cardiotoxicity (e.g., hERG).

ADME/Tox Integration:

  • Balance potency with favorable ADME properties. Use the data in Table 2 for lead prioritization.
  • Compounds with clean ADME/Tox profiles and sub-micromolar cellular activity progress to in vivo studies.
Troubleshooting
  • Low Potency: Revisit 3D-QSAR model and docking poses. Synthesize analogs targeting interactions with key residues (e.g., Asp239).
  • Poor Solubility: Introduce ionizable groups or reduce lipophilicity (clogP <5).
  • High Metabolic Clearance: Block susceptible metabolic soft spots identified in in silico predictions and microsomal stability assays.

Conclusion

The integrated application of computational design, chemical synthesis, and biological evaluation outlined in these protocols provides a systematic framework for developing this compound-derived inhibitors of J-PKAcα. The structure-based approach, particularly focusing on the novel binding mode with the DFG residue Asp239, enables efficient optimization of potency and selectivity. Adherence to these protocols, with iterative cycles of design and testing, will accelerate the discovery of clinical candidates for FLHCC therapy.

References

Comprehensive Application Notes & Protocols: Biochemical IC₅₀ Determination Methods for Aplithianine A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to IC₅₀ and Its Pharmacological Significance

The half-maximal inhibitory concentration (IC₅₀) represents a fundamental metric in pharmacological research, quantifying the potency of a substance in inhibiting a specific biological or biochemical function. By definition, IC₅₀ represents the molar concentration of an inhibitor required to reduce a given biological process or component activity by 50% under in vitro conditions [1]. This measurement serves as a crucial potency indicator for antagonist drugs in discovery and development workflows, providing a standardized basis for comparing therapeutic efficacy across different compounds. For researchers characterizing novel compounds like Aplithianine A, accurate IC₅₀ determination enables informed decisions regarding compound prioritization, structure-activity relationships, and mechanistic studies [2] [1].

The pharmacological significance of IC₅₀ extends beyond simple potency comparisons. When properly determined using rigorous methodologies, IC₅₀ values can be converted to absolute inhibition constants (Ki) using the Cheng-Prusoff equation, providing a more fundamental measure of binding affinity that is independent of specific assay conditions [1]. This conversion allows for more meaningful comparisons across different experimental setups and enhances the predictive value of in vitro data for in vivo applications. For this compound, establishing reliable IC₅₀ values against its target biomolecules represents a critical step in validating its potential therapeutic utility and understanding its mechanism of action at the molecular level.

Method Selection Considerations for this compound

Comparative Analysis of IC₅₀ Determination Methods

Selecting an appropriate methodology for IC₅₀ determination requires careful consideration of several factors, including the molecular target, compound properties, equipment availability, and required throughput. The table below summarizes the key characteristics of major IC₅₀ determination methods relevant to this compound characterization:

Table 1: Comparison of IC₅₀ Determination Methods for this compound

Method Principle Throughput Sensitivity Artifact Potential Best Applications
Bioluminescent Kinase Assays (ADP-Glo) Quantifies ADP formation via luminescence Medium to High High (nM range) Low Kinase inhibitors, ATP-competitive compounds
Biosensor-Based Analysis (Surface Plasmon Resonance) Measures binding interactions in real-time Low to Medium High (nM-pM range) Low Direct binding studies, mechanism determination
Colorimetric Cell-Based Assays (MTT/MTS) Measures cellular metabolic activity via absorbance High Variable (μM range) High (300-11,000% error) Cytotoxicity assessment, phenotypic screening
Limiting Dilution Assays Direct quantification of cell survival Low High (single-cell) Low Density-dependent chemoresistance studies
Competition Binding Assays Radioligand displacement measurement Medium High (nM range) Medium Receptor binding affinity, Ki determination
Strategic Method Selection for Different Research Phases

The optimal IC₅₀ determination strategy for this compound varies significantly depending on the research phase and specific questions being addressed. During initial screening, bioluminescent assays like ADP-Glo offer an excellent balance of throughput, sensitivity, and reliability for enzymatic targets, providing robust data on inhibitory potency while minimizing artifacts [3]. For mechanistic studies, biosensor-based approaches such as Surface Plasmon Resonance (SPR) enable direct observation of binding events without cellular context, distinguishing specific interactions from secondary effects [2]. When assessing cellular effects, traditional colorimetric methods may be employed with stringent controls to account for their documented artifacts, though limiting dilution assays provide superior accuracy for density-dependent responses [4].

Researchers should prioritize methods that align with their specific experimental context for this compound characterization. For kinase targets, the automated bioluminescent platform provides exceptional reproducibility and compatibility with intermediate screening throughput [3]. For protein-protein interaction targets, SPR methodologies enable precise determination of inhibition constants with molecular resolution [2]. In phenotypic screening contexts, where cellular permeability and metabolism influence activity, direct cell counting methods or optimized MTT protocols with careful density controls may be necessary, though researchers must remain cognizant of the potential for significant errors (300-11,000%) reported with traditional MTT approaches [4].

Detailed Experimental Protocols

Automated Bioluminescent Kinase Profiling Protocol (Adapted for this compound)

The ADP-Glo Kinase Assay provides a bioluminescent method for measuring kinase activity by quantifying ADP formation, enabling precise IC₅₀ determination for this compound against kinase targets. This homogeneous, high-throughput compatible protocol minimizes artifacts and offers superior sensitivity compared to colorimetric methods [3].

3.1.1 Materials and Reagents
  • Kinase enzyme (recombinant, purified) and appropriate peptide/protein substrate
  • This compound stock solution (10 mM in DMSO), stored at -20°C
  • ADP-Glo Kinase Assay Kit (Promega, #V9102) including ADP-Glo Reagent, Kinase Detection Reagent, and UltraPure ATP
  • 5X Kinase Reaction Buffer A and dithiothreitol (DTT)
  • White, low-volume 384-well assay plates (Corning, #4512)
  • Automated liquid handling system (e.g., Gilson PIPETMAX) or manual multichannel pipettes
  • Luminometer (e.g., GloMax Discover System) with temperature control
3.1.2 Step-by-Step Procedure
  • Prepare reagent working solutions: Dilute 5X Reaction Buffer A to 1X working concentration in nuclease-free water. Supplement with 200 μM DTT fresh. Prepare 80 μM ATP solution in nuclease-free water from provided UltraPure ATP stock.

  • Prepare compound dilution series: Using 1X Kinase Buffer with 5% DMSO, prepare 10-point, 1:3 serial dilutions of this compound from 10 μM top concentration (or appropriate range based on preliminary data). Include DMSO-only control wells for uninhibited activity.

  • Dilute kinase and substrate: Thaw kinase and substrate strips on ice. Dilute kinase with 95 μL of 2.5X Kinase Buffer per strip tube. Dilute substrate with 20 μL of 80 μM ATP solution per strip tube. Mix gently by pipetting.

  • Assemble kinase reactions:

    • Transfer 1 μL of each this compound dilution or control to assay plate in duplicate
    • Add 2 μL diluted kinase solution to all wells except background controls
    • Add 2 μL substrate/ATP solution to initiate reaction
    • Incubate plate at 25°C for appropriate reaction time (typically 60-120 minutes)
  • Detect ADP formation:

    • Add 5 μL ADP-Glo Reagent to each well, incubate 40 minutes at 25°C to terminate reaction and deplete remaining ATP
    • Add 10 μL Kinase Detection Reagent to each well, incubate 30-40 minutes at 25°C to convert ADP to ATP and generate luminescent signal
    • Measure luminescence using GloMax Discover with 0.5-1 second integration time
  • Include controls:

    • Maximum activity control: DMSO only (no inhibitor)
    • Background control: No enzyme (substrate + ATP only)
    • Compound background control: Highest this compound concentration + no enzyme

Figure 1: Workflow for automated bioluminescent kinase IC₅₀ determination

kinase_workflow Kinase IC50 Determination Workflow (25 min) start Prepare Reagent Working Solutions compound_dil Prepare this compound Serial Dilutions start->compound_dil enzyme_prep Dilute Kinase and Substrate Strips start->enzyme_prep reaction_setup Assemble Kinase Reactions (1μL compound + 2μL kinase + 2μL substrate/ATP) compound_dil->reaction_setup enzyme_prep->reaction_setup incubation Incubate at 25°C 60-120 minutes reaction_setup->incubation adp_addition Add 5μL ADP-Glo Reagent Incubate 40 min incubation->adp_addition detection Add 10μL Kinase Detection Reagent, Incubate 30 min adp_addition->detection measurement Measure Luminescence GloMax Discover detection->measurement analysis Calculate IC50 Using 4PL Curve Fit measurement->analysis

Biosensor-Based Protein Interaction Analysis (SPR)

Surface Plasmon Resonance enables direct measurement of this compound interaction with protein targets without enzymatic activity requirements, providing molecular resolution for specific complex formation inhibition studies [2].

3.2.1 Materials and Reagents
  • Biosensor instrument (e.g., Biacore series or comparable SPR system)
  • CM5 sensor chip or appropriate alternative for target immobilization
  • Recombinant purified target protein with appropriate tag
  • This compound stock solutions (10 mM in DMSO)
  • Running buffer (e.g., HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% surfactant P20, pH 7.4)
  • Immobilization reagents (amine coupling kit: EDC, NHS, ethanolamine)
  • Positive control inhibitor with known binding affinity
3.2.2 Step-by-Step Procedure
  • Sensor chip preparation: Dock new CM5 sensor chip and prime system with running buffer. Condition surface with three 10-second injections of 100 mM HCl, 50 mM NaOH, and 0.1% SDS at 100 μL/min.

  • Target immobilization:

    • Activate surface with 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min
    • Dilute target protein to 10-50 μg/mL in 10 mM sodium acetate pH 4.0-5.0 (optimized for specific protein)
    • Inject protein solution for 7-15 minutes at 10 μL/min to achieve desired immobilization level (typically 5-10 kRU)
    • Block remaining activated groups with 1 M ethanolamine-HCl pH 8.5 for 7 minutes
    • Stabilize surface with 2-3 buffer injections before sample analysis
  • Equilibrium binding analysis:

    • Prepare 2-fold serial dilutions of this compound in running buffer with constant DMSO concentration (typically ≤1%)
    • Inject each concentration over reference and target surfaces for 2-3 minutes at 30 μL/min
    • Monitor dissociation for 5-10 minutes
    • Regenerate surface with brief pulse (30 seconds) of running buffer with 0.5-1% DMSO or optimized regeneration solution
    • Include zero inhibitor control and positive control in each run
  • Data analysis:

    • Subtract reference surface signals from target surface signals
    • Plot equilibrium response values against this compound concentration
    • Fit data to four-parameter logistic equation to determine IC₅₀
    • For competitive binding assays, apply Cheng-Prusoff correction to determine Ki if ligand concentration is known

Figure 2: SPR-based direct binding analysis for IC50 determination

spr_workflow SPR Biosensor IC50 Workflow (85 min) cluster_spr SPR Principles spr_signal Binding Events Alter Refractive Index chip_prep Prepare Sensor Chip Surface Conditioning real_time Real-Time Monitoring Without Labels immobilization Target Protein Immobilization chip_prep->immobilization sample_injection Inject this compound Serial Dilutions immobilization->sample_injection binding_monitor Monitor Association and Dissociation sample_injection->binding_monitor surface_regen Surface Regeneration Buffer Pulse binding_monitor->surface_regen data_processing Reference Subtraction and Equilibrium Analysis surface_regen->data_processing ic50_calc Calculate IC50 from Binding Response Curve data_processing->ic50_calc

Optimized MTT Cytotoxicity Assay with Density Controls

Despite its limitations, the MTT assay remains widely used for cellular cytotoxicity assessment. This optimized protocol includes critical controls to minimize artifacts specifically for this compound testing [4].

3.3.1 Materials and Reagents
  • Cell line relevant to this compound's proposed mechanism (e.g., cancer line for oncology applications)
  • This compound stock solutions (10 mM in DMSO)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
  • Cell culture medium appropriate for cell line, without phenol red
  • DMSO or SDS solubilization solution for formazan crystals
  • 96-well tissue culture plates, flat-bottomed
  • CO₂ incubator maintained at 37°C, 5% CO₂
  • Plate reader capable of measuring 570 nm with reference filter (650 nm)
3.3.2 Step-by-Step Procedure
  • Cell seeding with density optimization:

    • Harvest exponentially growing cells, count with hemocytometer or automated counter
    • Prepare multiple seeding densities (e.g., 1,000, 5,000, 10,000 cells/well) in 100 μL medium/well
    • Include medium-only background control wells
    • Pre-incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Compound treatment:

    • Prepare 2-fold serial dilutions of this compound in complete medium, ensuring DMSO concentration is constant (typically ≤0.1%) across all treatments
    • Remove medium from pre-incubated cells and replace with 100 μL compound-containing medium
    • Include vehicle control (0.1% DMSO) and positive control (e.g., 100 μM cisplatin for cancer cells)
    • Incubate for desired exposure time (typically 48-72 hours) at 37°C, 5% CO₂
  • MTT development:

    • Add 10 μL MTT solution (5 mg/mL) directly to each well, giving final concentration of 0.45 mg/mL
    • Incubate 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under microscope
    • Carefully remove medium containing MTT without disturbing formazan crystals
    • Add 100 μL DMSO to solubilize formazan crystals, agitate gently on orbital shaker for 10-15 minutes
  • Absorbance measurement and analysis:

    • Measure absorbance at 570 nm with 650 nm reference wavelength within 1 hour of solubilization
    • Subtract background absorbance from medium-only wells
    • Calculate percentage viability relative to vehicle control wells
    • Plot dose-response curve and fit using four-parameter logistic equation
    • Compare IC₅₀ values across different seeding densities to identify density-dependent effects

Data Analysis and Interpretation

Curve Fitting and IC₅₀ Calculation

Accurate IC₅₀ determination requires appropriate curve fitting of the concentration-response data. The four-parameter logistic (4PL) model provides the most reliable fit for most inhibition data:

4PL Equation: [ Y = Bottom + \frac{Top - Bottom}{1 + 10^{(\log{IC_{50}} - X) \times HillSlope}} ]

Where:

  • ( Y ) = response (e.g., % inhibition, enzyme activity)
  • ( X ) = logarithm of compound concentration
  • ( Bottom ) = minimum response (fully inhibited)
  • ( Top ) = maximum response (uninhibited)
  • ( HillSlope ) = slope factor or Hill coefficient
  • ( IC_{50} ) = half-maximal inhibitory concentration

Most modern analysis software (GraphPad Prism, R, etc.) can perform this nonlinear regression. For the bioluminescent kinase assay data, the response values should be normalized as percentage inhibition relative to the maximum activity (DMSO control) and background-corrected. The quality of fit should be assessed by examining residuals, R² values, and confidence intervals of the fitted parameters.

Conversion to Absolute Inhibition Constants (Kᵢ)

For competitive inhibitors, IC₅₀ values can be converted to absolute inhibition constants (Kᵢ) using the Cheng-Prusoff equation, which accounts for substrate concentration and its Michaelis constant (Kₘ) [1]:

For enzyme assays: [ K_i = \frac{IC_{50}}{1 + \frac{[S]}{K_m}} ]

For receptor binding assays: [ K_i = \frac{IC_{50}}{1 + \frac{[A]}{EC_{50}}} ]

Where:

  • ( [S] ) = substrate concentration in the assay
  • ( K_m ) = Michaelis constant for the substrate
  • ( [A] ) = agonist concentration
  • ( EC_{50} ) = half-maximal effective concentration of agonist

This conversion is essential for meaningful comparisons across different experimental conditions, as Kᵢ is an intrinsic property of the inhibitor-target interaction, while IC₅₀ depends on specific assay conditions.

Statistical Analysis and Quality Control

Robust IC₅₀ determination requires appropriate statistical analysis and quality control measures. The table below outlines key parameters for assay validation:

Table 2: Quality Control Parameters for IC₅₀ Determinations

| Parameter | Target Value | Calculation Method | Acceptance Criteria | |---------------|------------------|------------------------|-------------------------| | Z'-Factor | >0.5 | ( Z' = 1 - \frac{3(\sigma_{max} + \sigma_{min})}{|\mu_{max} - \mu_{min}|} ) | Excellent: >0.5, Marginal: 0.5-0, Unacceptable: <0 | | Signal-to-Background | >5:1 | ( S/B = \frac{\mu_{max}}{\mu_{min}} ) | Minimum 3:1 for reliable detection | | Coefficient of Variation (CV) | <15% | ( CV = \frac{\sigma}{\mu} \times 100% ) | <10% excellent, <15% acceptable | | Hill Slope | -1 to -2.5 | From 4PL curve fit | Values outside range may indicate non-competitive inhibition or assay artifacts | | R² of Fit | >0.95 | Goodness of fit for 4PL model | >0.98 excellent, >0.95 acceptable |

Each experimental run should include reference compounds with known IC₅₀ values to monitor assay performance over time. For this compound, determinations should be performed in at least three independent experiments with appropriate replicates to generate mean IC₅₀ values with confidence intervals.

Method-Specific Optimization Guidelines

Critical Factors for Accurate IC₅₀ Determination

Multiple factors influence the accuracy and reproducibility of IC₅₀ values for this compound. The following optimization strategies address common pitfalls:

  • ATP concentration optimization: For kinase assays, use ATP concentrations near the Kₘ value for most sensitive detection of competitive inhibitors. High ATP concentrations will elevate IC₅₀ values for ATP-competitive compounds [3].

  • DMSO consistency: Maintain identical DMSO concentrations across all compound dilutions, as even small variations can significantly impact enzyme activity and cellular responses. Keep final DMSO concentration ≤1% for enzymatic assays and ≤0.1% for cellular assays.

  • Incubation time optimization: Ensure equilibrium is reached for binding assays. Pre-incubate enzyme with inhibitor before adding substrate for more accurate Kᵢ determination.

  • Cell density standardization: For cellular assays, rigorously control seeding density and account for proliferation rates, as density dramatically impacts IC₅₀ values (density-dependent chemoresistance) [4].

  • Solubility monitoring: Visually inspect highest this compound concentrations for precipitation, which can cause artificial plateauing of dose-response curves.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for IC₅₀ Determination with this compound

Problem Potential Causes Solutions
Shallow dose-response curves (Hill slope <0.5) Compound solubility issues, non-specific binding, incomplete equilibrium Check solubility, increase pre-incubation time, reduce non-specific binding with BSA or detergent
Steep dose-response curves (Hill slope >3) Cooperative binding, assay signal compression, cytotoxicity in enzymatic assays Test for allosteric mechanisms, optimize signal window, check for off-target effects
Poor curve fit Incorrect model selection, insufficient data points, outliers Use appropriate model (4PL vs. 5PL), include more concentrations, identify and exclude outliers
High variability between replicates Pipetting errors, cell density inconsistencies, bubble formation in assays Use calibrated pipettes, standardize cell counting methods, centrifuge plates before reading
IC₅₀ shift between experiments Changes in reagent lots, cell passage number, enzyme activity Include reference compound in each experiment, standardize biological materials, monitor cell passage effects

Advanced Applications and Mechanistic Studies

Elucidating Inhibition Mechanisms

Beyond simple IC₅₀ determination, follow-up studies can elucidate this compound's mechanism of action:

  • Mode of inhibition analysis: Perform IC₅₀ determinations at multiple substrate concentrations. For competitive inhibitors, IC₅₀ increases with increasing substrate concentration; for non-competitive inhibitors, IC₅₀ remains constant.

  • Reversibility assessment: Pre-incubate enzyme with this compound, then dilute extensively before activity measurement. Rapid recovery indicates reversible inhibition; persistent inhibition suggests covalent modification.

  • Cellular pathway analysis: As demonstrated in ovarian cancer studies, correlate IC₅₀ variations with signaling pathway activation (e.g., pAkt, p62) to identify resistance mechanisms [4].

Correlation with Cellular Phenotypes

For comprehensive characterization, correlate enzymatic IC₅₀ values with cellular activity:

  • Compare enzyme IC₅₀ with cellular proliferation IC₅₀ to assess membrane permeability and intracellular target engagement

  • Evaluate correlation between pathway modulation (e.g., phosphorylation inhibition) and functional responses

  • Assess selectivity by profiling against related enzyme families or kinome-wide screening

Figure 3: Integrated approach for comprehensive compound characterization

characterization Comprehensive Compound Characterization (35 min) enzymatic_ic50 Enzymatic IC50 Direct Target Engagement integrated_view Integrated Potency Assessment Structure-Activity Relationship enzymatic_ic50->integrated_view cellular_ic50 Cellular Proliferation IC50 Membrane Permeability Assessment cellular_ic50->integrated_view signaling_effect Pathway Modulation Biomarker Phosphorylation signaling_effect->integrated_view selectivity_prof Selectivity Profiling Kinase Panel Screening selectivity_prof->integrated_view mechanism Mechanism of Action Reversibility and Mode Studies mechanism->integrated_view

Conclusion

These application notes provide comprehensive methodologies for determining the biochemical IC₅₀ of this compound using multiple orthogonal approaches. The automated bioluminescent kinase assay offers robust, high-quality data for enzymatic targets, while SPR-based binding studies provide molecular resolution for specific interaction characterization. When cellular context is required, the optimized MTT protocol with density controls enables cytotoxicity assessment while minimizing artifacts. Accurate IC₅₀ determination requires careful attention to assay conditions, appropriate curve fitting, and thorough statistical analysis. For this compound, these protocols establish a foundation for rigorous pharmacological characterization, enabling informed decisions in the drug discovery pipeline.

References

Aplithianine A fibrolamellar hepatocellular carcinoma FLHCC treatment

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Fibrolamellar Hepatocellular Carcinoma (FLHCC)

FLHCC is a rare and lethal liver cancer distinct from the more common hepatocellular carcinoma (HCC). The table below summarizes its key characteristics and the primary challenges in its treatment [1].

Feature Description
Typical Age of Onset Adolescents and young adults (median age ~22 years)
Key Molecular Hallmark Near-universal presence of the DNAJB1-PRKACA fusion gene
Common Clinical Presentation Abdominal pain, a palpable mass, anorexia; often diagnosed at an advanced stage
Standard of Care Surgical resection (only treatment with curative intent). No standard systemic therapy exists.
Major Treatment Challenge Low response to chemotherapy and targeted therapies approved for conventional HCC.

The DNAJB1-PRKACA fusion gene is considered the signature oncogenic driver of FLHCC [1]. This fusion results from a somatic deletion on chromosome 19 and encodes a chimeric protein where the J-domain of a heat shock protein 40 (HSP40) replaces an amino-terminal segment of the catalytic subunit (Cα) of protein kinase A (PKA). This alteration is thought to dysregulate PKA signaling, contributing to tumorigenesis, though the exact mechanisms are still under investigation [1].

A Roadmap for FLHCC Drug Development

Given the lack of information on Aplithianine A, the following roadmap, derived from a consensus within the FLHCC research community, outlines critical areas for therapeutic development [1].

  • Targeting the Fusion Protein: The most direct approach is to develop therapies that inhibit the DNAJ-PKAc fusion kinase itself or the downstream pathways it dysregulates.
  • Exploring Immunotherapy: Strategies include investigating immune checkpoint inhibitors, developing vaccines against neoantigens derived from the fusion protein, or exploring cell-based therapies.
  • Utilizing Available Models and Resources: The research community has developed models and resources to facilitate drug discovery. The diagram below outlines the current research framework and therapeutic strategies.

flccc_roadmap FL-HCC Diagnosis FL-HCC Diagnosis Molecular Hallmark Molecular Hallmark FL-HCC Diagnosis->Molecular Hallmark DNAJB1-PRKACA Fusion DNAJB1-PRKACA Fusion Molecular Hallmark->DNAJB1-PRKACA Fusion Research & Model Development Research & Model Development DNAJB1-PRKACA Fusion->Research & Model Development Therapeutic Strategies Therapeutic Strategies DNAJB1-PRKACA Fusion->Therapeutic Strategies In Vitro Models (Cell Lines) In Vitro Models (Cell Lines) Research & Model Development->In Vitro Models (Cell Lines) In Vivo Models (PDX, GEMM) In Vivo Models (PDX, GEMM) Research & Model Development->In Vivo Models (PDX, GEMM) Biobanks & Data Repositories Biobanks & Data Repositories Research & Model Development->Biobanks & Data Repositories Targeted Therapy Targeted Therapy Therapeutic Strategies->Targeted Therapy Immunotherapy Immunotherapy Therapeutic Strategies->Immunotherapy Combination Therapies Combination Therapies Therapeutic Strategies->Combination Therapies Inhibit Fusion Kinase Inhibit Fusion Kinase Targeted Therapy->Inhibit Fusion Kinase Block Downstream Pathways Block Downstream Pathways Targeted Therapy->Block Downstream Pathways Immune Checkpoint Inhibitors Immune Checkpoint Inhibitors Immunotherapy->Immune Checkpoint Inhibitors Vaccines (Fusion Neoantigens) Vaccines (Fusion Neoantigens) Immunotherapy->Vaccines (Fusion Neoantigens) Cell Therapies (CAR-T, TCR) Cell Therapies (CAR-T, TCR) Immunotherapy->Cell Therapies (CAR-T, TCR) In Vitro Models In Vitro Models Drug Screening Drug Screening In Vitro Models->Drug Screening Clinical Trials Clinical Trials Drug Screening->Clinical Trials In Vivo Models In Vivo Models Preclinical Validation Preclinical Validation In Vivo Models->Preclinical Validation Preclinical Validation->Clinical Trials Biobanks & Data Biobanks & Data Biomarker Discovery Biomarker Discovery Biobanks & Data->Biomarker Discovery

References

Frequently Asked Questions: Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions you might encounter during your research on improving drug solubility.

  • Q1: What are the most effective techniques for enhancing the solubility of a poorly water-soluble drug like Aplithianine A?

    • A: Current comparative research indicates that several techniques show high efficacy. A study evaluating 10 different methods found that cyclodextrin complexation, nanoformulations, and solid dispersions using polymers like PVP provided the highest dissolution rates, often exceeding 90% dissolution within 90 minutes [1]. These methods are often more effective than traditional approaches like micronization or surfactant use alone.
  • Q2: My drug is a BCS Class II compound. Why should I focus on solubility?

    • A: For BCS (Biopharmaceutical Classification System) Class II drugs, which have low solubility and high permeability, the dissolution rate in the gastrointestinal fluids is the key limiting step for absorption. Enhancing solubility directly leads to a higher concentration gradient, which drives absorption and improves the drug's overall bioavailability, ensuring it reaches its therapeutic potential [2].
  • Q3: Are there modern computational methods to predict solubility before I start lab experiments?

    • A: Yes, machine learning (ML) models are increasingly used to predict drug solubility under various conditions, which can save significant time and resources. For instance, studies have successfully used ensemble methods combining Extreme Gradient Boosting (XGBoost) and other ML regressors to achieve high-fidelity predictions (R² > 0.99) of drug solubility in different systems [3] [4]. These models can optimize for parameters like temperature and pressure.
  • Q4: What is the fundamental difference between "dissolution" and "solubility"?

    • A: It's crucial to distinguish these terms. Solubility is a thermodynamic property, representing the maximum concentration of a solute that can dissolve in a solvent at equilibrium and a specific temperature. Dissolution is a kinetic process that describes the rate at which the solute dissolves. A formulation aims to improve both the ultimate solubility and the speed at which dissolution happens [2].

Troubleshooting Guides

Use the following guides to diagnose and resolve common experimental issues.

Guide 1: Low Dissolution Rate in Solid Dispersion
  • Problem: Your solid dispersion formulation is not achieving the expected dissolution rate.
  • Possible Causes & Solutions:
Cause Diagnostic Check Solution
Inefficient Drug-Carrier Interaction Check for crystallinity of the drug in the dispersion using XRD. Switch from the melting method to the solvent evaporation method. Studies show PVP-based dispersions prepared by solvent evaporation achieved 94% dissolution [1].
Poor Carrier Selection Review the hydrophilicity and molecular weight of the polymer carrier. Use highly soluble polymeric carriers like Polyvinylpyrrolidone (PVP) or PEG to create a hydrophilic matrix that accelerates dissolution [1].
Guide 2: Inadequate Complexation Efficiency with Cyclodextrins
  • Problem: The solubility increase from cyclodextrin complexation is lower than anticipated.
  • Possible Causes & Solutions:
Cause Diagnostic Check Solution
Suboptimal pH Measure the pH of your complexation medium. For basic drugs, check if the pH is above their pKa. Add acidic counterions (e.g., citric acid, HCl) to the complexing media. This can protonate the drug, improve its intrinsic solubility, and significantly boost complexation efficiency, as demonstrated with drugs like dovitinib [5].
Weak Binding Constant The stability constant (K1:1) between the drug and cyclodextrin may be too low. Consider using modified cyclodextrins like HP-β-CD or SBE-β-CD, which often have superior solubilizing capabilities and higher complexation efficiency compared to parent cyclodextrins [5].

Experimental Methodologies & Data

The table below summarizes quantitative data from a study comparing ten different solubility enhancement techniques, which can serve as a benchmark for your work with this compound [1].

Technique Key Formulation Detail Dissolution Performance (≈90 min)
Solid Dispersion PVP, solvent evaporation 94%
Cyclodextrin Complexation Inclusion complex >90%
Nanoformulations Lipid nanoparticles >90%
Surfactant Systems Pluronic F-127, SLS 75% - 88%
Micronization Particle size reduction 75% - 88%
  • Detailed Protocol: Solid Dispersion via Solvent Evaporation This is one of the most effective methods from the study [1].

    • Dissolve: Dissolve the drug (this compound) and a hydrophilic polymer carrier (e.g., PVP) in a common volatile solvent (e.g., methanol, ethanol).
    • Evaporate: Remove the solvent completely by evaporation under vacuum, with continuous stirring, to form a solid matrix.
    • Dry: Further dry the resulting solid in a desiccator to remove any residual solvent.
    • Grind & Sieve: Gently grind the dried mass and sieve it to obtain a fine, uniform powder.
  • Detailed Protocol: Cyclodextrin Inclusion Complex using Kneading A widely used method for forming complexes [1] [2].

    • Slurry Preparation: Triturate Cyclodextrin (e.g., HP-β-CD) with a small amount of water-solvent mixture (e.g., water:ethanol) in a mortar to form a slurry.
    • Knead: Slowly add the drug to the slurry while kneading continuously for a specified time (e.g., 45-60 minutes).
    • Dry: Scrape the paste and dry it in an oven at a controlled temperature (e.g., 40°C) for 24 hours.
    • Collect: Collect the dried complex, pulverize, and sieve it.

Decision Workflow for Solubility Enhancement

This workflow can help you systematically select the right strategy for this compound.

Start Start: Poorly Soluble Drug BCS Determine BCS Class Start->BCS Class2 BCS Class II BCS->Class2 Class4 BCS Class IV BCS->Class4 Physical Physical & Chemical Methods Class2->Physical Nano Nanotechnological Methods Class4->Nano SD Solid Dispersions Physical->SD CD Cyclodextrin Complexation Physical->CD Surfactant Surfactant Systems Physical->Surfactant Salt Salt/Prodrug Formation Physical->Salt Lipid Lipid Nanoparticles Nano->Lipid Poly Polymeric Nanoparticles Nano->Poly ML AI/ML Solubility Prediction ML->SD Optimize ML->CD Optimize

I hope this technical support center provides a solid foundation for your work with this compound.

References

Aplithianine A metabolic stability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common structural alerts that lead to poor metabolic stability?

    • A: Certain chemical groups are frequently sites of metabolic attack. A key example is specific heterocyclic moieties; for instance, in the drug avapritinib, the methyl pyrazole moiety has been identified as a structural alert associated with metabolic lability. Minor structural changes to such groups can significantly improve stability [1]. Other common alerts include ester groups, unprotected aromatic rings, and specific amino acid sequences in peptides [2].
  • Q2: What in silico tools are available for predicting metabolic stability early in development?

    • A: Several software platforms can screen for structural alerts and predict metabolic pathways. The StarDrop software suite, with its Metabolism and DEREK modules, is used for this purpose [1]. Furthermore, Generative AI (GM) workflows that integrate variational autoencoders (VAEs) with active learning (AL) cycles can propose novel, metabolically stable molecular structures by learning from existing data [3].
  • Q3: Our peptide-based candidate is rapidly degraded in plasma. What are the primary strategies to enhance its stability?

    • A: Peptides are highly susceptible to proteolytic degradation. The table below summarizes the most effective stabilization strategies [2].
Strategy Description Key Benefit
Terminal Modification Acetylation (N-terminus) or amidation (C-terminus) Protects from exopeptidases
D-Amino Acid Incorporation Replacing L-amino acids with their D-isomers Disrupts protease recognition
Backbone Modification Substituting amide bonds with methylene ether, ketomethylene, or olefin isosteres Renders backbone unrecognizable to proteases
PEGylation Attaching polyethylene glycol (PEG) chains Increases molecular size, reducing clearance and improving half-life
Cyclization Creating macrocyclic structures via side-chain or head-to-tail linkage Restricts conformational flexibility, shielding cleavage sites
Peptide Bond Substitution Replacing peptide bonds with retro-inverso or thioamide bonds Greatly increases resistance to hydrolysis

Troubleshooting Guides

Guide 1: Addressing Poor Metabolic Stability in Human Liver Microsomes (HLMs)

Problem: Your compound shows a high intrinsic clearance or a short half-life in HLM assays.

Solution: Follow this systematic workflow to identify the issue and implement a fix.

G Start Poor Stability in HLM Assay Step1 Conduct In Silico Analysis Start->Step1 Step2 Perform Metabolite ID Step1->Step2 Step3 Identify Site of Metabolism Step2->Step3 Step4 Design & Synthesize Analogues Step3->Step4 Step5 Re-test in HLM Assay Step4->Step5 Step5->Step1 Iterate if needed

Detailed Steps & Protocols:

  • Conduct In Silico Analysis:

    • Methodology: Use software like StarDrop to screen for known structural alerts associated with metabolic lability (e.g., the methyl pyrazole moiety found in avapritinib) [1]. Generative AI models can also propose structurally modified, stable analogues [3].
    • Protocol: Input the SMILES string or structure of your compound. The software will generate a report highlighting potential soft spots and may suggest sites for modification.
  • Perform Metabolite Identification:

    • Methodology: Use a UPLC-MS/MS system to identify the specific metabolites formed during the HLM incubation. A fast and green method, as described for avapritinib, can be highly efficient [1].
    • Protocol:
      • Incubation: Incubate your compound with pooled HLMs, NADPH-regenerating system, and buffer.
      • Analysis: Inject samples into the UPLC-MS/MS. A reversed-phase column (e.g., Agilent SB-C18) with an isocratic mobile phase (e.g., 40% acetonitrile) is effective. Monitor for parent compound loss and metabolite formation.
      • Data Processing: Use the mass spectrometer to identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
  • Identify Site of Metabolism & Design Analogues:

    • Based on the metabolites found, pinpoint the exact atom or functional group being metabolized.
    • Design Strategies:
      • Blocking: Introduce a halogen or other stable group at the site.
      • Bioisostere Replacement: Replace the labile group with a metabolically stable one that retains similar steric and electronic properties (e.g., modifying a methyl pyrazole) [1].
      • Steric Hindrance: Add bulky groups near the site of metabolism to block enzymatic access.
  • Re-test in HLM Assay:

    • Synthesize the designed analogues and re-run the HLM stability assay to measure improvement in half-life (t½) and intrinsic clearance (CLint).
Guide 2: Enhancing Stability of Peptide-Based Compounds

Problem: Your peptide lead is rapidly degraded in serum or plasma, leading to short half-life.

Solution: Implement strategic structural modifications to shield the peptide from proteases. The diagram below illustrates the decision-making process.

G Start Peptide Rapidly Degraded D1 Identify Cleavage Sites (e.g., via LC-MS) Start->D1 C1 Is degradation at the N- or C-terminus? D1->C1 C2 Is degradation occurring internally? C1->C2 No S1 Apply Terminal Modification C1->S1 Yes S2 Apply Internal Stabilization C2->S2 Yes End Stable Peptide Analogue S1->End S2->End

Detailed Modification Protocols:

  • For Terminal Degradation:

    • N-terminal Acetylation: During solid-phase peptide synthesis (SPPS), use acetic anhydride to acetylate the N-terminal amine after chain assembly.
    • C-terminal Amidation: Use a Rink amide resin during SPPS, which cleaves to yield a C-terminal carboxamide group.
  • For Internal Degradation:

    • D-Amino Acid Incorporation: Substitute the L-amino acid at the cleavage site with its D-isomer during synthesis. This simple change often drastically reduces cleavage rates [2].
    • Backbone Modification (Methylation): Incorporate N-methyl amino acids during synthesis. This alkylates the amide nitrogen, introducing a steric shield that inhibits hydrolysis.
    • Cyclization:
      • Head-to-Tail: Form a lactam bridge between the N- and C-termini.
      • Side-chain-to-Side-chain: Create a bridge between two side chains (e.g., disulfide bridge between cysteines, or lactam between lysine and aspartic acid). This rigidifies the structure and protects internal sequences.

Key Analytical Techniques for Stability Assessment

The table below outlines the core experiments used to measure metabolic stability, with protocols based on the search results.

Technique Key Measurement Application Protocol Summary

| HLM Assay with UPLC-MS/MS | Intrinsic Clearance (CLint), in vitro half-life (t½) | - Incubation: Compound + HLMs + NADPH. [1]

  • Analysis: Fast, isocratic UPLC-MS/MS. [1]
  • Calculation: Determine t½ and CLint from concentration-time profile. | | Plasma/Serum Stability Assay | Degradation half-life in biofluid | - Incubation: Compound in plasma/serum (37°C). [2]
  • Quenching: Remove aliquots and precipitate proteins with cold acetonitrile.
  • Analysis: LC-MS/MS to measure remaining parent compound over time. | | Metabolite Identification | Structures of biotransformation products | - Incubation: As in HLM/Plasma assay. [1]
  • Analysis: High-resolution MS with data-dependent acquisition to fragment and identify metabolites. |

References

Understanding hERG Inhibition and Cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The human Ether-à-go-go-Related Gene (hERG) potassium channel is crucial for cardiac action potential repolarization. Inhibition of this channel by drugs can lead to acquired Long QT Syndrome (aLQTS), a condition that increases the risk of life-threatening arrhythmias and is a major cause of drug attrition during development [1] [2].

Beyond direct channel block, some drugs like the tyrosine kinase inhibitors nilotinib and vandetanib can also cause chronic reduction of hERG channel expression on the cell membrane (trafficking inhibition), which contributes significantly to their proarrhythmic risk [3] [4].

Troubleshooting Guide: hERG Binding Reduction

Here is a structured guide to help you diagnose and address potential hERG-related issues with your compound.

Problem Area Specific Issue Potential Solution / Investigation

| Direct Block | High affinity for the internal pore binding site. | - Perform alanine-scanning mutagenesis to identify key interactions (e.g., with residues Y652, F656, T623, S624) [5].

  • Use structural information for rational design to sterically hinder these key interactions. | | Trafficking Inhibition | Reduced hERG protein expression at the membrane after chronic exposure. | - Conduct Western blot analysis after chronic drug exposure to check for reduced mature hERG protein (155-kDa) [3].
  • Investigate the use of SGK1 activators (e.g., C4-ceramide) to prevent hERG downregulation [3]. | | Computational Prediction | Overestimation of screening performance in early stages. | - Employ modern AI-based tools like HERGAI, a stacking ensemble model that uses PLEC fingerprints for improved prediction on realistic, large-scale datasets [1].
  • Ensure your test sets are not class-balanced to better reflect real-world screening decks [1]. |

Experimental Protocols for hERG Risk Assessment

For comprehensive assessment, integrate the following experimental workflows. The diagram below outlines the logical relationship and decision points between these key assays.

hERG_workflow Start Compound of Interest CompModel In Silico Screening (e.g., HERGAI Model) Start->CompModel PatchClamp Patch-Clamp Electrophysiology (IC50 determination) CompModel->PatchClamp High risk predicted Decision Integrated Risk Assessment CompModel->Decision Low risk predicted Mutagenesis Alanine Scan Mutagenesis (Identify binding site) PatchClamp->Mutagenesis Confirms block ChronicExp Chronic Exposure Assay PatchClamp->ChronicExp Acute block observed or chronic use intended Mutagenesis->Decision WesternBlot Western Blot Analysis (hERG protein levels) ChronicExp->WesternBlot Reduced current after chronic exposure hiPSC hiPSC-CM Functional Assay (Field potential duration) WesternBlot->hiPSC hiPSC->Decision

Protocol 1: In Silico Prediction of hERG Blockade using HERGAI

This protocol uses a state-of-the-art AI tool to predict hERG inhibitory activity early in development [1].

  • Objective: To rapidly screen compounds for potential hERG blockade using a structure-based AI classifier.
  • Methodology:
    • Input Preparation: Generate the 3D molecular structure of your compound (e.g., Aplithianine A) and convert it into a canonical SMILES string.
    • Descriptor Generation: Use docking software (e.g., Smina) to dock the compound into a hERG channel template structure. From the resulting pose, generate a Protein-Ligand Extended Connectivity (PLEC) fingerprint as a descriptor for the model.
    • Model Application: Input the PLEC fingerprint into the publicly available HERGAI stacking ensemble classifier (available on GitHub: [Link]).
    • Output Interpretation: The model provides a binary classification (inhibitor/non-inhibitor) and can identify over 86% of inhibitors with IC50 ≤ 20 µM.
  • Key Considerations: The HERGAI model was trained on a large, realistic dataset, making it particularly useful for virtual screening where inactive molecules vastly outnumber active ones [1].
Protocol 2: Mechanistic Confirmation via Alanine-Scanning Mutagenesis

This protocol helps confirm and characterize direct binding within the hERG channel pore [5].

  • Objective: To identify key amino acid residues in the hERG channel that interact with the test compound.
  • Methodology:
    • Cell Line Preparation: Use HEK293 cells stably expressing wild-type (WT) or specific alanine-mutant (e.g., Y652A, F656A, T623A) hERG channels.
    • Electrophysiology: Record hERG tail currents (IhERG) using a standard voltage-protocol (e.g., 2-s step to +20 mV from -80 mV, followed by a 6-s step to -40 mV to elicit tail currents).
    • Compound Application: Apply increasing concentrations of the test compound and measure the fractional inhibition of IhERG tails.
    • Data Analysis: Generate concentration-response curves and calculate IC50 values for the compound on WT and each mutant channel. A significant reduction in potency (e.g., a 10 to 75-fold increase in IC50) for a specific mutant indicates a critical interaction with that residue [5].
Protocol 3: Assessing Chronic hERG Trafficking Inhibition

This protocol evaluates if a compound reduces hERG current by decreasing channel expression over time [3] [4].

  • Objective: To determine if chronic exposure to a compound downregulates hERG channel expression at the plasma membrane.
  • Methodology:
    • Chronic Incubation: Incubate hERG-HEK293 cells or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) with the test compound for 24-72 hours.
    • Functional Assessment:
      • Patch-Clamp: Measure hERG current densities after chronic exposure and compare to acute application.
      • hiPSC-CM Analysis: Record field potential duration; prolongation indicates repolarization impairment.
    • Biochemical Confirmation: Perform Western blot analysis on cell lysates. Probe for both the immature (135-kDa) and mature (155-kDa) forms of the hERG protein. A significant decrease in the mature form suggests impaired trafficking [3].
    • Intervention Test: Co-incubate with an SGK1 activator (e.g., C4-ceramide). Prevention of hERG downregulation and arrhythmias in hiPSC-CMs confirms the trafficking inhibition mechanism [3].

Frequently Asked Questions (FAQs)

  • Q1: Our lead compound shows strong hERG blockade in patch-clamp. What are the fastest strategies to initiate mitigation?

    • A1: Immediately employ structure-based drug design informed by alanine-scanning data. Focus on modifying parts of the molecule that interact with key pore residues like F656 and Y652. Simultaneously, use the HERGAI tool to virtually screen your backup analogs and prioritize those with lower predicted risk for synthesis and testing [1] [5].
  • Q2: Our compound is negative in acute hERG assays but still prolongs QT in integrated models. What alternative mechanisms should we investigate?

    • A2: This is a classic sign of hERG trafficking inhibition. Conduct the chronic exposure assays outlined in Protocol 3. Measure hERG protein levels via Western blot after 24-72 hour incubation with your compound. This chronic effect, distinct from acute block, is a known mechanism for drugs like nilotinib and vandetanib [3] [4].
  • Q3: How reliable are current AI models for hERG prediction compared to traditional patch-clamp testing?

    • A3: Modern AI models like HERGAI have achieved state-of-the-art performance, accurately identifying 86% of potent inhibitors in a challenging test set. They are excellent for early, high-throughput screening. However, regulatory submission still requires experimental confirmation via patch-clamp electrophysiology, which remains the gold standard for definitive risk assessment [1] [6].

Key Takeaways for this compound Development

  • Start Early: Integrate computational tools like HERGAI at the earliest design stages to flag potential risks.
  • Think Beyond Acute Block: Assess chronic effects on hERG trafficking, especially for compounds intended for long-term use.
  • Use Mutagenesis for Guidance: Understanding the specific interactions your compound makes with the hERG pore is the most direct path to rational redesign.

References

Aplithianine A kinase selectivity optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Techniques for Assessing Kinase Inhibitor Selectivity

To troubleshoot selectivity issues, you must first accurately measure your compound's profile. The table below summarizes the primary experimental and computational techniques.

Technique Description Key Insights from Literature
Biochemical Profiling Panels [1] [2] [3] High-throughput screening of compound against large panel of purified kinases. Data quality is higher with non-radiometric mobility shift assays (e.g., Caliper) vs. radiometric (Flashplate) [2].
Cellular Profiling [4] Assess compound activity in cellular context (e.g., NCI-60 cell line screen). Provides data on cell permeability, pathway effects; can yield different selectivity vs. biochemical assays [4].
Computational Prediction (Structure-Based) [5] [6] Predicts off-targets by analyzing 3D structure of kinase-inhibitor complex. "Binding Site Signature" (BSS) method uses "hot spot" residues; reported ~90% accuracy [5]. Newer "binary network" protocol identifies unique structural features [6].
Computational Prediction (QSAR Model) [7] Predicts activity across kinome using Quantitative Structure-Activity Relationship models. Artificial Neural Network model trained on 70 inhibitors vs. 379 kinases; available online as a profiler server [7].

Strategies for Achieving Selective Inhibition

Once you understand the selectivity profile, you can employ rational design strategies to improve it.

  • Target Inactive Kinase Conformations (Type II Inhibitors): Drugs like imatinib and sorafenib bind the inactive "DFG-out" conformation, accessing a less-conserved hydrophobic pocket (allosteric site). This often yields greater selectivity than Type I inhibitors that target the active, ATP-bound conformation [1]. However, this approach can be more susceptible to resistance mutations [1].
  • Exploit Unique Structural Features: Recent research uses computational "binary networks" to identify unique structural units in a kinase's drug pocket that distinguish it from all others. Targeting these unique features is a powerful strategy for achieving kinome-wide selectivity [6].
  • Target Allosteric Sites (Type III Inhibitors): Designing inhibitors that bind to sites remote from the ATP-binding pocket can yield exceptional selectivity, as these sites are less conserved. The highly selective Akt inhibitors are a successful example of this strategy [1].
  • A Computational Shortcut for Selectivity: A 2025 study reported a method to predict selectivity by computationally mutating single "gatekeeper" residues in the target kinase to mimic other kinases. If a compound's binding is disrupted by this virtual swap, it suggests high selectivity for the original target. This approach minimizes the need for expensive full-protein simulations [8].

Troubleshooting Common Selectivity Challenges

Here are answers to frequently asked questions during selectivity optimization.

FAQ Evidence-Based Troubleshooting Guidance
My lead compound is too promiscuous. How can I make it more selective? Shift from Type I to Type II inhibition by extending the molecule to engage the unique "specificity pocket" in DFG-out conformation [1]. Use computational tools (e.g., KDS software) to find unique structural features in your target's pocket to target [6].
How can I reliably measure and quantify selectivity from my profiling data? Use robust selectivity metrics. Beyond the standard score, consider Window Score (WS) and Ranking Score (RS), which offer nuanced views of selectivity without being overly sensitive to arbitrary activity thresholds [4].
My compound is potent in biochemical assays but shows off-target effects in cells. Why? Biochemical assays don't account for cellular context. Perform cellular profiling (e.g., in cancer cell lines) to identify off-target effects manifesting in a more physiologically relevant system [4].
I am dealing with drug resistance due to a gatekeeper mutation. What are my options? This is common with inhibitors like imatinib that target the inactive state [1]. Consider designing Type I inhibitors that target the active state, as mutations that prevent their binding often also impair ATP binding and kinase activity, making them less likely to arise [1].

Experimental Workflow for Selectivity Optimization

The following diagram maps the key decision points in a typical selectivity optimization workflow.

workflow Start Start: Lead Compound Profile Profile Against Kinase Panel Start->Profile Selective Selective enough? Profile->Selective Develop Proceed to Development Selective->Develop Yes Optimize Optimize Compound Selective->Optimize No Strategies Apply Rational Strategies Optimize->Strategies AssessCellular Assess Cellular Selectivity Strategies->AssessCellular AssessCellular->Profile Re-profile

Key Takeaways for Your Research on Aplithianine A

  • Start with Broad Profiling: Before optimization, establish a baseline by screening this compound against a large kinase panel [3].
  • Use Computational Tools Early: Leverage free online servers (like the Meiler Lab profiler) [7] or structural bioinformatics software (like KDS) [6] to guide your design before synthesis.
  • Quantify Your Progress: Use consistent, robust selectivity metrics like the Window Score throughout your optimization campaign to make objective comparisons [4].
  • Validate in Cells: Biochemical potency does not always translate to cellular selectivity. Always confirm your optimized compound's profile in a cellular model [4].

References

Aplithianine A nanomolar potency improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Enhancing Compound Potency

Here are answers to common questions researchers face when working to improve a compound's nanomolar potency.

FAQ 1: What are the primary strategies to improve the nanomolar potency of a lead compound like Aplithianine A?

Improving potency involves optimizing the interaction between the compound and its biological target. The following table summarizes the core strategies:

Strategy Key Objective Example Techniques
Structure-Based Design Improve binding affinity and complementarity with the target protein. Molecular Docking, Molecular Dynamics (MD) Simulations [1].
AI-Driven De Novo Design Generate novel, potent molecular structures with optimized properties. Generative Deep Learning (e.g., LSTM RNNs) [1].
Multi-Parameter Optimization (MPO) Balance potency with drug-like properties (ADMET). In silico ADMET prediction platforms (e.g., SwissADME, pkCSM) [2] [3].

FAQ 2: Beyond simple IC50, what are more robust methods to quantify potency and growth inhibition in cell-based assays?

The half-maximal inhibitory concentration (IC50) is a common metric, but it is time-dependent, meaning values can change significantly if the assay endpoint is altered [4]. To overcome this, you can adopt a method based on the effective growth rate (r).

This method models cell proliferation at short timeframes exponentially (N(t) = N₀ · e^(r·t)). The growth rate r becomes a time-independent parameter that is dependent on drug concentration [4]. This allows for the calculation of two more precise parameters:

  • ICr₀: The drug concentration that reduces the effective growth rate to zero (full cytostasis) [4].
  • ICrmed: The drug concentration that halves the growth rate of the control population [4].

FAQ 3: How can we use AI to design a more potent version of this compound?

You can use a generative deep learning model to create novel molecular structures inspired by this compound but with improved properties. The workflow for this approach is as follows:

Start Start: Prepare Training Data TrainModel Train Generative AI Model (e.g., LSTM RNN) Start->TrainModel Generate Generate New Molecules TrainModel->Generate Screen In-Silico Screening Generate->Screen Select Select Top Candidates Screen->Select

  • Data Preparation: Assemble a large, diverse dataset of drug-like molecules (e.g., from ChEMBL) and a smaller, focused dataset of known CDK1 or other relevant inhibitors for fine-tuning [1].
  • Model Training: Train a generative AI model, such as a Long Short-Term Memory Recurrent Neural Network (LSTM RNN), on the molecular structures (represented as SMILES strings) to learn the underlying patterns [1].
  • Ligand Generation: Use the trained model to generate thousands of new, potential ligand structures [1].
  • Virtual Screening: Perform molecular docking of the generated ligands against your target protein to predict binding affinity. Calculate drug-likeness scores (e.g., QED) to filter out undesirable compounds [1].
  • Refinement: Use the top-performing generated ligands to fine-tune the AI model and generate a refined set of compounds in an iterative cycle [1].

FAQ 4: Our team has identified a potent compound, but it shows cardiotoxicity risk in preliminary tests. How can we resolve this?

This is a common issue often linked to off-target inhibition, such as of the hERG ion channel. The solution is to use in silico pharmacokinetic (PK) prediction tools early in the optimization process to design out these risks [2].

A practical workflow involves using several platforms to screen synthetic intermediates and proposed compounds for multiple properties simultaneously [2]:

cluster_pk PK Screening Platforms cluster_criteria Selection Criteria Intermediate Synthetic Intermediate PKScreen Multi-Parameter PK Screening Intermediate->PKScreen Criteria Apply Selection Criteria PKScreen->Criteria P1 Pred-hERG (hERG inhibition) P2 SuperCypsPred (CYP inhibition) P3 SwissADME (Synthetic accessibility) P4 SEA (Off-target interactions) SafeCompound Safer Lead Compound Criteria->SafeCompound C1 Low hERG/CYP inhibition liability C2 High GI Absorption C3 No AMES Toxicity C4 Few off-target interactions

The selection criteria for a safer compound should include low hERG and CYP inhibition liability, high gastrointestinal absorption, no AMES toxicity, and few predicted off-target interactions [2].

Experimental Protocols for Key Assays

Protocol 1: Cell Viability and Potency Assay (MTT Assay) with Growth Rate Analysis

This protocol allows you to determine IC₅₀ and the more robust ICr parameters [4].

  • Key Materials:
    • Cancer cell line relevant to your target (e.g., HCT116, MCF7).
    • Thiazolyl blue tetrazolium bromide (MTT).
    • Dimethyl sulfoxide (DMSO).
    • 96-well or 384-well plates.
    • Microplate spectrophotometer.
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 100,000 cells/mL in a volume of 100 µL per well [4].
    • Drug Treatment: Add this compound (or analogs) to the wells. Use a range of concentrations (e.g., 10 serial dilutions) and include control wells without the drug. Perform at least three replicates per condition [4].
    • Incubation and Measurement: Incubate the plates. Measure the absorbance at 0, 24, 48, and 72 hours after treatment.
      • At each time point, remove the medium, add 50 µL of 0.5 mg/mL MTT, and incubate for 4 hours at 37°C.
      • Remove the MTT medium and resuspend the formazan crystals in 100 µL of DMSO.
      • Measure the absorbance at 546 nm [4].
  • Data Analysis:
    • For each drug concentration, fit the absorbance data over time to the exponential growth model N(t) = N₀ · e^(r·t) to calculate the effective growth rate (r) [4].
    • Plot the growth rate (r) against the drug concentration.
    • From this curve, calculate ICr₀ (where r=0) and ICrmed (where r = r_control / 2) [4].

Protocol 2: Molecular Docking for Binding Affinity Prediction

Use this protocol to rank generated compounds based on their predicted interaction with the target [1].

  • Software: AutoDock Vina, PyMOL, OpenBabel.
  • Procedure:
    • Protein Preparation:
      • Obtain the 3D crystal structure of your target protein from the RCSB Protein Data Bank (PDB).
      • Using PyMOL, remove water molecules and any native ligands [1].
    • Ligand Preparation:
      • Convert the structure of this compound and its analogs from SMILES format to PDBQT using OpenBabel [1].
    • Docking Simulation:
      • Define a grid box centered on the protein's active site.
      • Run the docking simulation in AutoDock Vina. The output is a predicted binding affinity (in kcal/mol) for each ligand [1].

References

Aplithianine A protein binding reduction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Key Experiments for Protein-Binding Studies

Experiment Objective Key Methodology Readout / Outcome
Binding Affinity & Specificity Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) Dissociation constant (Kd), stoichiometry (N).
Functional Inhibition In-Cell ELISA (ICE) [1] [2] Dose-dependent reduction of target protein binding to its partner (e.g., % inhibition).
Complex Formation Analysis Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (SEC-MALS) Molecular weight and oligomeric state of the protein-ligand complex.
Conformational Change Circular Dichroism (CD) Spectroscopy Change in protein secondary structure (e.g., alpha-helix, beta-sheet content).
Cellular Localization Immunofluorescence Staining & Confocal Microscopy Altered subcellular distribution of the target protein upon treatment.

Example Experimental Workflow

The following diagram outlines a logical, step-by-step workflow you could use to investigate how Aplithianine A reduces protein binding.

Start Start: Investigate this compound Step1 In Vitro Binding Assay (SPR, ITC) Start->Step1 Step2 In-Cell Functional Assay (In-Cell ELISA) Step1->Step2 Step3 Complex Characterization (SEC, SEC-MALS) Step2->Step3 Step4 Mechanism of Action (CD, Mutagenesis) Step3->Step4 Step5 Cellular Phenotype (Immunofluorescence) Step4->Step5 End Data Integration & Conclusion Step5->End

FAQs & Troubleshooting Guide

Here are some frequently asked questions and troubleshooting tips relevant to protein-binding studies.

Q1: My in-cell binding assay shows high background signal. How can I improve it?

  • A: High background is often due to non-specific binding.
    • Optimize Blocking: Extend the blocking time or use a different blocking agent (e.g., casein or BSA in combination with your current one) [2].
    • Adjust Washes: Increase the number of wash steps or add a mild detergent (e.g., 0.05% Tween-20) to your wash buffer.
    • Titrate Antibodies: Ensure your primary and secondary detection antibodies are not over-concentrated.

Q2: The binding data from my ITC experiment is weak or inconclusive. What could be wrong?

  • A: This can be caused by several factors related to the sample and instrument.
    • Check Sample Purity: Ensure both the protein and your compound are of high purity and in the correct buffer. The buffer for both samples must be matched exactly.
    • Concentration: The protein concentration must be high enough to generate a sufficient heat signal. A good rule of thumb is that the cell concentration should be 10-20 times the Kd.
    • Control Experiment: Always run a control experiment by injecting the ligand into the buffer alone to subtract the heat of dilution.

Q3: How can I confirm that the reduction in binding is due to a direct interaction and not protein degradation?

  • A: It is crucial to rule out non-specific effects.
    • Run a Western Blot: After treatment with this compound, lyse the cells and perform a Western blot for your target protein. Similar total protein levels between treated and untreated samples would argue against degradation.
    • Use a Positive Control: Include a well-characterized inhibitor of the binding interaction as a positive control in your assay to ensure the system is working correctly [1].

Q4: I suspect my compound causes a conformational change in the target protein. How can I prove this?

  • A: Circular Dichroism (CD) Spectroscopy is an excellent direct method.
    • Perform CD Spectroscopy: Compare the CD spectra of the protein in the presence and absence of this compound. A shift in the spectra indicates a change in the protein's secondary structure.
    • Limited Proteolysis: Treat the protein ± compound with a protease (e.g., trypsin) for a short time. Analyze the digestion pattern by SDS-PAGE. A different pattern suggests the compound alters the protein's structure and accessibility to the protease.

References

Aplithianine A permeability enhancement modifications

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Permeability Enhancement

Q: What are the primary strategies for enhancing a compound's membrane permeability? A: Enhancing permeability is a multi-faceted challenge. The core strategies can be categorized into three areas [1] [2]:

  • Formulation-Based Enhancements: Modifying the drug's delivery system without changing its chemical structure.
  • Chemical Modifications: Altering the drug molecule itself, often through prodrug approaches.
  • Advanced Delivery Systems: Using novel carriers to protect the drug and facilitate its transport.

The following table summarizes these strategies, their mechanisms, and examples.

Strategy Mechanism of Action Example Techniques
Formulation-Based [1] [2] Improves drug solubility, dissolution, and interaction with membranes. Use of chemical permeation enhancers (e.g., Azone, fatty acids), surfactants, co-solvents (e.g., Propylene Glycol), particle size reduction (micronization).
Chemical Modifications [2] Creates a prodrug with better permeability, which converts to the active form in the body. Designing prodrugs that are more lipophilic (e.g., through acylation, as with heroin) [3] or less polar to facilitate membrane crossing.
Advanced Delivery Systems [2] Protects the drug and uses alternative pathways to cross biological barriers. Nanoparticles, liposomes, cyclodextrins [1].

Q: Our compound has low permeability in Caco-2 assays. What formulation adjustments can we test? A: You can explore several formulation enhancers, often used in combination [1]:

  • Alcohols & Polyols: Propylene glycol (PG) is widely used. It can swell the stratum corneum, solvate keratin, and improve drug partitioning. Its effect is often synergistic with other enhancers like Azone.
  • Fatty Acids: Unsaturated fatty acids (e.g., oleic acid, palmitoleic acid) are more effective than saturated ones. They act by disrupting the lipid bilayer structure of membranes.
  • Amines & Amides: Urea enhances hydration of the skin's outer layer and can form hydrophilic diffusion channels.
  • Pyrrolidones: Azone (laurocapram) is a classic enhancer that promotes intercellular transport, especially when combined with a solvent like PG.

Q: How can we systematically benchmark the success of our permeability enhancement efforts? A: A robust benchmarking workflow involves using multiple, complementary assays to move from simple, high-throughput systems to more complex, physiologically relevant models [4]. The diagram below illustrates a recommended workflow.

G Start Start: New Compound PAMPA In vitro: PAMPA Start->PAMPA  Initial Screening CellAssay In vitro: Cell-Based Assays (Caco-2, MDCK, RRCK) PAMPA->CellAssay  Confirm & Mechanistic Insight InVivo In vivo: Pharmacokinetic Studies CellAssay->InVivo  Physiological Relevance Data Analyze & Benchmark Data InVivo->Data Data->PAMPA  Test new modifications End Refine Formulation Data->End  If unsuccessful

Experimental Protocols for Key Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Purpose: A high-throughput, cell-free method to measure passive transcellular permeability [2] [5].
  • Protocol Summary:
    • A filter plate forms an acceptor chamber, separated by a donor chamber with an artificial lipid membrane.
    • The test compound is added to the donor well.
    • The plate is incubated for several hours to allow passive diffusion.
    • Samples from both donor and acceptor wells are analyzed using HPLC or LC-MS/MS to determine compound concentration.
    • The apparent permeability ((P_{app})) is calculated using the formula: (P_{app} = (V_A / (Area \times Time)) \times (C_A / C_D)), where (V_A) is acceptor volume, (Area) is membrane area, (C_A) is acceptor concentration, and (C_D) is donor concentration [4].

2. Cell-Based Monolayer Assays (e.g., Caco-2, MDCK, RRCK)

  • Purpose: To measure permeability across a monolayer of cells, which models the intestinal barrier (Caco-2) or other biological barriers, and can include active transport and efflux mechanisms [6] [4].
  • Protocol Summary:
    • Cells are cultured on semi-permeable transwell inserts until they form a confluent monolayer with tight junctions.
    • The test compound is applied to the apical (A) chamber.
    • Samples are taken from the basolateral (B) chamber over time (and vice-versa for efflux ratio calculation).
    • Compound concentration in samples is quantified (e.g., via LC-MS/MS).
    • (P_{app}) is calculated: (P_{app} = (dQ/dt) / (A \times C_0)), where (dQ/dt) is the transport rate, (A) is the membrane surface area, and (C_0) is the initial donor concentration [6].
    • Note: RRCK cells are a low-efflux variant of MDCK, useful for isolating passive diffusion properties [6].

FAQ for Researchers

Q: Why is understanding enzyme-transporter interplay critical for a drug like ours? A: Many drugs are substrates for both metabolic enzymes (like CYP3A4) and efflux transporters (like P-gp), which are often co-located in tissues like the intestine and liver. This interplay can significantly impact your drug's bioavailability [7] [8]. For example, a P-gp inhibitor may increase your drug's absorption not only by blocking efflux but also by increasing its exposure to intestinal CYP3A4. Using PBPK modeling can help deconvolute these effects and predict untested DDI scenarios [7].

Q: How can in silico models aid in permeability enhancement? A: AI and machine learning models can rapidly predict the permeability of virtual compounds, saving immense time and resources.

  • Current State: Graph-based neural networks (e.g., DMPNN) have shown top performance for predicting cyclic peptide permeability [5].
  • Application: You can use these models to screen chemical modifications (e.g., N-methylation, lipophilic group additions) in silico before synthesis, prioritizing the most promising candidates for experimental testing [5].

References

Aplithianine A class II analogs novel binding mode optimization

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Troubleshooting Binding Mode Optimization

When your designed protein or binder does not achieve the expected affinity or specificity for Aplithianine A, the following guide can help diagnose and address the issue.

Problem Area Key Questions to Investigate Potential Experimental Actions
Initial Design & Pre-organization Was the unbound binding site sufficiently pre-organized? Did the computational model accurately predict the free energy of interaction? Analyze the apo-protein structure via X-ray crystallography or NMR. Perform binding assays with ITC to dissect enthalpic/entropic contributions [1].
Specific Interactions Are the designed hydrogen bonds or other specific interactions forming as intended? Is the binding interface dehydrated? Create alanine or isosteric mutants of key binding residues and measure the change in binding affinity (e.g., ΔΔG). Solve a co-crystal structure of the complex [1].
Shape Complementarity Is the steric packing around the ligand optimal? Are there cavities or clashes? Use a deep mutational scanning fitness landscape to identify second-shell mutations that improve packing. Consider small-to-large hydrophobic substitutions [1].
Selectivity Issues Does the binder recognize off-target compounds similar to this compound? Test binding against a panel of close structural analogs. Redesign hydrogen-bonding interactions to exploit unique chemical features of the target [1].

Core Experimental Protocols for Validation and Optimization

The methodologies below are adapted from general approaches in the literature and are crucial for characterizing and improving your designs.

1. Yeast Surface Display for Affinity Screening This protocol is used to screen libraries of protein variants for binding to a target ligand [1].

  • Step 1: Library Construction. Generate a diverse library of your protein binder variants on the yeast surface via doped oligonucleotide mutagenesis, focusing on the binding interface residues.
  • Step 2: Selection. Incubate the yeast library with a biotinylated or fluorescently labeled version of the this compound ligand. Use fluorescence-activated cell sorting (FACS) to isolate yeast cells that display high-affinity binders.
  • Step 3: Analysis. Ispute the plasmids from selected yeast populations, sequence them (e.g., via next-generation sequencing), and identify enriched mutations to guide optimization [1].

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling ITC directly measures the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction in solution [1].

  • Procedure: Load a purified sample of your protein binder into the sample cell. Fill the syringe with a solution of this compound. The instrument automatically performs a series of injections of the ligand into the protein solution.
  • Data Interpretation: The heat absorbed or released with each injection is measured. Integrating this heat data provides a binding isotherm, which is fit to a model to extract the KD and ΔH. A large, favorable ΔH indicates strong specific interactions (e.g., hydrogen bonds), while a small ΔS change suggests a pre-organized binding site that does not lose significant entropy upon binding [1].

3. Crystallography for Atomic-Level Validation Solving the 3D structure of your optimized binder in complex with this compound is the definitive method for validation [1].

  • Workflow: Co-crystallize the protein-ligand complex. Collect X-ray diffraction data at a synchrotron source. Solve the structure by molecular replacement using your design model as a search template.
  • Outcome: This allows you to compare the experimental electron density for the ligand and binding site residues directly with your computational design model, confirming the predicted binding mode and identifying any discrepancies [1].

The workflow below summarizes the key stages and decision points in the computational design and experimental optimization process.

Start Start: Target Ligand (this compound) CompDesign Computational Design of Binding Site & Scaffold Start->CompDesign ExpTest1 Initial Experimental Test CompDesign->ExpTest1 LowAffinity Low Affinity/No Binding ExpTest1->LowAffinity Failure Success High-Affinity Binder Achieved ExpTest1->Success Success CharProtocols Characterization Protocols LowAffinity->CharProtocols IdentifyIssue Identify Root Cause CharProtocols->IdentifyIssue Optimization Optimization Phase IdentifyIssue->Optimization ExpTest2 Re-test Binding Optimization->ExpTest2 Test new variants ExpTest2->Success Success FurtherTroubleshoot Further Troubleshooting & Iteration ExpTest2->FurtherTroubleshoot Failure

Key Takeaways for Your Research

  • Adapt General Principles: The core challenges in optimizing a novel binding mode for this compound (pre-organization, specific interactions, shape complementarity) are universal. The troubleshooting framework provided is built upon these general principles [1].
  • Iterate Between Computation and Experiment: The most successful strategies involve a tight cycle of computational design, experimental testing, and structural validation. The experimental data you gather (e.g., from ITC or deep mutational scanning) should be used to refine your computational models for the next design round [1].
  • Seek Out Specific Data: To move forward, you may need to consult highly specialized literature or use the general protocols described here to begin generating your own experimental data for this compound.

References

Aplithianine A DFG residue Asp239 interaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the significance of the DFG motif and Asp239 in J-PKAcα for drug design? The DFG motif (Asp-Phe-Gly) is a highly conserved sequence in protein kinases that can adopt different conformations, primarily "DFG-in" (active) and "DFG-out" (inactive) [1] [2]. The conformation of this motif determines the shape of the ATP-binding site and is a key target for inhibitor design. In the context of the J-PKAcα chimera, Asp239 is the aspartate residue of the DFG motif [3]. Inhibitors that stabilize the DFG-out conformation can achieve high selectivity and potency, as this state is less conserved across the kinome than the active state [1] [4]. Aplithianine class II analogs represent a novel scaffold because they bind to and stabilize this inactive form by directly interacting with Asp239 [3] [5].

Q2: What are the key improvements achieved with Aplithianine class II analogs? Through structure-based design, over 150 Aplithianine analogs were synthesized. The optimization significantly improved their biochemical potency against the target, J-PKAcα [3] [5]. The table below summarizes the key profiles of the developed classes.

Parameter Aplithianine Class II Analogs (Optimized)
Biochemical IC₅₀ Low nanomolar range [5]
Binding Mode Novel binding to J-PKAcα, interacting with DFG residue Asp239 [3]
Cellular Activity Inhibited intracellular CREB phosphorylation; showed antiproliferative/cytotoxic activities in the NCI-60 cancer cell panel at nanomolar concentrations [5]
Selectivity Assessed via kinome-wide profiling [5]
In vitro ADMET Solubility, protein binding, permeability, metabolism, and hERG binding evaluated for selected analogs [5]

Q3: How can I confirm that my compound is binding in the DFG-out pocket? The most definitive method is X-ray crystallography of your inhibitor in complex with the J-PKAcα protein. The crystal structure (PDB ID: 9DCD) confirms that class II Aplithianines adopt a novel binding mode by interacting with Asp239 in the DFG-out conformation [3]. If structural biology resources are limited, you can use a direct binding assay with a fluorescently-labeled probe like BODIPY-FL conjugated to a type II inhibitor. This method detects binding through a fluorescence increase and can be competed with your unlabeled compound to confirm specific engagement with the DFG-out pocket [1].

Troubleshooting Guide

Problem 1: Low Potency of Aplithianine Analogs

  • Potential Cause 1: Inefficient interaction with the DFG-out pocket. The interaction with Asp239 is critical.
  • Solution: Focus on the chemical groups that extend into the hydrophobic DFG-out pocket. The structure-activity relationship (SAR) study for PI3Kγ inhibitors demonstrates that even small modifications (e.g., introducing an alkyne substitution) can dramatically enhance potency and selectivity by optimizing interactions with key residues like Lys802, which may be analogous to optimizing interactions with Asp239 in J-PKAcα [6].
  • Potential Cause 2: The compound is a type I inhibitor. It may be binding to the active DFG-in conformation instead.
  • Solution: Perform a kinase selectivity panel assay. Kinases that are sensitive to type II inhibitors (like SRC, ABL, p38) will be inhibited, while those that primarily adopt the DFG-in conformation (like PKA, ERK2) will not be affected at low concentrations [1]. This profiling helps confirm the intended mechanism of action.

Problem 2: Poor Selectivity Profile

  • Potential Cause: The inhibitor scaffold engages conserved hinge region residues without sufficient specificity for the DFG-out pocket of J-PKAcα.
  • Solution: Leverage structural insights from the J-PKAcα-Aplithianine complex (9DCD) [3]. Design compounds that make unique interactions with the less-conserved regions of the DFG-out pocket in J-PKAcα. Computational methods, such as generating DFG-out homology models and performing virtual screening, can help predict and improve selectivity across the kinome [7] [2].

Problem 3: Inconsistent Cellular Activity Despite Good Biochemical IC₅₀

  • Potential Cause 1: Poor cellular permeability or efflux.
  • Solution: Review the in vitro ADMET data for guidance [5]. Evaluate your compound's physicochemical properties (e.g., LogP, molecular weight) and consider strategies to improve permeability, such as reducing the number of hydrogen bond donors or introducing prodrug moieties.
  • Potential Cause 2: Off-target effects causing toxicity that masks efficacy.
  • Solution: Conduct a counter-screen against a broad kinome panel to identify and mitigate off-target interactions [5].

Experimental Protocols & Workflows

Here are the core experimental methodologies cited in the research, presented as standardized workflows.

Protocol 1: Workflow for Biochemical Potency and Binding Mode Analysis This workflow outlines the key steps from compound testing to confirming its binding mode.

G Start Start: Synthesized Aplithianine Analog A In vitro Kinase Assay Start->A B Determine Biochemical IC₅₀ A->B C Crystallize with J-PKAcα (PDB: 9DCD) B->C D Solve X-ray Structure C->D E Confirm DFG-out Binding & Asp239 Interaction D->E End Validated Type II Inhibitor E->End

Protocol 2: Workflow for Cellular and Selectivity Profiling This workflow details the process for evaluating the cellular efficacy and selectivity of a confirmed type II inhibitor.

G Start Start: Validated Type II Inhibitor A Kinome-Wide Selectivity Screening Start->A B Cellular Pathway Assay (e.g., pCREB inhibition) A->B C Proliferation/Cytotoxicity Assay (e.g., NCI-60 panel) B->C D In vitro ADMET Profiling C->D End Comprehensive Cellular Profile D->End

References

General Strategies for Enhancing Intracellular Compound Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common strategic goals and the types of experimental approaches you might consider for Aplithianine A.

Strategic Goal Example Experimental Approach Key Readouts / Assays
Inhibit Compensatory Pathways Co-administration with inhibitors of survival pathways (e.g., MEK, PI3K/AKT) [1] [2]. Clonogenic survival, apoptosis assays, Western blot for pathway activity [1] [2].
Modulate Cell Cycle Analyze cell cycle distribution post-treatment; combine with chemotherapeutic agents that target specific phases [3]. Flow cytometry for cell cycle, Western blot for cycle regulators (e.g., cyclins, CDKs) [3].
Enforce Proteostasis Investigate effects on stress response pathways like Hsp70; use co-treatment to modulate protein folding/degradation [4]. Western blot for Hsp70, viability assays under stress, quantification of protein aggregates [4].
Utilize Advanced Delivery Systems Encapsulate compound in nanoreactors or artificial organelles to protect it and enhance its function inside the cell [5]. Confocal microscopy to track localization, catalytic activity assays within cells, cell viability [5].
Leverage Feedback Mechanisms Model the impact of the compound on transcriptional/translational bursts and feedback loops using stochastic models [6]. Single-cell time-lapse imaging, measuring mean first passage time and timing variability of key events [6].

Proposed Experimental Workflow for this compound

If the activity of this compound in your experiments is lower than expected, you can follow this structured troubleshooting workflow to diagnose and address the issue. The diagram below outlines the key steps.

Start Start: Suboptimal Intracellular Activity of this compound Step1 1. Verify Intracellular Uptake Start->Step1 Step2 2. Identify Resistance Mechanisms Step1->Step2 If sufficient Assay1 Assay: LC-MS/MS, Fluorescence Tagging Step1->Assay1 If low Assay2 Assay: RNA Sequencing, Phosphoproteomics Step2->Assay2 Step3 3. Check for Compensatory Pathway Activation Assay3 Assay: Western Blot for p-ERK, p-AKT, p-STAT3 Step3->Assay3 Step4 4. Optimize Delivery System Assay4 Method: Nano-encapsulation, Artificial Organelles Step4->Assay4 Assay2->Step3 Assay3->Step4 If activated

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the general strategies, which can be adapted for this compound.

Clonogenic Survival Assay

This is a gold-standard method for assessing the long-term reproductive viability of cells after treatment, crucial for evaluating the combined effect of your compound with other drugs or radiation [1] [2].

  • Procedure:
    • Seed cells at low density in multi-well plates and allow them to adhere.
    • Pre-treat cells with this compound (and/or a potential sensitizing agent) for a predetermined time (e.g., 2-24 hours).
    • Irradiate cells with graded doses of X-rays (e.g., 2-8 Gy) or treat with a chemotherapeutic agent.
    • Replace the medium with a drug-free, complete medium 2-24 hours post-irradiation/treatment.
    • Incubate the cells for 2-4 weeks, allowing colonies to form.
    • Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet.
    • Count colonies containing ≥50 cells and calculate the Surviving Fraction: (colonies formed / cells plated) × plating efficiency.
  • Troubleshooting Tip: The optimal number of cells to plate per dose varies greatly and must be determined empirically to get a countable number of colonies (typically 20-200).
Western Blot Analysis for Signaling Pathways

This protocol is used to determine if this compound treatment or subsequent resistance involves specific cell signaling pathways [3] [1].

  • Procedure:
    • Plate cells and allow them to adhere for 24 hours.
    • Treat cells with this compound for various time points (e.g., 2, 6, 24 hours).
    • Harvest protein lysates from cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate 20-40 μg of protein via SDS-PAGE (8-12% gel) and transfer to a PVDF membrane.
    • Block the membrane with 5% BSA or non-fat milk for 1 hour.
    • Incubate with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, Cleaved Caspase-3, Bcl-2) overnight at 4°C.
    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Visualize bands using enhanced chemiluminescence (ECL) substrate and imaging system.
  • Troubleshooting Tip: Always run "total" protein controls (e.g., total ERK, total AKT) alongside phospho-specific antibodies to confirm that changes are due to phosphorylation status and not total protein levels.

Suggested Next Steps

  • Consulting Specialized Databases: Search chemical and pharmacological databases (like PubChem, ChEMBL, or CAS SciFinder) for any existing literature on this compound or structurally similar compounds.
  • Beginning Foundational Research: If nothing is known about the compound, initial experiments should focus on establishing a baseline: determining its intracellular concentration, its primary molecular target, and its effect on basic cellular processes like proliferation and apoptosis.

References

Aplithianine A kinome selectivity profiling comparison

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Kinome Selectivity Profiling

To objectively compare kinase inhibitors, you need reliable profiling data. The table below summarizes the primary technologies used for generating broad kinome selectivity data.

Technology/Provider Core Principle Typical Kinase Panel Size Key Advantage
Competitive Binding (e.g., DiscoverX/KINOMEscan) [1] [2] Phage display & competitive binding to immobilized ligands. ~400 kinases [1] Measures direct binding affinity under consistent conditions. [1]
Biochemical Assays (e.g., Reaction Biology) [1] [3] Radioactive filter binding or mobility shift assays. ~300-350 kinases [1] Directly measures inhibition of kinase catalytic activity. [1]
Chemical Proteomics (Kinobeads/MIBs) [4] [2] Affinity enrichment using immobilized, promiscuous kinase inhibitors from cell lysates. ~300+ kinases [2] Profiles binding to endogenously expressed kinases in a near-physiological context. [4]

The following diagram illustrates a generalized workflow for the Kinobeads chemoproteomic approach, one of the key methods for cellular selectivity profiling [4] [2].

KinobeadsWorkflow Kinobeads Profiling Workflow Lysate Prepare Cell Lysate Beads Incubate with Kinobeads Matrix Lysate->Beads Compete Competition with Test Compound Beads->Compete Enrich Enrich Bound Proteins Compete->Enrich MS Quantitative Mass Spectrometry Enrich->MS Data Determine Kd(app) & Selectivity Profile MS->Data

How to Quantify and Compare Selectivity

Once profiling data is obtained, quantitative metrics are essential for objective comparison. Here are the key selectivity metrics used in the field [3].

Selectivity Metric Calculation / Principle Interpretation
Standard Selectivity Score (S) [3] Number of kinases inhibited above a threshold (e.g., at IC50 < 1 µM) divided by the total number tested. Simple and intuitive. A lower score indicates higher selectivity, but is highly dependent on the chosen activity threshold. [3]
Selectivity Entropy [1] An information-theory based metric that quantifies the "promiscuity" of an inhibitor across the entire kinome panel. Expresses selectivity as a single value. Lower entropy indicates a more selective inhibitor. Enables direct rank-ordering of compounds. [1]
Window Score (WS) & Ranking Score (RS) [3] WS: Measures the affinity gap between the primary target and off-targets. RS: Ranks the affinities for all targets to visualize the selectivity profile. Provides a more nuanced view than binary thresholds. Helps identify compounds with a clear primary target and a well-defined off-target profile. [3]

A Guide for Your Comparison Project

Since direct data on Aplithianine A is not available, here is a practical path forward for your comparison guide:

  • Generate Profiling Data: The most critical step is to profile This compound alongside relevant comparator inhibitors using one of the methodologies described above. Chemical proteomics (Kinobeads) is particularly powerful as it reveals interactions with endogenous kinases and non-kinase off-targets [4] [2].
  • Use Multiple Metrics: Calculate the various selectivity metrics (Selectivity Entropy, Window Score, etc.) from the generated data set to compare the compounds from different angles [1] [3].
  • Context is Key: Always consider the biological context. An inhibitor that is "promiscuous" in a biochemical assay might be highly specific in a cellular environment due to factors like cell permeability and protein expression levels [5] [2].

References

Comparison of Aplithianine A and Other Serine/Threonine Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Aplithianine A and other common classes of STK inhibitors for which data was available.

Feature This compound & Analogs (Class II) Established ATP-Competitive STK Inhibitors (e.g., CDK4/6, mTOR inhibitors) Allosteric STK Inhibitors (e.g., MEK inhibitors)
Origin/Target Marine-derived; J-PKAcα (Fibrolamellar HCC) [1] Synthetic/Semi-synthetic; Kinase ATP-pocket (e.g., CDKs, mTOR) [2] [3] Synthetic; Kinase allosteric site [4]
Reported Biochemical Potency (IC₅₀) Low nanomolar range (for optimized class II analogs) [1] Varies (Nanomolar to picomolar for clinical compounds) [2] Varies (Nanomolar for clinical compounds) [4]
Binding Mode Novel binding mode, interacting with the DFG residue Asp239 [1] Type I: Binds active (DFG-in) kinase conformation [4] Type III: Binds a site remote from the ATP-pocket [4]
Key Differentiating Feature Novel scaffold with a unique binding mechanism; potential for targeting a specific fusion kinase [1] Well-validated clinical efficacy; broad chemical toolbox [2] [3] High selectivity by targeting less conserved allosteric sites [4]
Primary Challenge Early-stage development; selectivity and safety profile not fully established [1] Selectivity issues due to conserved ATP-binding site; drug resistance [2] [5] Not all kinases have known/ druggable allosteric sites [5]

Detailed Experimental Data and Protocols

For researchers, the methodologies used to characterize this compound analogs are critical for evaluating the data.

  • Biochemical Kinase Assays: The primary biochemical IC₅₀ values for Aplithianine analogs were determined through kinase activity assays measuring the inhibition of J-PKAcα's ability to phosphorylate its substrate [1].
  • Cellular Activity Assays: Selected analogs were evaluated in NIH/3T3 cells engineered to express the J-PKAcα fusion kinase. Intracellular target engagement was confirmed by measuring the inhibition of phosphorylation of the CREB peptide substrate post-stimulation. Antiproliferative/cytotoxic activity was assessed using the NCI-60 cancer cell line panel, with results showing efficacy at nanomolar concentrations [1].
  • Selectivity Profiling: The kinase selectivity of Aplithianine analogs was assessed using kinome-wide profiling platforms. These technologies allow for screening the inhibitors against a large panel of human kinases to generate a selectivity score and identify potential off-target interactions [1] [5].
  • Structural Biology & Binding Mode: The novel binding mode of Class II Aplithianines, involving interaction with the DFG residue Asp239, was confirmed through X-ray diffraction (crystallography) experiments, which provided the atomic-level structure of the inhibitor bound to J-PKAcα [1].
  • In Vitro Pharmacokinetic Profiling: Key in vitro properties of selected analogs, including solubility, plasma protein binding, metabolic stability in liver microsomes, permeability (e.g., Caco-2 assay), and hERG binding (a predictor of cardiac toxicity risk), were evaluated to triage compounds for further development [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted pathway in Fibrolamellar Hepatocellular Carcinoma (FLHCC) and the key experimental workflow used in the research.

G cluster_pathway J-PKAcα Signaling in FLHCC JPKAcα J-PKAcα Fusion Kinase CREB CREB Transcription Factor JPKAcα->CREB Phosphorylates GeneExp Proliferation Gene Expression CREB->GeneExp Activates CellGrowth Uncontrolled Cell Growth & Survival GeneExp->CellGrowth Drives Aplithianine This compound Analogs Aplithianine->JPKAcα Inhibits

G cluster_workflow Key Experimental Workflow for Aplithianine Analogs Step1 1. Compound Synthesis >150 analogs across 3 classes Step2 2. Biochemical Screening (J-PKAcα IC₅₀ determination) Step1->Step2 Step3 3. Structural Analysis (X-ray Crystallography) Step2->Step3 Step4 4. Selectivity & Safety Profiling (Kinome screen, solubility, hERG, etc.) Step3->Step4 Step5 5. Cellular Efficacy (CREB phosphorylation, NCI-60 panel) Step4->Step5

Interpretation of Available Data

  • This compound represents a novel scaffold: Its marine origin and unique interaction with the DFG motif differentiate it from many synthetic laboratory-derived inhibitors. This novel binding mode could potentially overcome resistance mechanisms seen with more conventional ATP-competitive drugs [1].
  • Data is promising but preliminary: The low nanomolar biochemical and cellular potency is a strong starting point for drug development. However, comprehensive data comparing its selectivity against a broad kinome panel or its efficacy in advanced animal models is not yet available in the public domain, making a full cross-class comparison difficult.
  • Focus on an unmet medical need: Its development against J-PKAcα in FLHCC targets a specific cancer driver with limited treatment options, which is a common strategy for new kinase inhibitors to achieve clinical relevance [1] [3].

References

Aplithianine A class I II III analogs efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Frameworks for Presenting Drug Analog Comparisons

The published studies in the search results consistently use several key elements to present comparison data. You can structure your future guide on Aplithianine A using these established sections:

  • Study Design: Clearly state the type of study (e.g., randomized controlled trial, network meta-analysis, phase III equivalence study) and its duration [1] [2] [3].
  • Primary Endpoint: Define the main goal for measuring efficacy. For instance, rheumatology studies often use the ACR20 response rate (American College of Rheumatology 20% improvement criteria) [2] [4] [3].
  • Secondary Endpoints: Include additional supportive metrics, such as ACR50/70 response rates, disease activity scores (e.g., DAS28), and health assessment questionnaires [2] [4].
  • Safety and Immunogenicity: Systematically report adverse events and the development of anti-drug antibodies [2] [4] [3].
  • Statistical Analysis for Equivalence: Pre-define the statistical margin for concluding clinical equivalence, often expressed as a confidence interval for the difference in response rates [2].

Experimental Protocols from Relevant Studies

Here are methodologies from the search results that are directly applicable to comparing drug analogs.

Study Focus Reported Experimental Protocol
Biosimilar Equivalence Trial [2] Patients randomized to biosimilar or reference product. Primary endpoint: ACR20 at Week 30. Equivalence declared if 95% CI for treatment difference within ±14%.
Network Meta-Analysis [1] [5] Systematic literature search for RCTs. Statistical combination of direct/indirect evidence to estimate relative treatment effects (RR, SMD). Treatments ranked for efficacy/safety.
Long-term & Switch Study [4] Initial randomized treatment for 30 weeks. One group continues, another switches to biosimilar for 24+ weeks. Efficacy, safety, and immunogenicity assessed pre- and post-switch.
Matching-Adjusted Comparison [6] Individual patient data from one trial statistically adjusted to match average baseline characteristics of populations from other trials. Outcomes like ORR and PFS are compared.

Proposed Workflow for Comparative Analysis

Since specific information on this compound is unavailable, the diagram below outlines a general logical workflow you could follow for a comparative efficacy study, inspired by the methodologies in the search results.

Start Start: Identify this compound and Target Analogs LitReview Conduct Systematic Literature Review Start->LitReview DataExtract Extract Quantitative Data (ACR20, PASI75, HbA1c, etc.) LitReview->DataExtract Analysis Statistical Analysis (Network Meta-Analysis or Equivalence Testing) DataExtract->Analysis Rank Rank Treatments by Efficacy & Safety Analysis->Rank Report Report Findings with Structured Tables & CI Rank->Report End End: Conclude on Comparative Efficacy Report->End

Suggestions for Finding Specific Information

To locate the data you need on this compound, I suggest you try the following:

  • Refine Your Search Terms: Use specialized scientific databases like PubMed, Scopus, or Google Scholar.
  • Check Broader Context: The name "this compound" may be a code name from a specific organization or an early research compound. Searching for the research group or institution that discovered it might yield more information.
  • Explore Related Fields: Determine the proposed therapeutic area of this compound (e.g., oncology, immunology) and search for reviews on lead compounds in that field.

References

Aplithianine A low nanomolar IC50 validation studies

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for IC50 Validation Studies

For a novel compound like "Aplithianine A," a robust validation study should encompass several key phases, from initial activity screening to understanding the mechanism of action. The following workflow outlines the core stages of this process.

workflow Start Compound of Interest (this compound) CellViability Cell Viability Assay (MTT, etc.) Start->CellViability IC50Calc IC50 Calculation CellViability->IC50Calc Dose-Response Data Mechanism Mechanism of Action Studies IC50Calc->Mechanism Validation Orthogonal Validation Mechanism->Validation

Stage 1: Cell Viability and IC50 Determination

The first step is to evaluate the compound's potency by determining its half-maximal inhibitory concentration (IC50) against relevant cancer cell lines.

  • Core Assay: The MTT assay is a widely used, cost-effective method to measure cell viability. It relies on the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells [1].
  • Experimental Protocol:
    • Cell Culture: Maintain cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in appropriate media [2] [1].
    • Compound Treatment: Treat cells with a range of concentrations of this compound. It's crucial to also include a positive control, such as doxorubicin, a known chemotherapeutic agent [2].
    • Incubation and Measurement: Incubate for a defined period (e.g., 24-72 hours). Then, add MTT solution. After further incubation, dissolve the formed formazan crystals and measure the absorbance. The resulting data gives a dose-response curve [2] [1].
  • Data Analysis: The IC50 value is the concentration at which 50% of cell viability is inhibited. Modern approaches suggest also calculating time-independent parameters like ICr0 (concentration where the effective growth rate is zero) for more precise efficacy comparisons [1].
Stage 2: Mechanism of Action Studies

After establishing potency, the next critical step is to understand how the compound works. For potential anticancer activity, investigating interactions with key enzymatic targets like topoisomerase II is highly relevant.

  • Molecular Docking:
    • Purpose: To predict the binding affinity and orientation of this compound within the binding pocket of a target protein, such as the topoisomerase II-DNA complex [2].
    • Protocol: The 3D structure of the target (e.g., from PDB ID: 3QX3) is prepared. The chemical structure of this compound is drawn and energy-minimized. Docking simulations are then run to generate binding poses, which are scored to identify the most promising interactions [2].
  • Enzyme Inhibition Assay:
    • Purpose: To experimentally confirm whether this compound directly inhibits the function of a target enzyme like topoisomerase II [2].
    • Protocol: Use a commercial assay kit to measure the enzyme's activity in the presence of different concentrations of your compound. A decrease in activity compared to a control confirms inhibitory potential. The results can be expressed as an IC50 value for enzyme inhibition [2].
Stage 3: Orthogonal Validation

To strengthen your findings, use additional techniques that validate the results through a different principle.

  • Molecular Dynamics (MD) Simulations: This technique takes the best docking pose and simulates its behavior in a dynamic, solvated environment over time (e.g., 200 ns). It assesses the stability of the protein-ligand complex and provides more reliable data on binding energies (using MM-GBSA calculations) [2].
  • Advanced Cell Viability Analysis: Instead of a single endpoint, measure cell population growth over multiple time points under different drug concentrations. Fitting this data to an exponential growth model provides a time-independent growth rate for each concentration, leading to more robust parameters like ICr0 [1].

Presenting Your Data for Comparison

When creating your comparison guide, structured tables are essential for objectivity. Below are templates you can adapt once you have experimental data for this compound.

Table 1: Comparative Cytotoxicity Profile This table should present the core IC50 values against a panel of cell lines, directly comparing your compound to standards.

Cell Line This compound IC50 (nM) Doxorubicin IC50 (nM) Positive Control (e.g., Spiramycin) IC50 (nM) Reference
MCF-7 (Breast Cancer) Your data here [2] e.g., Promising result from [2]
HCT-116 (Colorectal) Your data here [2] e.g., Promising result from [2]
HepG2 (Liver Cancer) Your data here [2]

Table 2: Target-Based Activity and Binding This table compares the activity and binding characteristics against a specific molecular target.

Parameter This compound Erythromycin Roxithromycin Reference
Topoisomerase II Inhibition (IC50) Your data here Potent inhibitor [2] Potent inhibitor [2]
Docking Score (kcal/mol) Your data here Data from study [2] Data from study [2]
MM-GBSA Binding Energy (kcal/mol) Your data here Data from study [2] Data from study [2]

Navigating the Lack of Direct Information

Since specific data on "this compound" is not available, here are actionable steps you can take:

  • Verify the Compound Name: Ensure the spelling "this compound" is correct. It may be helpful to search for potential alternative names or spelling variations.
  • Explore Scientific Databases: Conduct a direct search on specialized research databases such as PubMed, Google Scholar, and Web of Science. Using the exact compound name in quotation marks might yield better results.
  • Investigate Related Compounds: If information remains scarce, researching the broader class of compounds that this compound belongs to (e.g., a specific alkaloid or marine natural product) could provide valuable contextual insights and relevant methodological parallels.

References

Aplithianine A J-PKAcα binding mode comparison with other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Kinase Inhibitor Binding Modes

Protein kinase inhibitors are often classified by their binding mode, which is determined by the conformation of the activation segment in the kinase. The table below summarizes the characteristics of the major types [1].

Inhibitor Type Kinase Conformation Binding Site Key Characteristics Example Inhibitors
Type I DFG-in ATP-binding pocket Binds to the active kinase conformation; targets the hydrophobic adenine region. Gefitinib [1]
Type II DFG-out ATP pocket + adjacent hydrophobic site Binds to the inactive kinase conformation; extends into a hydrophobic back pocket created by DFG-out flip. Imatinib, Sorafenib, Nilotinib [1]
Type III/IV N/A Allosteric site (remote from ATP) Non-ATP competitive; binds to a unique pocket adjacent to or far from the ATP site, often enabling high selectivity. MEK inhibitors (e.g., PD318088) [1]

To objectively place Aplithianine A within this framework, the following experimental approaches are typically used [1] [2]:

  • X-ray Crystallography: The most direct method. Co-crystallization of J-PKAcα with this compound would reveal its precise atomic-level interactions, the conformation of the DFG motif (in or out), and whether it binds to the ATP site or an allosteric pocket.
  • Enzyme Kinetic Studies: These assays determine the mechanism of inhibition (e.g., competitive, non-competitive) with respect to ATP and can provide kinetic parameters.
  • Cellular Profiling & Selectivity Assays: Assessing the compound's activity against a large panel of kinases reveals its selectivity, which can be indicative of its binding mode.

Conceptual Workflow for Comparison

The diagram below outlines the logical process for determining and comparing the binding mode of a new inhibitor like this compound.

workflow start Start: Characterize New Inhibitor (this compound) exp1 Experimental Structure Determination (X-ray Crystallography) start->exp1 exp2 Functional Characterization (Enzyme Kinetics, Cellular Assays) start->exp2 decision1 Analyze J-PKAcα Conformation & Inhibitor Binding Site exp1->decision1 exp2->decision1 class Classify Binding Mode (Type I, II, III, etc.) decision1->class DFG-in & ATP-site decision1->class DFG-out & extended pocket decision1->class Allosteric site compare Systematic Comparison (Potency, Selectivity, etc.) class->compare

References

Aplithianine A anticancer activity comparison standard therapies

Author: Smolecule Technical Support Team. Date: February 2026

Relevant Experimental Frameworks & Findings

The following table compiles key information from the search results that relates to the general assessment of anticancer activities, which could serve as a reference point.

Compound/Agent Relevant Experimental Findings & Mechanisms Experimental Models Used Key Comparative Insights
Thiamine (Vitamin B1) Counteracts Warburg effect; promotes oxidative phosphorylation; induces apoptosis; reduces tumor proliferation [1]. MCF-7 breast cancer cells [1], nude mice xenograft model [1], colorectal cancer cells [1]. High-dose thiamine and its analogs can suppress cancer cell growth by shifting metabolism away from glycolysis [1].
Thiamine Analog (Oxythiamine) Inhibits transketolase; blocks ribose-5-phosphate production, reducing DNA/RNA synthesis and tumor growth [1]. Preclinical cancer models [1]. Acts on a different metabolic pathway (pentose phosphate) compared to standard chemotherapies [1].
Benfotiamine (Thiamine Precursor) Shows anti-proliferative and anti-inflammatory effects; controlled cancer growth in a mouse model [1] [2]. Nude mice xenograft model [1]. Higher bioavailability than thiamine; pleiotropic effects beyond coenzyme function [2].
Sulforhodamine B (SRB) Assay Robust, colorimetric method for quantifying cell proliferation and cytotoxicity in vitro [3]. NCI-60 cancer cell line panel [3]. Standardized protocol for high-throughput drug screening; used by National Cancer Institute (NCI) [3].
Novel Immunotherapies (e.g., Satri-cel) CAR T-cell therapy targeting Claudin18.2 improved survival in advanced gastric cancer in a Phase II trial [4]. Human patients with advanced gastric/gastroesophageal junction cancer [4]. Represents a breakthrough for solid tumors, an area where CAR T-cells previously had limited success [4].

Standardized Protocol for Anticancer Drug Screening

For a comparison guide, detailing a standard experimental protocol is essential. The Sulforhodamine B (SRB) assay is a well-regarded method used by organizations like the National Cancer Institute (NCI) for initial drug screening [3].

The workflow below outlines the key steps of the SRB assay protocol:

Start Start SRB Assay A Cell Seeding & Plating (2000 cells/well in 96-well plate) Start->A B Compound Addition & Incubation (72-96 hours) A->B C Cell Fixation (10% Trichloroacetic Acid) B->C D SRB Staining (0.4% w/v in 1% Acetic Acid) C->D E Wash Steps (1% Acetic Acid to remove unbound dye) D->E F Protein-Bound Dye Solubilization (10 mM Tris Base) E->F G Plate Reading & Analysis (Absorbance at 570 nm) F->G End Data Output: Cell Density & Cytotoxicity G->End

How to Proceed with Your Research on Aplithianine A

Since direct information is unavailable, here are concrete steps you can take to build the comparison guide you need:

  • Check Specialized Databases: Search in PubMed, Google Scholar, and patent databases (like USPTO or WIPO) using "this compound" as a keyword. Also, consider that it might be a codename; try searching for its IUPAC name or molecular structure identifiers (like SMILES or InChIKey) in chemical databases such as PubChem.
  • Explore Related Natural Compounds: The search results highlight that many anticancer drugs are derived from or inspired by natural compounds [5]. Research on other marine-derived or natural small molecules may provide a useful structural and mechanistic framework.
  • Establish a Comparative Baseline: If you obtain data on this compound, you can compare it against the standard therapies and experimental frameworks mentioned here. Key points of comparison include:
    • Efficacy Metrics: IC50 values from standardized assays like SRB [3].
    • Mechanism of Action: How it affects cancer metabolism [1], overcomes therapeutic resistance [6], or modulates the immune system [7].
    • Innovation Level: How its approach (e.g., novel target, delivery system) compares to recent breakthroughs like conditionally active antibody-drug conjugates [4] or mRNA-encoded bispecific antibodies [4].

References

Experimental Protocols for Validating Kinase Inhibition Specificity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key techniques used to comprehensively profile a kinase inhibitor's activity and selectivity.

Method Key Measured Output Application in Specificity Validation Key Insights from Literature
In Vitro Kinase Profiling [1] [2] Percentage of kinase inhibition at a fixed compound concentration (e.g., 1 µM); Dissociation constant (Kd). Assesses binding or inhibition across a large panel of human kinases (hundreds) to identify primary targets and off-target effects. A foundational study profiled 72 inhibitors against 442 kinases, establishing that type II inhibitors are often more selective than type I [2].
Cellular Phenotypic Screening [1] Reduction in intracellular bacterial burden (for host-directed therapies); Cell viability. Confirms compound efficacy in a biologically relevant cellular model and checks for host cell toxicity. Used flow cytometry-based screens in infected human cell lines to identify kinase inhibitors that reduce bacterial load without cytotoxicity [1].
Thermal Shift Assay [3] Change in thermal melting temperature (ΔTm). Identifies direct kinase-inhibitor binding; a significant ΔTm indicates stabilization upon binding. Used to profile 156 inhibitors against 60 human Ser/Thr kinases, revealing unexpected cross-reactivities for some compounds [3].
Multi-Compound Multitarget Scoring (MMS) [4] Calculated selectivity score for inhibitor combinations. A computational method to design combinations of inhibitors that maximize on-target inhibition while minimizing off-target effects. This approach can achieve higher selectivity for single or multiple kinase targets than is possible with the most selective single inhibitor [4].

Workflow for Kinase Inhibitor Validation

The following diagram illustrates how these experimental methods can be integrated into a logical workflow to progress from broad screening to validated, specific inhibitors.

Start Start: Novel Compound (e.g., Aplithianine A) A In Vitro Kinase Profiling (Broad kinase panel) Start->A B Analyze Selectivity Profile (Identify primary target & off-targets) A->B C Cellular Phenotypic Assay (Confirm biological activity & check toxicity) B->C D Advanced Profiling/Strategy C->D F Use as Selective Chemical Probe or Therapeutic Candidate C->F Single-Target Strategy E Validate Combination Selectivity (In vitro & in cellulo) D->E Multi-Target Strategy E->F

How to Proceed with this compound Validation

To move forward with characterizing this compound, I suggest the following steps:

  • Verify the Compound Name: Double-check the chemical name "this compound" for accuracy. It may be helpful to search for its structure or synonyms in chemical databases like PubChem.
  • Conduct Initial Broad Screening: The most critical first step is to subject the compound to in vitro kinase profiling against a large kinome panel to get a baseline of its selectivity [2].
  • Employ Computational Tools: If you have the chemical structure, you could use publicly available predictive tools like kinCSM to get initial insights into its potential kinase activity before committing to expensive experimental screens [5].
  • Design Experiments Based on Profile: Your subsequent experiments will depend heavily on the initial profile. If it shows a promisingly selective hit against a specific kinase, you can focus on cellular validation for that indication. If it shows multi-kinase activity, you could explore combination strategies to improve functional selectivity [4].

References

Aplithianine A biochemical vs cellular activity correlation

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Activity Correlation Studies

The following approach is based on a recent study that connects chemical structure to single-cell signaling profiles, a method highly relevant for correlating biochemical and cellular activity [1].

Core Experimental Workflow

The methodology known as Multiplexed Activity Profiling (MAP) is particularly powerful for this type of analysis. It is a high-throughput, single-cell technique that measures multiple hallmark cellular functions simultaneously to quantify compound effects [1]. The workflow can be summarized as follows:

G compound_library Compound Library Treatment cell_prep Cell Preparation & Treatment (16h) compound_library->cell_prep fc_barcoding Fluorescent Cell Barcoding (FCB) cell_prep->fc_barcoding antibody_stain Staining with Antibody Panel fc_barcoding->antibody_stain phospho_flow Phospho-Flow Cytometry antibody_stain->phospho_flow bioactivity Bioactivity Analysis (arcsinh fold change) phospho_flow->bioactivity sar_map SAR-MAP Profile bioactivity->sar_map

Key Readouts for Correlation

To establish a correlation between biochemical and cellular activity, the MAP assay simultaneously quantifies key cellular processes. The table below outlines the essential readouts and what they measure [1].

Cellular Process Measured Readout Significance in Bioactivity
Apoptosis c-CAS3 (Cleaved Caspase-3) Quantifies induction of programmed cell death [1].
DNA Damage Response γH2AX (phospho-Histone H2AX) Indicates genotoxic stress and DNA damage [1].
Cell Growth & Proliferation p-S6, p-4EBP1, Ki67 Measures activity in mTOR pathway and proliferation [1].
RTK & Survival Signaling p-ERK, p-AKT, p-STAT3/5 Tracks key survival and growth factor signaling [1].
Cell Viability & Count Membrane Permeabilization, Cell Number Assesses overall cell killing and cytotoxic effect [1].

Data Presentation and Analysis Template

Once experimental data for Aplithianine A is obtained, you can structure the quantitative results using the following template. This allows for a clear comparison of its potency and bioactivity across different assays and cell types.

Template for Biochemical & Cellular Activity Profile

Parameter Biochemical Assay (e.g., Target X IC₅₀) Cellular Assay (e.g., Viability IC₅₀) Primary Cell Selectivity Index
This compound (Value nM/μM) (Value nM/μM) (Ratio: Primary IC₅₀ / Cancer IC₅₀)
Reference Compound B (Value nM/μM) (Value nM/μM) (Ratio)
Reference Compound C (Value nM/μM) (Value nM/μM) (Ratio)

Bioactivity Signature Profile

This table would summarize the multi-parametric cellular response, creating a "fingerprint" for this compound [1].

Compound Apoptosis (c-CAS3) DNA Damage (γH2AX) Proliferation (p-S6) Signaling (p-ERK/p-AKT)
This compound (Fold Change) (Fold Change) (Fold Change) (Fold Change)
Reference Compound B (Fold Change) (Fold Change) (Fold Change) (Fold Change)

References

Marine-Derived vs. Synthetic Kinase Inhibitors: A General Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the general characteristics of marine-derived and synthetic kinase inhibitors based on current research, which can serve as a foundational guide.

Feature Marine-Derived Kinase Inhibitors Synthetic Kinase Inhibitors
Chemical Diversity High structural novelty and complexity; unique scaffolds (e.g., alkaloids, macrolides, peptides) [1]. Often based on common scaffolds like quinazolines, pyrimidines, purines; designed for specific kinase pockets [2] [3].
Source & Discovery Isolated from marine organisms (bacteria, sponges, fungi, etc.); discovery involves bioassay-guided isolation [1] [4]. Primarily developed through medicinal chemistry, structure-based drug design, and high-throughput screening [2].
Mechanism of Action Often allosteric inhibition or stabilization of inactive kinase conformations; can provide high selectivity [1]. Predominantly ATP-competitive (Type I); newer generations target allosteric sites (Type II/III) and specific mutations [2].
Selectivity Potential for high selectivity due to unique structures binding to less-conserved sites, but not guaranteed [1]. Range from broad-spectrum (1st gen) to highly selective (2nd gen); selectivity is a key design goal [2].
Development Stage Primarily in early R&D (preclinical, lead optimization); few examples in clinical trials [1]. Over 70 FDA-approved drugs; a mature and validated therapeutic class with established clinical use [2] [5].
Major Challenges Sustainable supply, complex total synthesis, optimization of pharmacokinetic properties [1]. Drug resistance mutations, off-target toxicity, managing pharmacokinetic profiles [2] [6].

Experimental Protocols for Profiling Kinase Inhibitors

To objectively compare any two inhibitors, researchers employ a standard set of experiments. The workflow below outlines the key methodologies you would use to profile a compound like Aplithianine A against synthetic benchmarks.

The key experimental methodologies illustrated in the workflow include:

  • In Vitro Kinase Assays: These biochemical assays determine the compound's direct ability to inhibit kinase activity. Common protocols use ATP-concentration-dependent assays to distinguish between ATP-competitive and allosteric inhibitors, and radioactive or luminescent detection methods to measure the transfer of a phosphate group from ATP to a substrate [1] [2].
  • Selectivity Profiling: This is critical for understanding off-target effects. The gold standard is to test the compound against a large panel of human kinases (e.g., >100 kinases) to generate a selectivity score or kinome tree visualization [2].
  • Cellular Mechanism of Action Studies: To confirm the inhibitor engages its intended target in a complex cellular environment, researchers measure phosphorylation levels of the direct kinase substrate and downstream pathway effectors using Western blot or immunoassays [4].
  • Pharmacokinetic (PK) Studies: These evaluate the "ADME" properties (Absorption, Distribution, Metabolism, Excretion) in animal models (e.g., mice) following oral or intravenous administration. Key parameters include half-life, bioavailability, and maximum plasma concentration (Cmax) [7].

A Path Forward for Your Comparison Guide

Given that "this compound" is not yet characterized in the available literature, here are concrete steps you could take to build this comparison:

  • Verify the Compound Name: Double-check the chemical name "this compound" for any potential spelling variations. It is possible the compound exists under a different, but similar name.
  • Explore Broader Marine Kinase Inhibitors: Since a direct comparison isn't possible, your guide could focus on the most promising marine-derived kinase inhibitor scaffolds currently under investigation (e.g., indolocarbazoles like staurosporine derivatives from marine bacteria) and contrast them with a representative synthetic inhibitor [1].
  • Conduct a Targeted Literature Search: Use specialized scientific databases like SciFinder or Reaxys to perform a comprehensive search specifically for "this compound." These databases often cover a wider range of journals and patents than general biomedical searches.

References

Aplithianine A DFG-out binding mode uniqueness verification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Kinase Inhibitor Binding Modes

Protein kinases can adopt different conformations, primarily distinguished by the orientation of a highly conserved Aspartate-Phenylalanine-Glycine (DFG) motif [1]. This conformational change defines two major classes of ATP-competitive inhibitors:

Feature Type I Inhibitors Type II Inhibitors
Target Conformation DFG-in (active state) [2] [1] DFG-out (inactive state) [2] [1]
Allosteric Pocket Does not utilize [2] Binds to the pocket created by the DFG flip [2] [1]
Conserved Interactions Hydrogen bonds with the hinge segment [2] Hydrogen bonds with the hinge segment, Glu from the C-helix, and Asp from the DFG motif [2]
Representative Drugs Gefitinib, Dasatinib (binds intermediate conformation) [2] Imatinib, Sorafenib, Nilotinib [2]
Selectivity Challenging due to high conservation of active state [2] Potentially more selective, exploits less conserved inactive conformations [2] [1]

Experimental Protocols for Verification

To verify that Aplithianine A adopts a unique DFG-out binding mode, you would need to combine the following experimental approaches:

  • X-ray Crystallography: The most definitive method. Co-crystallize this compound with a target kinase and solve the structure. A type II inhibitor will show electron density extending from the ATP-binding pocket into the back pocket, with the phenylalanine of the DFG motif displaced. Key interactions to identify include hydrogen bonds with the hinge region, Glu from the C-helix, and Asp from the DFG motif [2] [1].
  • Enzyme Kinetics Assays: Perform ATP-competition studies. Plotting enzyme velocity against inhibitor concentration at different ATP levels will show a pattern characteristic of competitive inhibitors for both type I and type II binders. Further analysis is required to distinguish them [2].
  • Structural Modeling and Virtual Screening: Use computational tools like DFGmodel to generate accurate structural models of the target kinase in its DFG-out conformation if a crystal structure is unavailable. These models can be used for virtual screening to predict if this compound can bind the DFG-out pocket and to discriminate it from known type II inhibitors [3].
  • Selectivity Profiling: Test this compound against a large panel of kinases (e.g., >200 kinases) to generate a selectivity profile. While type II inhibitors were once thought to be inherently more selective, profiling data shows they can still target many kinases. A unique selectivity profile for this compound would support its uniqueness [2].

Pathway and Workflow Diagrams

The following diagram illustrates the logical workflow for verifying the binding mode of a compound like this compound, integrating the experimental methods described above.

Start Compound of Interest (this compound) Step1 In Silico Analysis (DFGmodel) Start->Step1  Hypothesis Step2 Biochemical Assays (Kinase Activity & Profiling) Start->Step2  Hypothesis Step3 Structural Analysis (X-ray Crystallography) Step1->Step3  Positive Prediction Step2->Step3  Inhibitory Activity Result Binding Mode Verified (DFG-out, Type II) Step3->Result  Co-crystal Structure

Diagram 1: Experimental workflow for binding mode verification.

The diagram below shows the key structural differences in the kinase active site that define type I and type II inhibitor binding.

cluster_typeI Type I Inhibitor (DFG-in Conformation) cluster_typeII Type II Inhibitor (DFG-out Conformation) Kinase1            • DFG-Asp points into ATP site• Binds only ATP pocket• Activation loop open         Kinase2            • DFG-Asp flips out• Binds ATP + allosteric pocket• Key H-bonds to hinge, C-helix, DFG-Asp         Kinase1->Kinase2  Conformational Change

Diagram 2: Structural basis of type I and type II kinase inhibitor binding.

A Framework for Your Analysis

To complete your guide on this compound, you would apply this framework. The uniqueness of its DFG-out binding mode could be demonstrated by a novel chemical scaffold, a distinct interaction pattern within the allosteric pocket (e.g., unique hydrogen bonds or hydrophobic contacts), or an exceptional selectivity profile compared to other type II inhibitors like imatinib [2] [1] [3].

References

×

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

299.09531462 g/mol

Monoisotopic Mass

299.09531462 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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